molecular formula C28H48O B073856 Cholesterol methyl ether CAS No. 1174-92-1

Cholesterol methyl ether

Cat. No.: B073856
CAS No.: 1174-92-1
M. Wt: 400.7 g/mol
InChI Key: RCXPTZJNVLDKKV-PXBBAZSNSA-N
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Description

Cholesterol methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C28H48O and its molecular weight is 400.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXPTZJNVLDKKV-PXBBAZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00880723
Record name Cholesterol methyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174-92-1
Record name 3-O-Methylcholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesterol methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholesterol methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00880723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Cholesterol Methyl Ether (3β-Methoxycholest-5-ene)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cholesterol methyl ether (CAS No. 1174-92-1), systematically named (3β)-3-Methoxycholest-5-ene, is a crucial derivative of cholesterol used extensively in biochemical and biophysical research.[1] By replacing the hydrophilic 3β-hydroxyl group with a methoxy group, its hydrogen-bonding capability is eliminated, rendering the molecule more hydrophobic and chemically stable under certain conditions. This modification makes it an invaluable tool for studying lipid-lipid interactions, membrane dynamics, and the structural role of cholesterol without the complication of the hydroxyl group's reactivity.[1] This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound, offering researchers and drug development professionals a foundational understanding for its application, handling, and quality assessment.

Core Physicochemical Properties

The physical state and solubility of a compound are primary determinants of its handling, formulation, and application in experimental systems. This compound's properties are dominated by its large, rigid, and hydrophobic steroid nucleus.

Molecular Identity and Macroscopic Characteristics

The fundamental identity of this compound is established by its molecular formula and weight. These theoretical values are the first checkpoint in any analytical validation.

PropertyValueSource
CAS Number 1174-92-1[1][2]
Molecular Formula C₂₈H₄₈O[1][2][3]
Molecular Weight 400.68 g/mol [1][4]
Appearance White to off-white solid[1]
Melting Point 85.5–86 °C[4]
Boiling Point 463.29 °C (rough estimate)[4]
Density 0.9575 g/cm³ (rough estimate)[4]

Expert Insights: The methylation of the 3-hydroxyl group significantly impacts the compound's physical properties compared to its parent, cholesterol. Cholesterol has a much higher melting point (148-150 °C) due to its ability to form intermolecular hydrogen bonds, which leads to a more stable crystal lattice.[5][6] The absence of this hydrogen-bonding in this compound results in a lower melting point, a critical consideration for thermal analysis techniques like Differential Scanning Calorimetry (DSC).

Solubility Profile

The molecule's behavior in various solvents is dictated by the principle of "like dissolves like." Its large, nonpolar sterane backbone and aliphatic side chain render it highly lipophilic.

  • Water: Practically insoluble.[1]

  • Organic Solvents: Soluble in various organic solvents, including chloroform and ethanol.[1] Its solubility in a range of alcohols and other organic solvents is expected to be similar to that of cholesterol, which has been studied extensively.[7][8]

Causality in Experimental Design: The choice of solvent is paramount for experimental success. For spectroscopic analysis (e.g., NMR), deuterated chloroform (CDCl₃) is an excellent choice due to its high solubilizing power and relative transparency in relevant spectral regions. For cell culture applications or membrane reconstitution studies, a stock solution is typically prepared in a water-miscible organic solvent like ethanol at a high concentration, which is then diluted to the final working concentration in an aqueous buffer. The final concentration of the organic solvent must be carefully controlled to avoid artifacts or cytotoxicity.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. Each technique provides a unique piece of structural information, and together they form a self-validating system.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and a characteristic fragmentation pattern, serving as a molecular fingerprint. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the analyte from volatile impurities prior to analysis.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 400.7) should be observable.

  • Key Fragments: The ether linkage is a point of potential fragmentation. A prominent fragment is often observed at m/z 368 , corresponding to the loss of methanol (CH₃OH, 32 Da) from the molecular ion. Another significant ion appears at m/z 353 , resulting from the subsequent loss of a methyl group (CH₃, 15 Da).[2]

  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., chloroform or ethyl acetate).

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Utilize a nonpolar capillary column (e.g., Rtx-5). Program the oven with an initial temperature of 80 °C, holding for several minutes, followed by a ramp to 310 °C to ensure elution.[9]

  • MS Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Scan a mass range of m/z 50-500.

  • Data Analysis: Verify the retention time of the eluted peak and compare the resulting mass spectrum against a reference library or the expected fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Prep Dissolve Sample in Chloroform GC GC Injection & Separation Prep->GC 1 µL Injection Ion Ionization (EI, 70 eV) GC->Ion Elution MS Mass Analyzer (Quadrupole) Ion->MS Det Detection MS->Det Spec Mass Spectrum (m/z vs. Intensity) Det->Spec

Fig 1: Generalized workflow for identity confirmation of this compound using GC-MS.
Infrared (IR) Spectroscopy

Principle: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the diagnostic value lies in confirming the presence of the ether group and the absence of the parent hydroxyl group.

Key Diagnostic Peaks:

  • C-H Stretching (Aliphatic): A series of strong, sharp peaks between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the steroid ring and side chain.[10]

  • C=C Stretching (Alkene): A weak to medium peak around 1670 cm⁻¹ for the C5-C6 double bond.[10]

  • C-O-C Stretching (Ether): A strong, characteristic peak in the fingerprint region, typically around 1050-1150 cm⁻¹ . This peak is absent in cholesterol.

  • Absence of O-H Stretch: Critically, there should be no broad absorption band in the 3200-3600 cm⁻¹ region, which would indicate the presence of a hydroxyl group from residual cholesterol starting material.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides the most definitive structural elucidation. ¹H and ¹³C NMR spectra give a complete picture of the carbon-hydrogen framework, allowing for unambiguous confirmation of identity, purity, and isomeric structure.

Diagnostic ¹H NMR Signals (in CDCl₃):

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, located around 3.35 ppm . This is the most direct evidence of successful methylation.

  • Vinylic Proton (C6-H): A multiplet integrating to 1 proton, found downfield around 5.3-5.4 ppm .

  • C3-H Proton: The proton on the carbon bearing the ether group appears as a multiplet around 3.1-3.2 ppm .

  • Angular Methyl Protons (C18 & C19): Two sharp singlets, each integrating to 3 protons, located in the upfield region between 0.65-1.1 ppm . The C18 methyl proton signal is notably upfield, often around 0.68 ppm.[11]

Trustworthiness through Orthogonal Methods: The power of this analytical workflow lies in its self-validating nature. A sharp melting point[4] corroborates the high purity indicated by a clean ¹H NMR spectrum with correct integrations. The molecular weight from MS[2] confirms the identity proposed by NMR, and the functional groups identified by FTIR (presence of ether, absence of hydroxyl) provide a final, rapid check that aligns with the detailed NMR structure. This multi-faceted approach ensures the highest degree of confidence in the material's identity and quality.

NMR_Regions axis <-- Chemical Shift (ppm) --> 10 10 9 9 8 8 7 7 6 6 5 5 4 4 3 3 2 2 1 1 0 0 vinylic Vinylic H (C6-H) vinylic->p5 methoxy Methoxy H (-OCH3) methoxy->p3a c3h C3-H c3h->p3b methyls Angular Methyls methyls->p0

Sources

An In-depth Technical Guide to the Synthesis of Cholesterol Methyl Ether for Membrane Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of cholesterol methyl ether (3-β-methoxycholest-5-ene), a crucial molecule for investigating the structure and function of cell membranes. We will delve into the underlying chemical principles, provide a detailed experimental protocol, and explore its applications in membrane research, particularly in the study of lipid rafts.

Introduction: The Significance of this compound in Membrane Biology

Cholesterol is an indispensable component of mammalian cell membranes, playing a vital role in regulating membrane fluidity, permeability, and the organization of membrane domains known as lipid rafts.[1][2] These rafts are dynamic, nanoscale assemblies of cholesterol, sphingolipids, and specific proteins that are involved in a myriad of cellular processes, including signal transduction and membrane trafficking.[3][4]

To dissect the precise role of cholesterol in these processes, researchers often turn to molecular analogs. This compound, where the hydroxyl group at the C3 position is replaced by a methoxy group, serves as an invaluable tool.[5] This seemingly minor modification has profound implications for its behavior within the lipid bilayer. The absence of the 3-hydroxyl group prevents the formation of hydrogen bonds with neighboring lipids and water molecules, a key interaction for cholesterol's ordering and condensing effects in membranes.[1] By comparing the effects of cholesterol and its methylated counterpart, scientists can elucidate the specific contributions of this hydrogen-bonding capability to membrane properties.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is through the Williamson ether synthesis.[6][7] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[6] In this case, the cholesterol molecule is first deprotonated to form the cholesteroxide ion, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.

The "Why" Behind the Williamson Ether Synthesis

The Williamson ether synthesis is favored for this application due to its reliability and high yield.[7] The reaction proceeds via an SN2 mechanism, where the alkoxide ion performs a backside attack on the electrophilic carbon of the alkyl halide.[6][8] This concerted mechanism is efficient for primary alkyl halides like methyl iodide, minimizing side reactions.[9]

The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the sterically hindered hydroxyl group of cholesterol without competing in the subsequent substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the byproduct, hydrogen gas, simply bubbles out of the reaction mixture.[8]

Visualizing the Synthesis

The chemical transformation can be visualized as follows:

This compound Synthesis Cholesterol Cholesterol Cholesteroxide Cholesteroxide Ion Cholesterol->Cholesteroxide + NaH Product This compound Cholesteroxide->Product + CH3I NaI NaI MethylIodide Methyl Iodide (CH3I) NaH NaH H2 H2 (gas)

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and validated method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Cholesterol>99%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Methyl Iodide (CH₃I)99.5%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®EMD Millipore
Diethyl EtherAnhydrousFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Brine (Saturated NaCl)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
Synthesis Procedure
  • Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of dry nitrogen.

  • Reaction Setup: Add cholesterol (5.0 g, 12.9 mmol) and anhydrous THF (100 mL) to the flask. Stir the mixture until the cholesterol is fully dissolved.

  • Deprotonation: Carefully add sodium hydride (0.62 g of 60% dispersion, 15.5 mmol) portion-wise to the stirred solution at room temperature. The mixture will be stirred for 1 hour at room temperature to ensure complete deprotonation, as evidenced by the cessation of hydrogen gas evolution.

  • Methylation: Cool the reaction mixture to 0 °C in an ice bath. Add methyl iodide (1.2 mL, 19.4 mmol) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.[10]

  • Column Preparation: A glass column is packed with silica gel in a hexane/ethyl acetate (98:2) slurry.

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and loaded onto the column.

  • Elution: The product is eluted with a gradient of ethyl acetate in hexane (from 2% to 5% ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a white crystalline solid.

Experimental Workflow

Experimental_Workflow cluster_Synthesis Synthesis cluster_Workup Workup & Extraction cluster_Purification Purification Start Dissolve Cholesterol in THF Add_NaH Add NaH (Deprotonation) Start->Add_NaH Add_CH3I Add CH3I (Methylation) Add_NaH->Add_CH3I Reflux Reflux Add_CH3I->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash (Water, NaHCO3, Brine) Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column TLC TLC Analysis Column->TLC Isolate Isolate Pure Product TLC->Isolate

Caption: Overall experimental workflow for synthesis and purification.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through various analytical techniques.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure. Key signals to confirm the synthesis include the appearance of a singlet at approximately 3.34 ppm, corresponding to the three protons of the newly introduced methoxy group. The multiplet for the proton at the C3 position shifts from around 3.5 ppm in cholesterol to approximately 3.1 ppm in the ether.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a new peak around 56 ppm for the methoxy carbon.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. This compound (C₂₈H₄₈O) has a molecular weight of 400.7 g/mol .[12]

Physical Properties
PropertyValue
Molecular Formula C₂₈H₄₈O
Molecular Weight 400.7 g/mol [12]
Appearance White to off-white solid[5]
Melting Point 85.5–86 °C[13]
Solubility Soluble in organic solvents like chloroform and ethanol; insoluble in water.[5]

Application in Membrane Studies: Probing the Role of the 3-Hydroxyl Group

The primary utility of this compound in membrane research is to act as a control to understand the functions of cholesterol's 3-hydroxyl group.

Disruption of Hydrogen Bonding and its Consequences

In a lipid bilayer, the hydroxyl group of cholesterol orients towards the aqueous phase and forms hydrogen bonds with the polar headgroups of phospholipids and sphingolipids.[1] This interaction is crucial for the "condensing effect" of cholesterol, where it orders the acyl chains of neighboring lipids, leading to a more tightly packed and less permeable membrane.

By replacing the -OH group with an -OCH₃ group, this compound is unable to act as a hydrogen bond donor. This seemingly small change significantly alters its behavior in the membrane. Studies comparing membranes containing cholesterol versus this compound have revealed that the latter is less effective at:

  • Ordering lipid acyl chains: This leads to a more fluid membrane environment.

  • Inducing the formation of the liquid-ordered (l_o) phase: This phase is characteristic of lipid rafts.[14]

  • Reducing membrane permeability: The lack of tight packing allows for greater movement of small molecules across the bilayer.

Investigating Lipid Rafts

Cholesterol is a key organizer of lipid rafts.[4][15] Its ability to differentially interact with saturated sphingolipids and unsaturated phospholipids, driven in part by hydrogen bonding, is thought to be a major factor in the formation of these domains.[4] By incorporating this compound into model membranes, researchers can investigate whether the hydrogen-bonding capability of cholesterol is essential for raft formation and stability.[16]

Interaction within a Model Membrane

Membrane_Interaction cluster_Cholesterol Cholesterol in Membrane cluster_CME This compound in Membrane Chol OH Steroid Ring Alkyl Tail HBond H-Bond Chol:head->HBond PL1 Polar Head Acyl Chains PL1:head->HBond CME OCH3 Steroid Ring Alkyl Tail NoHBond No H-Bond PL2 Polar Head Acyl Chains

Caption: Cholesterol vs. This compound membrane interaction.

Conclusion

The synthesis of this compound provides a powerful tool for membrane biologists. By understanding the principles behind its synthesis and purification, researchers can confidently produce this valuable molecule for their studies. Its application as a molecular probe continues to yield significant insights into the fundamental roles of cholesterol and its specific chemical moieties in the complex and dynamic environment of the cell membrane.

References

  • Organic Syntheses Procedure. cholestanyl methyl ether. 13

  • Cunnane, S. C. (1991). Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 272-277. 17

  • McKENNIS Jr, H. (1948). The formation of cholesterol i-cholesteryl methyl ether. Journal of Biological Chemistry, 172(1), 313-316. 18

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 262105, this compound. 12

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-427. 19

  • Sever, N., et al. (2012). Synthesis of a Smoothened Cholesterol: 18,19-Di-nor-cholesterol. ACS Chemical Biology, 7(5), 844-850. 20

  • Pandit, S. A., et al. (2004). Perturbations of membrane structure by cholesterol and cholesterol derivatives are determined by sterol orientation. Biophysical Journal, 87(2), 1092-1100. 1

  • Mollinedo, F., & Gajate, C. (2020). Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity?. Frontiers in Pharmacology, 11, 1519. 3

  • Róg, T., & Vattulainen, I. (2008). Significance of cholesterol methyl groups. The Journal of Physical Chemistry B, 112(19), 5886-5893. 21

  • BOC Sciences. Cholesteryl methyl ether.

  • Wikipedia. Williamson ether synthesis. 6

  • BYJU'S. Williamson Ether Synthesis reaction. 7

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. 8

  • Nes, W. R. (2011). Biosynthesis of Cholesterol and Other Sterols. Lipids, 46(12), 1187-1205. 23

  • CymitQuimica. CAS 1174-92-1: cholesteryl methyl ether. 5

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. 9

  • Chattopadhyay, A., & Mukherjee, S. (2011). Differential Effect of Cholesterol and Its Biosynthetic Precursors on Membrane Dipole Potential. Biophysical Journal, 100(8), 1948-1956. 24

  • Silvius, J. R. (2003). Role of cholesterol in lipid raft formation: lessons from lipid model systems. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1610(2), 174-183. 4

  • Heiniger, H. J., & Vogt, B. (1978). U.S. Patent No. 4,104,286. Washington, DC: U.S.
  • PP Notes. (2021, December 1). Lipid Metabolism 07 | Biochemistry | PP Notes | Lehninger 6E Ch. 21.4 [Video]. YouTube. 25

  • Gajate, C., & Mollinedo, F. (2015). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine. International Journal of Molecular Sciences, 16(5), 10857-10874. 16

  • Silvius, J. R. (2003). Role of cholesterol in lipid raft formation: Lessons from lipid model systems. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1610(2), 174-183. 15

  • Scheidt, H. A., et al. (2015). Comparing the biophysical properties of sterols in lipid membranes - what is special about cholesterol?. Diffusion Fundamentals, 2, 132.1-132.2. 26

  • Samsonov, A. V., et al. (2001). Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes. Biophysical Journal, 81(3), 1486-1500. 14

  • Mardešić, D., et al. (2023). Membrane Models and Experiments Suitable for Studies of the Cholesterol Bilayer Domains. International Journal of Molecular Sciences, 24(6), 5293. 27

  • LabXchange. (2024, May 23). Cholesterol and Its Influence on Membrane Fluidity. 2

  • Paila, Y. D., & Chattopadhyay, A. (2010). Membrane cholesterol in the function of beta2-adrenergic and serotonin1A receptors. Subcellular Biochemistry, 51, 323-342.
  • Silva, T. C., et al. (2017). Acetylation of Cholesterol and Purification by Column Chromatography. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 141-145). Royal Society of Chemistry. 10

  • University of Windsor. 2D Assignment of cholesteryl acetate. 28

  • ResearchGate. ¹H NMR of cholesterol methyl (0.68 ppm) from lipid extracts of normal... 11

Sources

3-O-Methylcholesterol structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 3-O-Methylcholesterol

Abstract

3-O-Methylcholesterol, also known as cholesteryl methyl ether, is a critical derivative of cholesterol used in various biochemical and pharmaceutical research areas, including the study of lipid interactions and membrane dynamics.[1] Its structure, while closely related to its parent molecule, presents unique analytical features due to the methylation of the 3β-hydroxyl group. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 3-O-Methylcholesterol. We move beyond simple data reporting to explain the causal-driven methodologies and interpretative logic required for unambiguous characterization. This document serves as a practical reference for scientists engaged in sterol chemistry, metabolomics, and drug development.

Introduction: The Analytical Imperative

Cholesterol's biological significance is well-established, acting as a precursor to steroid hormones and a crucial component of cell membranes.[2][3] Chemical modification of its 3β-hydroxyl group, as in 3-O-Methylcholesterol, alters its hydrogen bonding capability, providing a unique tool to probe membrane architecture and protein-lipid interactions.[4] However, confirming the success and specificity of this modification requires a rigorous and orthogonal analytical strategy.

The primary analytical challenge is to confirm not only the addition of a methyl group and the corresponding increase in molecular weight but also its precise location at the C3 oxygen. This guide outlines a synergistic workflow, leveraging Mass Spectrometry, Nuclear Magnetic Resonance, Infrared Spectroscopy, and X-ray Crystallography to build an unassailable structural proof.

Comparative Physicochemical Properties

A foundational understanding begins with the key physical differences between the parent compound and its methylated analogue.

PropertyCholesterol3-O-MethylcholesterolReference
Molecular Formula C₂₇H₄₆OC₂₈H₄₈O[5][6]
Molecular Weight 386.65 g/mol 400.7 g/mol [5][6]
Hydrogen Bond Donor Yes (1)No
Hydrogen Bond Acceptor Yes (1)Yes (1, ether oxygen)
XLogP3-AA ~8.8~9.1[5]

This table highlights the fundamental chemical change: the conversion of a protic hydroxyl group to an aprotic ether, which dictates the analytical strategy.

The Elucidation Workflow: A Multi-Pronged Approach

No single technique provides a complete picture. True analytical confidence is achieved by integrating data from multiple orthogonal methods. The following workflow represents a field-proven strategy for comprehensive structural validation.

G cluster_0 cluster_1 Primary Analysis cluster_2 Detailed Structural Mapping cluster_3 Definitive 3D Structure cluster_4 Synthesis Synthesis & Purification of 3-O-Methylcholesterol MS Mass Spectrometry (MS) MW Confirmation & Fragmentation Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy Functional Group Analysis Synthesis->IR Initial Check NMR_1D 1D NMR ('H, '³C) Chemical Environment & Key Groups MS->NMR_1D Proceed if MW correct IR->NMR_1D Proceed if -OH absent and C-O present NMR_2D 2D NMR (HSQC, HMBC) Connectivity & Positional Proof NMR_1D->NMR_2D Assign signals XRay X-Ray Crystallography Absolute Stereochemistry & Conformation NMR_2D->XRay Optional: For absolute proof & solid-state conformation Conclusion Final Structural Confirmation NMR_2D->Conclusion Structure solved XRay->Conclusion G M [C₂₈H₄₈O]⁺• m/z 400 M_minus_CH3 [M-CH₃]⁺ m/z 385 M->M_minus_CH3 -•CH₃ M_minus_CH3OH [M-CH₃OH]⁺• m/z 368 M->M_minus_CH3OH -CH₃OH (Characteristic) SideChainLoss [M-Side Chain]⁺ m/z 257 M->SideChainLoss -C₈H₁₇

Sources

A Technical Guide to the Solubility of Cholesteryl Methyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholesteryl methyl ether (CME), a derivative of cholesterol, is a highly lipophilic molecule with significant applications in biomedical research and materials science, including liquid crystal displays and cosmetic formulations.[1][] Its efficacy in these applications is critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the principles governing the solubility of CME, outlines a robust experimental protocol for its determination, and presents expected solubility trends based on analogous sterol compounds. Understanding these principles is paramount for researchers in drug formulation, materials science, and biochemical studies to optimize experimental design and ensure the reliability of results.

The Molecular Basis of Cholesteryl Methyl Ether Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. Cholesteryl methyl ether (CAS 1174-92-1), with the molecular formula C28H48O, possesses a large, rigid, and predominantly nonpolar steroid nucleus.[1] The key structural features influencing its solubility are:

  • The Steroid Backbone: This tetracyclic hydrocarbon structure is inherently hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • The 3β-Methoxy Group: The replacement of the hydroxyl group of cholesterol with a methyl ether group significantly reduces the molecule's ability to act as a hydrogen bond donor. While the ether oxygen can still act as a weak hydrogen bond acceptor, the overall polarity is diminished compared to cholesterol. This modification enhances its lipophilicity.

  • The C17 Alkyl Chain: The flexible hydrocarbon tail further contributes to the molecule's nonpolar character.

Due to these features, CME is characterized as a "brick dust" compound—highly lipophilic with strong intermolecular interactions in its solid (crystalline) state, making its dissolution energetically costly.[3] It is practically insoluble in water but exhibits solubility in organic solvents.[1]

Predicted Solubility Profile in Organic Solvents

  • High Solubility Expected in:

    • Halogenated Solvents: Chloroform, dichloromethane, and 1,2-dichloroethane are excellent solvents for sterols due to their ability to overcome the crystal lattice energy of the solute without requiring strong, specific interactions like hydrogen bonding.[1][4]

    • Aromatic Hydrocarbons: Benzene and toluene are also effective solvents for similar reasons.[4]

    • Ethers: Diethyl ether and tetrahydrofuran (THF) are expected to be good solvents.

  • Moderate Solubility Expected in:

    • Ketones and Esters: Acetone, methyl isobutyl ketone (MIBK), and ethyl acetate can dissolve cholesterol and are expected to dissolve CME to a moderate extent.[4][6][7]

    • Longer-Chain Alcohols: Alcohols like butanol and octanol, which have a more significant nonpolar character, are better solvents for cholesterol than short-chain alcohols.[5][8] A similar trend is anticipated for CME.

  • Low to Very Low Solubility Expected in:

    • Short-Chain Alcohols: Methanol and ethanol are generally poor solvents for cholesterol and its esters.[4][6][8] While CME is reportedly soluble in ethanol, the extent is likely limited.[1] The polarity and strong hydrogen-bonding network of these solvents do not favorably interact with the large, nonpolar CME molecule.

    • Polar Aprotic Solvents: Acetonitrile and dimethyl sulfoxide (DMSO) are not expected to be effective solvents for achieving high concentrations of CME.[4]

The following table summarizes the expected solubility of Cholesteryl Methyl Ether based on data from analogous compounds like cholesterol.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Halogenated Alkanes Chloroform, DichloromethaneHighEffective at solvating large, nonpolar molecules.[1][4]
Aromatic Hydrocarbons Toluene, BenzeneHighNonpolar nature aligns well with the sterol backbone.[4]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to HighGood balance of polarity and nonpolar characteristics.
Ketones Acetone, Methyl Isobutyl KetoneModerateCan dissolve cholesterol, but polarity may limit high concentrations.[4][6][7]
Esters Ethyl AcetateModerateSimilar properties to ketones as a solvent for sterols.[7]
Longer-Chain Alcohols n-Butanol, n-OctanolModerate to LowIncreased hydrocarbon character improves solubility over short-chain alcohols.[8]
Short-Chain Alcohols Methanol, EthanolLowStrong hydrogen-bonding network and high polarity are unfavorable.[1][4][8]
Polar Aprotic Acetonitrile, DMSOVery LowHigh polarity is incompatible with the lipophilic nature of CME.[4]
Nonpolar Alkanes Hexane, CyclohexaneLow to ModerateMay require elevated temperatures to achieve significant solubility.[4]

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For accurate and reliable solubility data, the shake-flask method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices
  • Why Excess Solute? Adding an excess of solid CME ensures that the solvent becomes fully saturated and that this saturation is in equilibrium with the solid phase.[9][10] This is the definition of thermodynamic solubility.

  • Why Extended Equilibration? For poorly soluble, crystalline compounds like CME, the dissolution process can be slow. An extended shaking period (e.g., 24-72 hours) is necessary to ensure that the system has reached a true thermodynamic equilibrium.[11][12] Shorter incubation times may only yield kinetic solubility values, which can be misleading.[11][13]

  • Why Temperature Control? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[4][8] Conducting the experiment in a temperature-controlled shaker or incubator is critical for reproducibility and accuracy.

  • Why Phase Separation is Critical? The analysis must be performed only on the saturated supernatant, free from any undissolved micro- or nanoparticles. Centrifugation followed by filtration through a fine, solvent-compatible filter (e.g., 0.22 µm PTFE) is a robust, self-validating method to achieve this.

  • Why a Specific Analytical Method? A quantitative analytical technique like HPLC-UV or GC-MS is required to accurately determine the concentration of the dissolved CME in the supernatant. Gravimetric analysis (evaporating the solvent and weighing the residue) is a simpler alternative but may be less accurate for lower solubilities.[14]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis P1 Weigh excess CME into vials P2 Add precise volume of organic solvent P1->P2 Step 1 E1 Seal vials tightly P2->E1 E2 Incubate in shaker (e.g., 25°C, 24-72h) E1->E2 Step 2 S1 Centrifuge vials to pellet solid E2->S1 S2 Withdraw supernatant S1->S2 Step 3a S3 Filter supernatant (0.22 µm PTFE filter) S2->S3 Step 3b A2 Dilute filtered sample S3->A2 A1 Prepare calibration standards A3 Analyze via HPLC/GC A1->A3 A2->A3 Step 4 A4 Calculate concentration (e.g., mg/mL) A3->A4

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of solid Cholesteryl Methyl Ether (e.g., 10-20 mg) to a series of glass vials (e.g., 4 mL). Ensure the amount is sufficient to maintain undissolved solid throughout the experiment.

    • Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Prepare at least three replicates for each solvent.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25.0 °C).

    • Agitate the vials for a minimum of 24 hours. For highly crystalline or poorly soluble compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.[12]

  • Phase Separation:

    • After equilibration, allow the vials to rest at the set temperature for 30 minutes to allow for initial sedimentation.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Carefully withdraw a portion of the clear supernatant using a glass pipette.

    • Filter the withdrawn supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial. This step is crucial to remove any fine particulates.

  • Quantification (Example using HPLC):

    • Prepare a series of calibration standards of known CME concentrations in the same solvent.

    • Perform a serial dilution of the filtered sample to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV or a similar quantitative method.

    • Calculate the concentration in the original saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Factors Influencing Solubility Measurements

Several factors can significantly impact the outcome of solubility experiments, and controlling them is essential for data integrity.

  • Temperature: As mentioned, solubility is highly sensitive to temperature. All steps, from equilibration to phase separation, should be performed at a constant, recorded temperature.[9]

  • Purity of Solute and Solvent: Impurities in either the CME or the solvent can alter the measured solubility. Use high-purity reagents for all experiments.

  • Polymorphism: The crystalline form (polymorph) of the solid CME can affect its solubility. Different polymorphs can have different crystal lattice energies, leading to different solubility values. It is good practice to characterize the solid form before and after the experiment using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

  • pH (in protic or buffered solvents): While CME is a neutral molecule, this factor is critical for compounds with ionizable groups. For CME, the primary concern is solvent stability rather than pH-dependent solubility.

Conclusion

While a definitive, universal table of Cholesteryl Methyl Ether solubility values remains to be compiled, a strong predictive understanding can be derived from its molecular structure and the behavior of analogous sterols. For drug development professionals and researchers requiring precise data, the thermodynamic shake-flask method provides a robust and reliable pathway to determine solubility in any organic solvent of interest. By carefully controlling experimental variables and understanding the underlying chemical principles, scientists can generate the high-quality data needed to advance their research in formulation, materials science, and beyond.

References

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The Ether Imperative: Probing the Depths of Lipid Bilayer Dynamics with Cholesterol Methyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Hydroxyl Anchor

In the intricate dance of cellular life, the lipid bilayer stands as the stage, and its fluidity, order, and permeability are the choreographers of countless biological processes. At the heart of this regulation in mammalian cells is cholesterol, a molecule of profound structural and functional significance.[1] Its rigid, planar steroid ring system and flexible hydrocarbon tail are well-known players, but it is the seemingly modest 3β-hydroxyl group that has long been considered the lynchpin of its membrane-ordering and -stabilizing effects. This singular polar group is credited with anchoring cholesterol at the polar-apolar interface of the bilayer, dictating its orientation and facilitating crucial hydrogen-bonding interactions with neighboring phospholipids and water molecules.[2][3]

But what if this anchor is lifted? What if the hydrogen-bonding capability is surgically removed? This is the central question that drives the use of cholesterol methyl ether (CME) in membrane biophysics. By replacing the 3β-hydroxyl group with a methoxy group (-OCH3), we create a molecular probe that is structurally almost identical to cholesterol yet devoid of its primary hydrogen-bonding capacity. CME, therefore, is not merely another cholesterol derivative; it is a precision tool for dissecting the contribution of hydrogen bonding to cholesterol's multifaceted role in lipid bilayers.

This technical guide will delve into the nuanced world of this compound, providing a comprehensive overview of its physicochemical properties and its profound implications for lipid bilayer structure and function. We will explore the theoretical underpinnings of its action, detail robust experimental and computational methodologies for its study, and offer insights into how this unique molecule can unlock a deeper understanding of membrane dynamics for applications in drug development and fundamental cell biology.

Cholesterol vs. This compound: A Tale of Two Headgroups

The fundamental difference between cholesterol and CME lies in their interaction with the aqueous interface of the lipid bilayer. Cholesterol's hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form intricate networks with the phosphate and carbonyl groups of phospholipids, as well as with interfacial water molecules.[4] These interactions are believed to be crucial for the "condensing effect" of cholesterol, where it increases the order and packing density of phospholipid acyl chains.

This compound, with its methoxy headgroup, lacks a proton to donate for hydrogen bonding and possesses a bulkier, less polar character. This seemingly small alteration has profound consequences for its behavior within the membrane.

FeatureCholesterolThis compound
Chemical Formula C27H46OC28H48O
Headgroup 3β-hydroxyl (-OH)3β-methoxy (-OCH3)
Hydrogen Bonding Donor and AcceptorAcceptor only (weak)
Polarity of Headgroup More polarLess polar
Steric Hindrance LowerHigher

The Ripple Effect: How CME Perturbs the Lipid Bilayer

The absence of a hydrogen-donating hydroxyl group in CME leads to a cascade of effects on the physical properties of the lipid bilayer. While direct, comprehensive comparative studies are still emerging, we can infer the following consequences based on the fundamental principles of membrane biophysics and studies of other cholesterol analogs.

Altered Anchoring and Orientation

The primary role of cholesterol's hydroxyl group is to anchor it at the membrane-water interface.[2][3] The weaker, solely accepting hydrogen-bonding capability of CME's ether oxygen, coupled with the increased steric bulk of the methyl group, is expected to result in a less defined and potentially deeper localization within the bilayer. This could lead to a greater degree of "bobbing" and tilting of the sterol molecule, reducing its effectiveness in ordering the upper regions of the phospholipid acyl chains.

Attenuation of the Condensing Effect

The condensing effect of cholesterol is its ability to increase the packing density and order of surrounding phospholipids. This is particularly pronounced in the liquid-disordered phase, leading to the formation of the liquid-ordered (Lo) phase. This effect is thought to be, in part, driven by the specific hydrogen-bonding interactions that cholesterol forms.

By ablating this hydrogen-bonding capability, CME is hypothesized to be a less potent condensing agent than cholesterol. This would manifest as a smaller increase in lipid acyl chain order and a less pronounced increase in membrane thickness.

Impact on Membrane Fluidity and Permeability

Cholesterol is known to have a dual effect on membrane fluidity: it decreases fluidity above the phase transition temperature (in the liquid-disordered state) and increases it below (in the gel state) by disrupting tight packing.[5] CME is expected to have a qualitatively similar but quantitatively different effect. Its potentially weaker ordering effect might lead to a smaller decrease in fluidity in the liquid-disordered state. Conversely, its presence might still disrupt the gel phase, albeit perhaps less effectively if its localization is less defined.

The reduction in membrane permeability to small polar molecules is another hallmark of cholesterol. This is attributed to the increased order and packing of the lipid acyl chains. Consequently, a bilayer containing CME may exhibit higher permeability compared to one with an equivalent concentration of cholesterol.

Experimental and Computational Workflows for Investigating CME in Lipid Bilayers

To rigorously test the hypotheses outlined above, a combination of experimental and computational techniques is essential. Here, we provide detailed, field-proven protocols for the investigation of CME's role in lipid bilayers.

Preparation of Liposomes Containing Cholesterol or CME

A robust and reproducible method for preparing unilamellar liposomes is the cornerstone of in vitro membrane studies. The thin-film hydration followed by extrusion method is widely used and provides vesicles with a defined size distribution.

Protocol: Thin-Film Hydration and Extrusion

  • Lipid Mixture Preparation:

    • In a round-bottom flask, co-dissolve the desired phospholipid (e.g., POPC) and either cholesterol or this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) at the desired molar ratio.

  • Film Formation:

    • Remove the organic solvent under a gentle stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing vigorously above the phase transition temperature of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a pre-heated extruder.

    • Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of passes (e.g., 21 times). This process yields large unilamellar vesicles (LUVs) of a relatively uniform size.[5][6]

Biophysical Characterization

3.2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermotropic phase behavior of lipid bilayers. By measuring the heat flow into or out of a sample as a function of temperature, one can determine the phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.

Expected Outcome:

  • Cholesterol: At increasing concentrations, cholesterol is known to broaden and eventually eliminate the main phase transition of phospholipids.[7][8][9]

  • This compound: It is hypothesized that CME will have a less pronounced effect on the phase transition. The transition may remain more cooperative (sharper) and the enthalpy change may be smaller compared to cholesterol at the same concentration, indicating a weaker interaction with the phospholipids.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ²H NMR of deuterated lipids, provides detailed information about the orientational order of the lipid acyl chains. The quadrupolar splitting of the deuterium signal is directly proportional to the order parameter (SCD), which reflects the motional restriction of the C-D bonds.

Expected Outcome:

  • Cholesterol: Known to significantly increase the order parameter of the upper part of the acyl chains, leading to a characteristic "plateau" in the order parameter profile.

  • This compound: Expected to induce a smaller increase in the order parameter compared to cholesterol, reflecting its weaker condensing effect. This would result in lower quadrupolar splittings in the ²H NMR spectra.

3.2.3. Fluorescence Spectroscopy

Fluorescence spectroscopy using probes like Laurdan can provide insights into the polarity and hydration of the lipid bilayer interface. The generalized polarization (GP) of Laurdan is sensitive to the amount of water in the headgroup region.

Expected Outcome:

  • Cholesterol: Typically increases the GP value, indicating a more ordered and less hydrated interfacial region.

  • This compound: May result in a smaller increase in the GP value, suggesting a less ordered and potentially more hydrated interface due to its less effective packing with phospholipids.

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the lipid bilayer, allowing for the detailed investigation of molecular interactions, orientation, and dynamics that are often inaccessible to direct experimental observation.

Protocol: All-Atom MD Simulation of a Mixed Bilayer

  • System Setup:

    • Construct a lipid bilayer (e.g., 128 POPC lipids) solvated with water and ions to physiological concentration.

    • Randomly replace a desired mole fraction of POPC lipids with either cholesterol or this compound in separate simulations.

  • Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Run a series of short simulations with position restraints on different parts of the system (lipids, sterols, water) to allow for gradual equilibration of the system's temperature and pressure.

  • Production Run:

    • Run a long (multi-microsecond) simulation without restraints to sample the equilibrium dynamics of the system.

  • Analysis:

    • Orientation and Position: Calculate the distribution of the sterol's tilt angle with respect to the bilayer normal and its depth within the membrane.

    • Lipid Order: Calculate the deuterium order parameters (SCD) for the lipid acyl chains and compare with NMR data.

    • Hydrogen Bonding: Analyze the hydrogen bond network between the sterol, phospholipids, and water.

    • Area per Lipid: Calculate the average surface area occupied by each lipid molecule.

Expected Outcome:

  • MD simulations are expected to show that CME is less anchored to the interface, exhibits a broader orientational distribution, and forms fewer and weaker interactions with phospholipids compared to cholesterol. This will be correlated with a smaller increase in lipid order and a larger area per lipid.[1][10][11]

Visualizing the Concepts: Diagrams and Workflows

Molecular Structures

G cluster_chol Cholesterol cluster_cme This compound chol Cholesterol Structure (with 3β-hydroxyl group) cme CME Structure (with 3β-methoxy group)

Caption: Molecular structures of Cholesterol and this compound.

Orientation in a Lipid Bilayer

G cluster_bilayer Lipid Bilayer cluster_chol Cholesterol cluster_cme CME upper_leaflet Upper Leaflet chol Anchored at Interface (H-bonding) cme Deeper & More Dynamic (No H-bond donation) lower_leaflet Lower Leaflet

Caption: Schematic of Cholesterol vs. CME orientation in a lipid bilayer.

Experimental Workflow

G prep Liposome Preparation (Thin-film hydration & extrusion) dsc DSC (Phase Behavior) prep->dsc nmr NMR (Lipid Order) prep->nmr fluor Fluorescence (Interfacial Properties) prep->fluor md MD Simulations (Atomistic Insights) prep->md analysis Data Analysis & Comparison dsc->analysis nmr->analysis fluor->analysis md->analysis

Caption: Integrated workflow for investigating CME in lipid bilayers.

Conclusion and Future Perspectives

This compound is an invaluable tool for dissecting the intricate molecular interactions that govern the behavior of cholesterol in lipid bilayers. By eliminating the hydrogen-donating capability of the 3β-hydroxyl group, CME allows researchers to isolate and quantify the contribution of this specific interaction to membrane ordering, fluidity, and permeability. The methodologies outlined in this guide provide a robust framework for conducting comparative studies of cholesterol and CME, paving the way for a more nuanced understanding of membrane biophysics.

For drug development professionals, a deeper understanding of the forces that stabilize and modulate lipid bilayers can inform the design of more effective drug delivery systems and novel therapeutics that target membrane-associated proteins. As we continue to unravel the complexities of the cell membrane, the humble yet powerful this compound will undoubtedly remain a key player in our quest for knowledge.

References

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  • E. J. Dufourc, "Sterols and drugs: a plethora of interactions with membrane lipids," Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1778, no. 7-8, pp. 1594-1611, 2008.
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  • M. R. Vist and J. H. Davis, "Phase equilibria of cholesterol/dipalmitoylphosphatidylcholine mixtures: 2H nuclear magnetic resonance and differential scanning calorimetry," Biochemistry, vol. 29, no. 2, pp. 451-464, 1990.
  • T. Róg, K. Murzyn, and M. Pasenkiewicz-Gierula, "Comparative molecular dynamics study of lipid membranes containing cholesterol and ergosterol," Biophysical Journal, vol. 91, no. 1, pp. 172-185, 2006.
  • T. P. W. McMullen and R. N. McElhaney, "New aspects of the interaction of cholesterol with dipalmitoylphosphatidylcholine bilayers as revealed by high-sensitivity differential scanning calorimetry," Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1234, no. 1, pp. 90-98, 1995.
  • R. N. A. H. Lewis, and R. N. McElhaney, "A comparative differential scanning calorimetry study of the effects of cholesterol and various oxysterols on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes," Chemistry and Physics of Lipids, vol. 195, pp. 21-33, 2016.
  • R. N. A. H. Lewis, and R. N. McElhaney, "Comparative calorimetric and spectroscopic studies of the effects of lanosterol and cholesterol on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes," Biochemistry, vol. 39, no. 23, pp. 6947-6956, 2000.
  • R. N. A. H. Lewis, and R. N. McElhaney, "Differential scanning calorimetric study of the interaction of cholesterol with the major lipids of the Acholeplasma laidlawii B membrane," Biochemistry, vol. 35, no. 51, pp. 16644-16651, 1996.
  • L. Miao, M. Nielsen, J. Thewalt, J. H. Ipsen, M. Bloom, M. J. Zuckermann, and O. G. Mouritsen, "From lanosterol to cholesterol: structural evolution and differential effects on lipid bilayers," Biophysical Journal, vol. 82, no. 3, pp. 1429-1444, 2002.
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  • I. P. Sugar, P. L. Yeagle, "A differential scanning calorimetry study of the comparative effects of lanosterol and cholesterol on model membranes," Biochimica et Biophysica Acta (BBA) - Biomembranes, vol. 1105, no. 2, pp. 253-260, 1992.
  • C. M. D. L. Arregui, J. A. Purdie, C. A. Haslam, R. V. Law, and J. M. Sanderson, "A comparative differential scanning calorimetry study of the effects of cholesterol and the plant sterols campesterol and brassicasterol on the thermotropic phase behavior of dipalmitoylphosphatidylcholine bilayer membranes," Chemistry and Physics of Lipids, vol. 195, pp. 58-62, 2016.
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Discovery and characterization of i-cholesteryl methyl ether

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Characterization of i-Cholesteryl Methyl Ether

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of i-cholesteryl methyl ether (6β-Methoxy-3α,5-cyclocholestane), a key rearranged steroid derivative. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of its discovery, synthesis, and structural characterization. This document delves into the historical context of the i-steroid rearrangement, provides detailed mechanistic explanations for its synthesis, and outlines a complete workflow for its characterization using modern spectroscopic techniques. The causality behind experimental choices is emphasized throughout, ensuring a robust and replicable understanding of the molecule. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the 'i-Steroid' Rearrangement

In the vast landscape of steroid chemistry, few transformations are as fundamental and illustrative as the i-steroid, or homoallylic, rearrangement. This process involves the participation of a double bond in the solvolysis of a nearby functional group, leading to a non-classical carbocation and ultimately, a rearranged product. i-Cholesteryl methyl ether (CAS 2867-93-8) is the archetypal product of this rearrangement applied to the cholesterol backbone.[1]

Structurally, it is an isomer of the more conventional cholesteryl methyl ether (CAS 1174-92-1), but its properties and formation are drastically different.[2] Instead of a double bond between carbons 5 and 6, i-cholesteryl methyl ether features a cyclopropane ring formed between carbons 3, 4, and 5. The methoxy group is attached at the C6 position.[1] Understanding the synthesis and characterization of this molecule is crucial for any scientist working with steroid modifications, as its formation is a common outcome of reactions involving the 3β-hydroxyl group of cholesterol.

This guide will first explore the historical discovery and the electronic mechanism of the rearrangement. It will then provide a detailed synthetic protocol and a summary of its physicochemical properties. The core of the guide focuses on a multi-technique spectroscopic approach to its characterization, explaining how Infrared, NMR, and Mass Spectrometry data are used to unequivocally confirm its unique structure.

Historical Context and Mechanistic Underpinnings

The concept of molecular rearrangements in sterols, particularly the formation of "i-cholesterol" and its derivatives, dates back to the 1940s.[3][4] These early studies laid the groundwork for understanding how the electronic structure of the cholesterol molecule could facilitate profound skeletal changes under specific reaction conditions.

The Sₙ1 Mechanism and Homoallylic Participation

The formation of i-cholesteryl methyl ether from a cholesterol derivative, such as cholesteryl tosylate, is a classic example of an Sₙ1 reaction with anchimeric assistance (neighboring group participation).

  • Leaving Group Departure: The reaction is initiated by the departure of a good leaving group (e.g., tosylate, OTs⁻) from the C3 position. This would typically form a secondary carbocation at C3.

  • Homoallylic Participation: However, the C3 carbocation is never truly formed. Instead, the π-electrons of the C5-C6 double bond participate in the departure of the leaving group. This interaction, known as homoallylic participation, leads to the formation of a stabilized, non-classical carbocation. This cation distributes the positive charge over carbons 3, 5, and 6.

  • Nucleophilic Attack: The solvent, in this case methanol (CH₃OH), acts as the nucleophile. It attacks the carbocation complex. Due to steric and electronic factors, the attack preferentially occurs at the C6 position.

  • Proton Transfer: A final deprotonation of the newly added methoxy group by another methanol molecule yields the neutral product, i-cholesteryl methyl ether.

The causality for this pathway is rooted in thermodynamics; the delocalized, non-classical i-steroid cation is significantly more stable than a simple, localized secondary carbocation at C3 would be, thus dictating the reaction's course.

G cluster_0 Mechanism of i-Steroid Rearrangement Cholesteryl_Tosylate Cholesteryl Tosylate (Starting Material) Leaving_Group_Departure Departure of Tosylate Leaving Group (OTs⁻) Cholesteryl_Tosylate->Leaving_Group_Departure Sₙ1 Initiation i_Steroid_Cation Non-Classical i-Steroid Carbocation (Stabilized Intermediate) Leaving_Group_Departure->i_Steroid_Cation Homoallylic Participation of C5-C6 π-bond Nucleophilic_Attack Nucleophilic Attack by Methanol (Solvent) i_Steroid_Cation->Nucleophilic_Attack Attack at C6 Proton_Transfer Deprotonation Nucleophilic_Attack->Proton_Transfer i_CME i-Cholesteryl Methyl Ether (Final Product) Proton_Transfer->i_CME

Sources

A Technical Guide to the Synthesis and Properties of Cholesterol Ether Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Cholesterol in Functional Biomaterials

Cholesterol, a molecule often maligned in popular health discourse, is a cornerstone of animal cell biology and a molecule of immense interest in the field of materials science and drug delivery.[1][2][3] Its rigid, planar tetracyclic steroid core, coupled with a flexible isooctyl side chain and a single hydroxyl group, imparts a unique amphiphilicity that is critical to its biological function in regulating the fluidity and integrity of cell membranes.[4][5] This same molecular architecture makes cholesterol an attractive starting material for the synthesis of novel derivatives with tunable physicochemical properties.[1] Among these, cholesterol ether derivatives have emerged as a particularly versatile class of compounds with wide-ranging applications, from liquid crystals to advanced drug and gene delivery systems.[1][6]

This technical guide provides an in-depth exploration of the synthesis and properties of cholesterol ether derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these molecules. We will delve into the causality behind experimental choices in synthetic protocols, elucidate the structure-property relationships that govern their behavior, and explore their applications in cutting-edge biomedical technologies.

I. Synthetic Strategies for Cholesterol Ether Derivatives: A Mechanistic Perspective

The primary site for chemical modification of cholesterol is its C3-hydroxyl group.[1] The formation of an ether linkage at this position offers greater chemical and metabolic stability compared to the more common ester linkage, a crucial attribute for applications such as drug delivery.[6] Several synthetic methodologies can be employed to achieve this transformation, each with its own set of advantages and considerations.

The Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[7][8][9] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide or other electrophile with a good leaving group.[8][10][11]

Causality of Experimental Choices:

  • Formation of the Cholesteryl Alkoxide: Cholesterol's hydroxyl group is not sufficiently nucleophilic to directly attack an alkyl halide. Therefore, it must first be deprotonated to form the more potent cholesteryl alkoxide nucleophile. Strong bases such as sodium hydride (NaH) or sodium metal are typically used for this purpose. The choice of a strong, non-nucleophilic base is critical to avoid side reactions.

  • Choice of Alkylating Agent: The success of the Williamson ether synthesis is highly dependent on the nature of the alkylating agent. Primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack.[8] Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2), leading to the formation of undesired alkene byproducts.[8][10] Therefore, to synthesize a cholesterol ether, one would react the cholesteryl alkoxide with a primary alkyl halide.

  • Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the alkoxide, leaving the alkoxide anion more "naked" and nucleophilic, thus accelerating the reaction rate.[7]

Experimental Protocol: Synthesis of Cholesteryl Oleyl Ether [12]

  • Preparation of Sodium Cholesteryloxide: Dissolve cholesterol in anhydrous toluene. Add sodium metal and heat the mixture at reflux until all the sodium has reacted to form the sodium salt of cholesterol.

  • Preparation of Oleyl Mesylate: Dissolve oleyl alcohol in a suitable solvent and react with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate. The mesylate is a good leaving group, facilitating the subsequent nucleophilic substitution.

  • Etherification: Add the oleyl mesylate to the solution of sodium cholesteryloxide in toluene. Introduce anhydrous dimethylformamide to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at 80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture, wash with water to remove inorganic salts and DMF, and dry the organic layer. Purify the crude product by column chromatography on silica gel to obtain the pure cholesteryl oleyl ether.

Synthesis via Tosylates and Mesylates: Enhancing Reactivity

An alternative to the direct use of alkyl halides is the activation of the alcohol as a tosylate or mesylate. This approach is particularly useful when dealing with less reactive alcohols or when milder reaction conditions are desired. A notable method involves the alcoholysis of cholesterol p-toluenesulfonate (cholesteryl tosylate).[13]

Causality of Experimental Choices:

  • Activation of Cholesterol: Cholesterol is first reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosyl group is an excellent leaving group, making the C3 position of cholesterol highly susceptible to nucleophilic attack.

  • Nucleophilic Attack by an Alkoxide: The cholesteryl tosylate is then reacted with the desired alkoxide (e.g., sodium methoxide) to displace the tosylate group and form the ether. This method is advantageous for preparing ethers from hindered alcohols where direct alkylation of the cholesteryl alkoxide might be sluggish.

Experimental Protocol: General Synthesis of Cholesteryl Alkyl Ethers via Tosylate [13]

  • Synthesis of Cholesteryl Tosylate: Dissolve cholesterol in pyridine and cool the solution in an ice bath. Add p-toluenesulfonyl chloride portion-wise and stir the reaction mixture until completion. Pour the reaction mixture into ice water to precipitate the cholesteryl tosylate. Filter, wash, and dry the product.

  • Alcoholysis of Cholesteryl Tosylate: Dissolve the cholesteryl tosylate in the desired alcohol (which will also act as the nucleophile). If the alcohol is not a liquid, a suitable solvent should be used.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up and Purification: Upon completion, remove the excess alcohol/solvent under reduced pressure. Purify the residue by chromatography to yield the desired cholesteryl alkyl ether.

Silyl Ethers as Intermediates in Ether Synthesis

Silyl ethers can serve as versatile protecting groups for alcohols during multi-step syntheses.[14] While not a direct method for ether formation, their use can be integral in complex syntheses. The silyl ether can be selectively removed under mild conditions, or in some cases, directly converted to other functional groups.[15]

Causality of Experimental Choices:

  • Protection of the Hydroxyl Group: Cholesterol's hydroxyl group can be protected as a silyl ether (e.g., trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS)) by reacting it with the corresponding silyl chloride in the presence of a base like imidazole.[14]

  • Subsequent Reactions: With the hydroxyl group protected, other transformations can be carried out on the cholesterol backbone or on another molecule that will eventually be linked via an ether bond.

  • Deprotection and Etherification: Following the other synthetic steps, the silyl group can be removed, typically with a fluoride source like tetrabutylammonium fluoride (TBAF), to regenerate the hydroxyl group, which can then be converted to an ether using one of the methods described above.

II. Physicochemical Properties of Cholesterol Ether Derivatives

The introduction of an ether linkage and an alkyl or aryl group at the C3 position of cholesterol significantly alters its physicochemical properties, leading to a diverse range of behaviors, most notably the formation of liquid crystalline phases.[16][17][18]

Liquid Crystalline Behavior

Many cholesterol derivatives, including ethers, are thermotropic liquid crystals, meaning they exhibit intermediate phases (mesophases) between the crystalline solid and isotropic liquid states as a function of temperature.[19][20] The most common mesophase for chiral molecules like cholesterol derivatives is the cholesteric (or chiral nematic) phase.[17][18]

  • Cholesteric Phase: In this phase, the molecules are orientationally ordered, aligning along a common director, but lack positional order. Due to the chirality of the cholesterol molecule, this director rotates in a helical fashion throughout the material, leading to unique optical properties such as selective reflection of light.[17]

  • Smectic Phases: Some cholesterol ether derivatives can also exhibit smectic phases (e.g., Smectic A), which have a higher degree of order than the cholesteric phase. In smectic phases, the molecules are arranged in layers, with orientational order within the layers.[18]

The specific type of mesophase and the transition temperatures are highly dependent on the structure of the ether side chain.[16][21]

Table 1: Phase Transition Temperatures of Selected Cholesterol Derivatives

CompoundCrystal to Liquid Crystal Transition (°C)Liquid Crystal to Isotropic Transition (°C)Mesophase(s)
4-TC144.3217.2Cholesteric[16]
6-TC144.3217.2Cholesteric[16]
8-TC--Cholesteric[16]
12-TC--Cholesteric, Smectic A[16]
14-TC--Cholesteric, Smectic A[16]
Compound 2 (with longer perfluorinated chain)134.9171.1Smectic A[18]

Note: Data extracted from various sources. "TC" refers to cholesterol-based compounds with cinnamic acid derivatives and varying terminal alkoxy chain lengths.

Self-Assembly and Nanoparticle Formation

When cholesterol ethers are part of an amphiphilic molecule, such as a polymer-cholesterol conjugate, they can self-assemble in aqueous environments to form various nanostructures, including micelles and vesicles (liposomes).[22][23][24]

  • Driving Forces for Self-Assembly: The hydrophobic cholesterol moiety acts as the core-forming block, while the hydrophilic part of the molecule forms the corona, which interfaces with the aqueous surroundings.[23] This self-assembly is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the hydrophobic cholesterol tails and water.[24]

  • Morphology of Self-Assembled Structures: The final morphology of the nanoparticles (e.g., spherical micelles, worm-like micelles, vesicles) depends on the balance between the hydrophobic and hydrophilic blocks of the amphiphile.[23][24]

SelfAssembly cluster_0 Amphiphilic Cholesterol Ether Derivative cluster_1 Aqueous Environment cluster_2 Self-Assembled Nanostructure CholEther Cholesterol Ether (Hydrophobic) Polymer Hydrophilic Polymer (e.g., PEG) CholEther->Polymer Covalent Linkage Micelle Micelle/Vesicle Polymer->Micelle Self-Assembly Water Water Molecules Core Hydrophobic Core (Cholesterol Ethers) Corona Hydrophilic Corona (Polymer)

Caption: Self-assembly of amphiphilic cholesterol ether derivatives into core-shell nanostructures.

III. Applications in Biomedical Fields

The unique properties of cholesterol ether derivatives make them highly valuable in various biomedical applications, particularly in drug and gene delivery.

Drug Delivery Systems

Cholesterol ether-containing nanoparticles can serve as effective carriers for hydrophobic drugs.[2][3][22]

  • Encapsulation of Hydrophobic Drugs: The hydrophobic core of the self-assembled nanostructures provides a suitable environment for encapsulating poorly water-soluble drugs, thereby improving their bioavailability and circulation time.[23][25][26]

  • Enhanced Cellular Uptake: The cholesterol moiety can facilitate the interaction of the nanocarrier with cell membranes, potentially leading to enhanced cellular uptake of the encapsulated drug.[2] Cholesterol is an integral component of biological membranes, and its presence in nanocarriers can promote membrane fusion or endocytosis.[2][3]

Gene Delivery Vectors

Cationic lipids based on cholesterol ethers are promising non-viral vectors for gene delivery.[6]

  • Complexation with Nucleic Acids: A cationic headgroup can be attached to the cholesterol ether. This positive charge allows the lipid to electrostatically interact with negatively charged nucleic acids (DNA or RNA) to form lipoplexes.

  • Stability and Transfection Efficiency: The ether linkage provides greater stability compared to ester linkages, which can be susceptible to hydrolysis by esterases.[6] This enhanced stability can lead to improved gene transfer efficiency.[6] The structure of the headgroup and the linker between the cholesterol and the headgroup are critical factors in determining the transfection efficiency.[1]

GeneDelivery cluster_0 Components cluster_1 Formation of Lipoplex cluster_2 Cellular Uptake and Gene Expression CationicLipid Cationic Cholesterol Ether Lipoplex Lipoplex CationicLipid->Lipoplex Electrostatic Interaction NucleicAcid Nucleic Acid (DNA/RNA) (Negative Charge) NucleicAcid->Lipoplex Endocytosis Endocytosis Lipoplex->Endocytosis Cell Target Cell GeneExpression Gene Expression Cell->GeneExpression Release and Transcription/ Translation Endocytosis->Cell

Caption: Workflow for gene delivery using cationic cholesterol ether-based lipoplexes.

Biomembrane Models

Cholesterol and its derivatives are essential components of model membranes used to study the properties and functions of biological membranes.[27] Cholesterol ethers, with their modified headgroup, can be incorporated into lipid bilayers to investigate the effects of headgroup structure on membrane properties such as permeability and fluidity.[5][28]

IV. Conclusion and Future Perspectives

Cholesterol ether derivatives represent a fascinating and highly versatile class of molecules. The synthetic methodologies for their preparation are well-established, allowing for the creation of a wide array of structures with tailored properties. Their ability to form liquid crystalline phases and self-assemble into well-defined nanostructures has paved the way for their use in advanced materials and biomedical applications. As our understanding of the structure-property-function relationships of these molecules continues to grow, we can expect to see the development of even more sophisticated cholesterol ether-based systems for targeted drug delivery, gene therapy, and advanced diagnostics. The inherent biocompatibility and unique molecular architecture of cholesterol ensure that its derivatives will remain a key platform for innovation at the interface of chemistry, materials science, and medicine.

References

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Methodological & Application

Application Note & Protocol: Incorporation of Cholesterol Methyl Ether into Liposomal Bilayers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the incorporation of Cholesterol Methyl Ether (CME), a non-hydrogen bonding cholesterol analog, into liposomes. We detail a robust protocol based on the established thin-film hydration method followed by extrusion, a technique widely recognized for its reproducibility and control over vesicle size.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to modulate liposome membrane properties by substituting or supplementing traditional cholesterol. We delve into the critical scientific principles behind each step, from the selection of lipids and solvents to the final characterization of the vesicles. This protocol emphasizes not just the "how" but the "why," providing the user with the foundational knowledge to adapt and troubleshoot their liposome formulations.

Introduction: The Rationale for this compound in Liposome Formulation

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, serving as powerful drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic agents.[4] A critical component in many liposome formulations is cholesterol, a sterol that modulates membrane fluidity, stability, and permeability.[5][6] Cholesterol's rigid ring structure inserts between phospholipids, restricting the motion of the acyl chains and thereby increasing membrane packing and reducing permeability.[7][8]

The primary interaction point of cholesterol with the aqueous interface and phospholipid headgroups is its 3β-hydroxyl group.[5][9] This polar group anchors the cholesterol molecule at the membrane's polar-apolar interface and is capable of forming hydrogen bonds.[9][10]

This compound (CME) is a derivative where this 3β-hydroxyl group is replaced by a methoxy group (-OCH₃).[11][12] This seemingly minor modification has profound implications:

  • Elimination of Hydrogen Bonding: The methoxy group is a hydrogen bond acceptor but not a donor. This prevents CME from forming the same hydrogen bonds with phospholipid headgroups or water that cholesterol does.[9][10]

  • Altered Membrane Interactions: The change in polarity and hydrogen bonding capability is expected to alter the precise positioning and orientation of the sterol within the bilayer, potentially leading to changes in membrane fluidity, packing density, and phase behavior compared to cholesterol-containing membranes.

By incorporating CME, researchers can systematically investigate the role of the 3β-hydroxyl group in membrane structure and function. This makes CME a valuable tool for studies in membrane biophysics, drug-membrane interactions, and the rational design of liposomal drug carriers with tailored release characteristics. This protocol provides a standardized method to create CME-containing liposomes for such advanced studies.

Materials and Reagents

Material/ReagentGradeRecommended SupplierNotes
Primary Phospholipid (e.g., DOPC, DPPC, DSPC)>99% PurityAvanti Polar LipidsChoice depends on desired bilayer fluidity and phase transition temperature (Tc).
This compound (CME)>98% PuritySigma-Aldrich, Cayman ChemicalConfirm structure and purity via CoA.
ChloroformHPLC GradeFisher ScientificUsed for dissolving lipids. Handle in a fume hood.
MethanolHPLC GradeFisher ScientificMay be used in a co-solvent system with chloroform for lipids that are difficult to dissolve.
Hydration Buffer (e.g., PBS, HEPES)Sterile, Filtered (0.22 µm)Gibco, Sigma-AldrichpH and ionic strength should be appropriate for the intended application.
Polycarbonate MembranesVarious Pore Sizes (e.g., 400, 200, 100 nm)Whatman, SterlitechFor use with a liposome extruder.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into three core stages: formation of multilamellar vesicles (MLVs) via thin-film hydration, size homogenization into large unilamellar vesicles (LUVs) via extrusion, and finally, characterization.

Stage 1: Thin-Film Hydration for MLV Formation

This method is the cornerstone of liposome preparation, involving the creation of a thin, uniform lipid film that is subsequently hydrated to form vesicles.[1][2][13]

Workflow Diagram: Liposome Preparation

G cluster_prep Stage 1: Thin-Film Hydration cluster_size Stage 2: Extrusion cluster_char Stage 3: Characterization A 1. Lipid Dissolution (Phospholipid + CME in Chloroform) B 2. Solvent Evaporation (Rotary Evaporator) A->B Homogeneous Mixture C 3. Vacuum Drying (Remove Residual Solvent) B->C Thin Lipid Film Formed D 4. Film Hydration (Aqueous Buffer, T > Tc) C->D Solvent-Free Film E 5. Extrusion (Sequential Pore Sizes) D->E MLV Suspension F 6. Analysis (DLS, Zeta Potential) E->F LUV Suspension

Caption: Workflow for preparing CME-liposomes.

Step-by-Step Procedure:

  • Lipid Dissolution:

    • Accurately weigh the desired amounts of your primary phospholipid and this compound (CME). A common starting point is a molar ratio of 9:1 or 4:1 (Phospholipid:CME).

    • Dissolve the lipids in a suitable volume of chloroform (e.g., 2-5 mL for 10-50 mg total lipid) in a round-bottom flask.[14] Ensure the lipids are fully dissolved to form a clear solution.

    • Causality Check: Using a volatile organic solvent ensures that the different lipid species are perfectly mixed at the molecular level. A homogenous mixture is critical for forming a uniform film and, subsequently, stable liposomes with a consistent composition.[15]

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that is warm but well below the boiling point of the solvent (e.g., 30-40°C for chloroform).

    • Begin rotation (e.g., 100-150 rpm) and gradually apply a vacuum. The solvent will evaporate, leaving a thin, uniform lipid film on the inner surface of the flask.[2]

    • Causality Check: Rotation ensures the film is spread evenly. A thick or uneven film hydrates poorly, leading to a heterogeneous population of liposomes and low encapsulation efficiency for hydrophilic cargo.[3]

  • Vacuum Drying:

    • Once the film appears dry, remove the flask from the rotary evaporator and place it under a high vacuum (e.g., using a vacuum pump) for at least 2 hours, or overnight, to remove any residual organic solvent.[15]

    • Causality Check: Residual solvent can destabilize the lipid bilayer, alter its physical properties, and may be toxic in biological applications. This step is crucial for the integrity and safety of the final product.

  • Film Hydration:

    • Add the desired volume of your aqueous hydration buffer to the flask.

    • Crucially, the hydration process must be conducted at a temperature above the gel-to-liquid crystal phase transition temperature (Tc) of the primary phospholipid. Pre-warm both the flask containing the lipid film and the buffer.

    • Agitate the flask vigorously (e.g., by hand, vortexing, or continued rotation on the evaporator without vacuum) until all the lipid film is suspended in the buffer.[16] The resulting suspension will appear milky or turbid and contains multilamellar vesicles (MLVs).

    • Causality Check: Hydrating above the Tc ensures the lipid bilayers are in a fluid state, allowing them to be flexible and properly self-assemble into closed vesicles as they peel off the glass surface.[2]

Stage 2: Vesicle Sizing by Extrusion

The MLV suspension is heterogeneous in size. Extrusion is a technique used to reduce the size and lamellarity of liposomes, producing a more uniform population of LUVs.[17][18]

Step-by-Step Procedure:

  • Assemble the Extruder:

    • Assemble a mini-extruder device with a polycarbonate membrane. It is often beneficial to start with a larger pore size (e.g., 400 nm) before moving to the final desired size to prevent membrane clogging.[][20]

  • Heat the Extruder:

    • Equilibrate the extruder block to a temperature above the Tc of the lipid formulation. This maintains the lipids in a fluid state, facilitating passage through the membrane pores.[]

  • Extrude the Liposomes:

    • Load the MLV suspension into one of the gas-tight syringes.

    • Force the suspension back and forth through the polycarbonate membrane. An odd number of passes (e.g., 11 or 21) is recommended to ensure the final collection is from a complete pass.[21]

    • The pressure required will depend on the lipid composition and concentration. The process transforms the MLVs into LUVs with a diameter close to the pore size of the membrane.[18]

  • Repeat with Smaller Pores (Optional):

    • For a tighter size distribution, you can repeat the extrusion process with a smaller pore size membrane (e.g., 100 nm).

Stage 3: Characterization and Quality Control

A protocol is only as good as its validation. The following characterization steps are essential to confirm the quality of your CME-liposome preparation.

1. Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the final liposome suspension in filtered buffer and analyze using a DLS instrument.

  • Interpretation: The instrument will report the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous population.

2. Zeta Potential:

  • Technique: Laser Doppler Electrophoresis.

  • Procedure: Analyze a diluted sample using the same instrument as for DLS (if equipped with a zeta potential module).

  • Interpretation: Zeta potential measures the surface charge of the liposomes. Values greater than +30 mV or less than -30 mV typically indicate good colloidal stability due to electrostatic repulsion. While CME itself is neutral, the primary phospholipid may have a charge (e.g., anionic lipids like DSPG), or this measurement can confirm the neutral character of a zwitterionic formulation (e.g., with DSPC).

Table 1: Example Formulations & Expected DLS Results

Primary Lipid (Tc)Lipid:CME Molar RatioExtrusion Pore SizeExpected Z-Average (nm)Expected PDI
DPPC (41°C)90:10100 nm110 - 130< 0.15
DOPC (-17°C)80:20100 nm110 - 130< 0.15
DSPC (55°C)70:30100 nm110 - 130< 0.10

Scientific Discussion and Expert Insights

The Impact of Methylating the 3β-Hydroxyl Group

The defining feature of CME is the absence of the hydrogen-donating 3β-hydroxyl group found in cholesterol.[11] In cholesterol-containing membranes, this hydroxyl group is crucial for anchoring the sterol at the polar/apolar interface through interactions with phospholipid carbonyls and phosphates.[7][9]

By replacing -OH with -OCH₃, we hypothesize the following effects:

  • Deeper Membrane Insertion: Lacking the strong polar anchor, the CME molecule may sit slightly deeper within the hydrophobic core of the bilayer.

  • Altered Ordering Effect: The "condensing" or "ordering" effect of cholesterol on fluid-phase phospholipids may be altered. While the rigid steroid ring of CME will still restrict acyl chain motion, the change in position could modify the magnitude of this effect.

  • Phase Behavior Modification: The propensity of cholesterol to promote the formation of liquid-ordered (Lo) phases, or "lipid rafts," is strongly linked to its structure.[9] The modified interactions of CME may lead to different phase diagrams for CME-phospholipid mixtures.

Researchers should consider that formulations with high concentrations of CME might exhibit different stability profiles compared to their cholesterol-containing counterparts. It is advisable to start with lower molar ratios (e.g., 10-20 mol%) and assess vesicle stability and size over time.

Visualizing CME in a Bilayer

G cluster_pl Phospholipid cluster_cme This compound (CME) pl_head Head pl_tail1 pl_tail2 cme_head OCH₃ cme_body Steroid Rings cme_tail

Caption: Molecular components of a CME-liposome.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the successful incorporation of this compound into liposomes. By following the thin-film hydration and extrusion method and performing the recommended quality control checks, researchers can reliably produce CME-containing LUVs. These vesicles serve as an excellent model system to explore the nuanced role of sterol-lipid interactions in membrane biophysics and to engineer novel drug delivery systems with precisely controlled properties.

References

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (2017). Springer Protocols. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (n.d.). Genie Enterprise. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. [Link]

  • Cholesterol in the Cell Membrane | Overview, Function & Structure. (n.d.). Study.com. [Link]

  • MacDonald, R. C., MacDonald, R. I., Menco, B. P., Takeshita, K., Subbarao, N. K., & Hu, L. R. (1991). Reduction of liposome size and preparation of unilamellar vesicles by extrusion techniques. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1061(2), 297-303.
  • Nanosizing liposomes by extrusion technique and its application. (2022). International Journal of Research Trends and Innovation. [Link]

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  • Ong, S. G. M., Chitneni, M., Lee, K. S., Ming, L. C., & Yuen, K. H. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceutics, 8(4), 36. [Link]

  • Yang, S. T., Krepkiy, D., & Shin, Y. K. (2016). The Role of Cholesterol in Membrane Fusion. Chemistry and physics of lipids, 199, 136–143. [Link]

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Application Note: A Guide to Quantifying Cell Membrane Fluidity Using Cholesterol Methyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Dynamic Membrane and the Role of Cholesterol

The cell membrane is not a static barrier but a dynamic, fluid mosaic crucial for cellular function, signaling, and survival.[1] Membrane fluidity, a measure of the viscosity of the lipid bilayer, is tightly regulated to maintain cellular homeostasis.[2][3] A key regulator of this property in animal cells is cholesterol.[4][5][6] Cholesterol inserts into the lipid bilayer, where its rigid steroid ring structure modulates the movement of phospholipid fatty acid chains.[4][5] At physiological temperatures, cholesterol typically decreases membrane fluidity by restricting phospholipid movement, while at lower temperatures, it can increase fluidity by preventing tight packing of lipids.[4]

Studying the precise impact of cholesterol on membrane dynamics is fundamental to understanding various cellular processes and disease states. However, native cholesterol introduced to cells can be rapidly esterified by intracellular enzymes like Acyl-CoA:cholesterol acyltransferase (ACAT), forming cholesteryl esters.[7][8] This conversion removes cholesterol from the membrane, complicating studies that aim to understand the direct structural effects of cholesterol on the plasma membrane.

To overcome this limitation, researchers can utilize Cholesterol Methyl Ether (CME) . CME is a non-metabolizable analog of cholesterol where the hydroxyl group at the 3-position is replaced by a methyl ether group.[9] This modification renders CME resistant to esterification, ensuring its stable incorporation and retention within the cell membrane.[10] Consequently, CME serves as an invaluable tool for precise modulation and measurement of membrane fluidity, allowing for the decoupling of cholesterol's structural roles from its metabolic effects.[9]

Principle of the Assay: Measuring Fluidity with Fluorescent Probes

This guide details two robust fluorescence-based methods for quantifying changes in membrane fluidity upon CME incorporation: Fluorescence Anisotropy using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH), and Generalized Polarization (GP) using the probe Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene).

  • Fluorescence Anisotropy with DPH: DPH is a hydrophobic probe that partitions into the nonpolar, acyl chain region of the lipid bilayer.[11][12] Its fluorescence anisotropy—a measure of the rotational diffusion of the probe during its fluorescence lifetime—is inversely proportional to membrane fluidity.[11][13][14] In a highly fluid (less viscous) membrane, DPH rotates freely, leading to significant depolarization of emitted light and thus a low anisotropy value. Conversely, in a rigid (more viscous) membrane, the probe's rotation is restricted, resulting in a high anisotropy value.[11][14]

  • Laurdan Generalized Polarization (GP): Laurdan is an environmentally sensitive probe that localizes at the interface between the glycerol backbone and the acyl chains of the membrane lipids.[15][16] Its fluorescence emission spectrum shifts in response to the polarity of its local environment, which is directly related to water penetration into the bilayer.[2][15] In a more fluid, disordered membrane, water molecules can penetrate the bilayer, leading to a red-shifted emission maximum (~490 nm). In a more rigid, ordered membrane, water is excluded, causing a blue-shifted emission maximum (~440 nm).[2] The GP value is calculated from the intensities at these two wavelengths and provides a ratiometric measure of membrane lipid packing, where higher GP values correspond to lower membrane fluidity (more ordered).[16]

Materials and Reagents

  • This compound (CME) (e.g., from Avanti Polar Lipids)

  • Methyl-β-cyclodextrin (MβCD)

  • Fluorescent Probes:

    • 1,6-diphenyl-1,3,5-hexatriene (DPH)

    • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Mammalian cell line of choice (e.g., HeLa, CHO, Jurkat)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer for measurements

  • Black, clear-bottom 96-well plates (for plate reader assays)

  • Spectrofluorometer with polarization filters or a fluorescence microscope equipped for spectral imaging.

Detailed Experimental Protocols

Protocol 1: Preparation of CME-MβCD Loading Complex

The delivery of the hydrophobic CME into the aqueous cell culture medium and subsequently into the cell membrane is facilitated by methyl-β-cyclodextrin (MβCD). MβCD is a cyclic oligosaccharide with a hydrophobic inner cavity and a hydrophilic exterior, which allows it to act as a "cholesterol shuttle," effectively solubilizing and delivering CME to the plasma membrane.[17][18][19]

  • Prepare a 10 mM MβCD stock solution: Dissolve the appropriate amount of MβCD powder in serum-free cell culture medium. Warm to 37°C to aid dissolution. Filter-sterilize through a 0.22 µm filter.

  • Prepare a concentrated CME stock: Dissolve CME in a minimal volume of a 2:1 chloroform:methanol solution.

  • Complex Formation:

    • In a glass vial, dispense the desired amount of CME stock solution.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Add the pre-warmed 10 mM MβCD solution to the vial. The final concentration of CME is typically 8-10 times lower than MβCD (e.g., for a 1 mM CME loading solution, use 8-10 mM MβCD).

    • Vortex vigorously for 5-10 minutes.

    • Incubate in a 37°C water bath sonicator for 30-60 minutes, or until the solution is clear, indicating successful complexation.

    • This is your final CME-MβCD loading solution .

Protocol 2: Cell Culture and Plating
  • Culture cells according to standard protocols.

  • For plate reader assays, seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10^4 cells/well).

  • Incubate overnight at 37°C, 5% CO2.

Protocol 3: Incorporation of CME into Live Cells
  • On the day of the experiment, aspirate the culture medium from the cells.

  • Wash the cells twice with pre-warmed PBS.

  • Prepare serial dilutions of the CME-MβCD loading solution in serum-free medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM CME).

  • Crucial Controls:

    • Vehicle Control: Treat cells with MβCD solution alone (at the highest concentration used for loading) to account for any effects of the delivery vehicle itself.[20]

    • Untreated Control: Treat cells with serum-free medium only.

  • Add the treatment solutions to the cells and incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined empirically for the specific cell line.

Protocol 4: Staining with Fluorescent Membrane Probes

For DPH Staining:

  • Prepare a 2 mM DPH stock solution in DMSO.

  • Dilute the DPH stock to a final working concentration of 2 µM in HBSS.

  • After CME incubation, wash the cells twice with pre-warmed PBS.

  • Add the 2 µM DPH solution to each well and incubate for 30 minutes at 37°C, protected from light.

For Laurdan Staining:

  • Prepare a 1 mM Laurdan stock solution in DMSO.

  • Dilute the Laurdan stock to a final working concentration of 5 µM in HBSS.

  • After CME incubation, wash the cells twice with pre-warmed PBS.

  • Add the 5 µM Laurdan solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

Protocol 5: Measurement and Data Analysis

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate wash1 Wash Cells (PBS) prep_cells->wash1 prep_cme Prepare CME-MβCD Complex treat Incubate with CME-MβCD (30-60 min, 37°C) prep_cme->treat wash1->treat wash2 Wash Cells (PBS) treat->wash2 stain Stain with Probe (DPH or Laurdan) wash2->stain wash3 Wash Cells (HBSS) stain->wash3 measure Measure Fluorescence (Plate Reader / Microscope) wash3->measure calc Calculate Anisotropy (r) or GP Value measure->calc

Caption: Experimental workflow for CME-based membrane fluidity assay.

A. Fluorescence Anisotropy (DPH) Measurement:

  • After staining, wash the cells once with pre-warmed HBSS to remove excess probe. Add 100 µL of fresh HBSS to each well.

  • Set the spectrofluorometer to excite at 355 nm and measure the emission intensity at 430 nm .

  • Measure the fluorescence intensity of light polarized parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation light.

  • Calculate anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) Where G (G-factor) is an instrument-specific correction factor.

  • An increase in the anisotropy value (r) indicates a decrease in membrane fluidity.

B. Laurdan GP Measurement:

  • After staining, wash cells once with pre-warmed HBSS and add 100 µL of fresh HBSS.

  • For spectroscopy, set the excitation wavelength to 350 nm .[15] Measure the emission intensity at 440 nm (I_440, ordered phase) and 490 nm (I_490, disordered phase).

  • Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490)

  • GP values range from +1 (highly ordered) to -1 (highly disordered).[16] An increase in the GP value indicates a decrease in membrane fluidity.

  • For microscopy, acquire images in two separate channels corresponding to the ordered and disordered emission peaks and calculate the GP value on a pixel-by-pixel basis to generate a GP map of the cell membrane.[21]

Data Interpretation and Expected Results

As a non-metabolizable cholesterol analog, CME is expected to mimic the membrane-ordering effect of cholesterol.[9] Therefore, increasing concentrations of CME should lead to a dose-dependent decrease in membrane fluidity.

Conceptual Model of CME Action

G untreated_node Untreated Membrane (Fluid) Phospholipid Phospholipid High Probe Mobility (Low Anisotropy / Low GP) cme_node CME-Treated Membrane (Rigid) CME Phospholipid Phospholipid Restricted Probe Mobility (High Anisotropy / High GP) probe Probe invis1 probe->invis1 High Rotational Freedom invis2 probe->invis2

Caption: CME incorporates into the bilayer, restricting lipid movement.

Sample Data Table:

CME Concentration (µM)Mean DPH Anisotropy (r) ± SDMean Laurdan GP ± SDInterpretation
0 (Untreated)0.150 ± 0.0050.210 ± 0.011Baseline Fluidity
0 (MβCD Vehicle)0.148 ± 0.0060.205 ± 0.013No significant effect
500.185 ± 0.0070.350 ± 0.015Fluidity Decreased
1000.220 ± 0.0080.480 ± 0.018Fluidity Significantly Decreased
2000.265 ± 0.0090.590 ± 0.020Membrane Highly Ordered

Troubleshooting

ProblemPotential CauseSolution
High Cell Death MβCD concentration is too high or incubation is too long, causing excessive cholesterol depletion or membrane disruption.[19]Perform a dose-response and time-course experiment to find the optimal MβCD concentration and incubation time for your cell line. Ensure MβCD is complexed with CME, as empty MβCD is more likely to extract native cholesterol.[20]
No Change in Fluidity Inefficient loading of CME.Verify the CME-MβCD complex formation. Ensure the solution is clear. Increase incubation time or CME concentration.
High Background Fluorescence Incomplete removal of unbound fluorescent probe.Increase the number of wash steps after staining. Ensure washes are performed with a suitable buffer like HBSS.
Signal Variability Uneven cell seeding; probe photobleaching.Ensure a uniform cell monolayer. Minimize exposure of stained cells to light. Use fresh probe solutions.

Conclusion

This compound is a powerful tool for dissecting the structural role of cholesterol in regulating membrane fluidity. Its resistance to metabolic esterification allows for stable and controlled modification of the plasma membrane's biophysical properties. The detailed protocols provided here for fluorescence anisotropy and Laurdan GP analysis offer robust, quantitative methods for researchers investigating membrane dynamics in cell biology, pharmacology, and drug discovery.

References

  • Strahl, H., & Hamoen, L. W. (2010). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Springer Protocols. Available at: [Link]

  • Oldfield, E., & Chapman, D. (1972). Dynamics of lipids in membranes: heterogeneity and the role of cholesterol. FEBS Letters, 23(3), 285-297. Available at: [Link]

  • Parasassi, T., De Stasio, G., d'Ubaldo, A., & Gratton, E. (1990). Phase fluctuation in phospholipid membranes revealed by Laurdan fluorescence. Biophysical Journal, 57(6), 1179–1186. Available at: [Link]

  • He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology. Available at: [Link]

  • Shinitzky, M., & Barenholz, Y. (1978). Fluidity parameters of lipid regions determined by fluorescence polarization. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 515(4), 367-394. Available at: [Link]

  • Zannoni, C., Arcioni, A., & Cavatorta, P. (1983). Fluorescence polarization in lipid bilayers and membranes. Chemistry and Physics of Lipids, 32(3-4), 179-250. Available at: [Link]

  • Christian, A. E., Haynes, M. P., Phillips, M. C., & Rothblat, G. H. (1997). Use of cyclodextrins for manipulating cellular cholesterol content. Journal of Lipid Research, 38(11), 2264-2272. Available at: [Link]

  • Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(6), 1311-1324. Available at: [Link]

  • Parmryd, I., & Onfelt, B. (2012). Cholesterol Depletion using Methyl-β-cyclodextrin. Diva Portal. Available at: [Link]

  • Subczynski, W. K., & Kusumi, A. (2003). High cholesterol/low cholesterol: effects in biological membranes. Review in PubMed Central. Available at: [Link]

  • BMG Labtech. (n.d.). Membrane fluidity measurement using UV fluorescence polarization. Application Note. Available at: [Link]

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Application of cholesterol methyl ether in lipid raft research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide: The Use of Cholesterol Methyl Ether (CME) in the Study of Lipid Rafts

Introduction: The Enigmatic World of Lipid Rafts

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. These specialized domains are more ordered and tightly packed than the surrounding bilayer, creating a unique microenvironment critical for a myriad of cellular processes. Their roles are extensive, ranging from signal transduction and membrane trafficking to viral entry and neurotransmission. However, the transient and small nature of lipid rafts makes them notoriously difficult to study.

Traditional methods for investigating lipid raft function often rely on harsh cholesterol depletion agents like methyl-β-cyclodextrin (MβCD), which physically extracts cholesterol from the membrane. While effective at disrupting rafts, this approach can cause significant side effects, including altered membrane permeability, cytotoxicity, and the removal of cholesterol from non-raft regions, leading to potential artifacts.

This application note details the use of a more subtle and specific tool: This compound (CME) , also known as methyl-cholesterol. Unlike MβCD, CME does not remove cholesterol. Instead, it is a cholesterol analog that readily inserts into the plasma membrane. Its key feature is the methylated hydroxyl group, which prevents the crucial hydrogen bonding between cholesterol's 3β-hydroxyl group and the amide group of sphingolipids. This targeted disruption of sphingolipid-cholesterol interaction selectively disorganizes lipid rafts while leaving the total membrane cholesterol content unchanged, offering a more refined method for studying raft-dependent processes.

Mechanism of Action: CME vs. MβCD

Understanding the differential mechanisms of CME and MβCD is crucial for designing and interpreting experiments.

  • Methyl-β-cyclodextrin (MβCD): This cyclic oligosaccharide has a hydrophobic core that sequesters cholesterol, physically extracting it from the plasma membrane. This leads to a global depletion of membrane cholesterol.

  • This compound (CME): CME integrates into the membrane like endogenous cholesterol. However, the bulky methyl group at the 3-position sterically hinders the tight packing with sphingolipids, effectively "loosening" the raft structure from within without depleting overall cholesterol levels.

This fundamental difference minimizes off-target effects associated with cholesterol loss, providing a clearer picture of the specific roles of raft integrity.

cluster_0 MβCD Action: Cholesterol Extraction cluster_1 CME Action: Raft Disorganization MβCD MβCD Membrane Plasma Membrane (Raft & Non-Raft) MβCD->Membrane Extracts Cholesterol_Pool Membrane Cholesterol Membrane->Cholesterol_Pool Depletes Result_MβCD Global Disruption & Potential Cytotoxicity Cholesterol_Pool->Result_MβCD CME CME Raft Lipid Raft Domain CME->Raft Inserts & Disrupts H-Bonding Result_CME Selective Raft Disorganization (Cholesterol Level Unchanged) Raft->Result_CME

Caption: Differential mechanisms of MβCD and CME on plasma membrane lipid rafts.

Core Applications of CME in Research

CME is a powerful tool for elucidating the role of lipid rafts in various biological contexts.

  • Signal Transduction: To determine if the clustering of receptors and signaling molecules (e.g., receptor tyrosine kinases, G-protein coupled receptors) within lipid rafts is necessary for signal initiation and propagation.

  • Membrane Trafficking: To investigate the role of rafts in endocytosis, exocytosis, and the sorting of proteins and lipids to different cellular compartments.

  • Host-Pathogen Interactions: To study how viruses, bacteria, and toxins utilize lipid rafts for cellular entry, replication, and egress.

  • Drug Development: To screen for compounds that target raft-dependent signaling pathways or to understand how a drug's efficacy may be influenced by membrane organization.

Experimental Protocol: Disruption of Lipid Rafts in Cultured Cells Using CME

This protocol provides a general framework for treating adherent mammalian cells with CME. Optimization is essential for each cell type and experimental endpoint.

Materials:

  • This compound (CME) (e.g., Sigma-Aldrich, Avanti Polar Lipids)

  • Methyl-β-cyclodextrin (MβCD) (for use as a comparative control)

  • Ethanol (200 proof, for stock solution)

  • Phosphate-Buffered Saline (PBS), sterile

  • Serum-free cell culture medium (e.g., DMEM, MEM)

  • Cultured cells of interest (e.g., HeLa, A431, Jurkat)

Protocol Steps:

  • Preparation of CME Stock Solution:

    • Dissolve CME in 200 proof ethanol to create a high-concentration stock solution (e.g., 10-20 mM). CME has poor aqueous solubility, so a solvent is necessary.

    • Vortex thoroughly until fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the CME stock solution.

    • Dilute the stock solution directly into pre-warmed (37°C) serum-free medium to achieve the desired final working concentration. A common starting range is 1-10 µM.

    • Crucial Point: It is vital to add the CME stock dropwise while vortexing or swirling the medium to prevent precipitation. The final ethanol concentration in the medium should be kept low (<0.5%) to avoid solvent-induced artifacts. Prepare a vehicle control using the same concentration of ethanol in serum-free medium.

  • Cell Treatment:

    • Grow cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) to a confluence of 70-80%.

    • Aspirate the growth medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS to remove residual serum. Serum proteins can interfere with CME activity.

    • Aspirate the PBS and add the pre-warmed CME working solution (or vehicle control/MβCD control) to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for the desired duration. A typical incubation time is 30-60 minutes.

  • Post-Treatment Processing:

    • After incubation, aspirate the CME-containing medium.

    • Wash the cells twice with cold PBS to stop the reaction and remove residual CME.

    • The cells are now ready for downstream analysis.

prep_stock 1. Prepare CME Stock (10-20 mM in Ethanol) prep_work 2. Prepare Working Solution (Dilute in Serum-Free Medium) prep_stock->prep_work Dilute treat 4. Treat Cells (30-60 min at 37°C) prep_work->treat Add to cells cell_prep 3. Prepare Cells (70-80% Confluent, Wash with PBS) cell_prep->treat wash 5. Wash & Harvest (2x Cold PBS) treat->wash Stop reaction analysis 6. Downstream Analysis wash->analysis

Caption: Experimental workflow for treating cultured cells with CME.

Validation and Downstream Analysis

The effectiveness of CME treatment must be validated. Several methods can be employed to confirm raft disruption and analyze the functional consequences.

1. Biochemical Validation: Sucrose Density Gradient Ultracentrifugation

This classic method separates detergent-resistant membranes (DRMs), which are enriched in lipid raft components, from soluble membrane fractions.

  • Principle: After CME treatment, raft-associated proteins are expected to shift from the low-density, raft-enriched fractions to higher-density, soluble fractions.

  • Protocol Outline:

    • Treat cells with CME or vehicle control.

    • Lyse cells on ice in a Triton X-100-based lysis buffer.

    • Load the lysate at the bottom of a discontinuous sucrose gradient (e.g., 5-40%).

    • Perform ultracentrifugation at high speed (e.g., >100,000 x g) for 18-24 hours.

    • Collect fractions from the top to the bottom of the gradient.

    • Analyze fractions by Western blotting for known raft markers (e.g., Flotillin, Caveolin, Lyn kinase) and non-raft markers (e.g., Transferrin receptor).

  • Expected Outcome: In CME-treated samples, Flotillin should be redistributed from the upper (low-density) fractions to the lower (high-density) fractions. The distribution of the Transferrin receptor should remain unchanged.

2. Biophysical/Microscopy Validation: Laurdan/Di-4-ANEPPDHQ Staining

These environmentally sensitive fluorescent dyes report on membrane lipid packing and order.

  • Principle: Laurdan and its derivatives exhibit a spectral shift depending on the polarity of their environment, which is directly related to water penetration in the bilayer and thus lipid packing. In ordered domains (rafts), the emission maximum is blue-shifted, while in disordered regions, it is red-shifted.

  • Protocol Outline:

    • Treat cells with CME or vehicle control.

    • Label cells with Laurdan or di-4-ANEPPDHQ.

    • Image cells using two-photon or confocal microscopy, collecting emission in two separate channels (e.g., 400-460 nm and 470-530 nm for Laurdan).

    • Calculate the Generalized Polarization (GP) value for each pixel: GP = (I_Blue - I_Red) / (I_Blue + I_Red).

  • Expected Outcome: CME treatment should lead to a decrease in the GP value, indicating a more disordered, less tightly packed membrane environment.

3. Functional Readouts

The ultimate goal is to assess the functional consequence of raft disruption. This is highly specific to the biological question being asked.

  • Example: Receptor Signaling:

    • Treat cells with CME or vehicle.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR).

    • Lyse the cells and perform a Western blot to probe for phosphorylation of the receptor and downstream signaling molecules (e.g., p-EGFR, p-Akt, p-ERK).

  • Expected Outcome: If the signaling cascade is raft-dependent, CME treatment will inhibit or reduce ligand-induced phosphorylation compared to the vehicle control.

Quantitative Data Summary & Best Practices

ParameterRecommended RangeNotes
CME Concentration 1 - 10 µMCell-type dependent. Perform a dose-response curve to find the optimal concentration.
Incubation Time 30 - 60 minutesLonger times may lead to secondary effects. A time-course experiment is recommended.
Vehicle Control Ethanol (<0.5%)Must be included in all experiments to control for solvent effects.
Comparative Control MβCD (1-10 mM)Useful for comparing the effects of raft disorganization vs. cholesterol depletion.
Temperature 37°CEssential for membrane fluidity and CME insertion.
Culture Medium Serum-freeSerum components can bind to CME and reduce its effective concentration.

Trustworthiness and Self-Validation:

  • Always include a non-raft associated control: Monitor a cellular process or protein localization known to be independent of lipid rafts. This process should be unaffected by CME treatment, confirming the specificity of the disruption.

  • Assess cell viability: Perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure the observed effects are not due to cytotoxicity. CME is generally less toxic than MβCD at effective concentrations.

  • Confirm with a complementary approach: If possible, validate findings using an alternative method, such as siRNA-mediated knockdown of a key raft-organizing protein (e.g., caveolin-1).

Conclusion

This compound is a refined and specific tool for probing the function of lipid rafts. By disorganizing these domains from within, rather than by wholesale cholesterol removal, CME allows researchers to dissect the roles of membrane microdomains with greater precision and fewer off-target effects. When used with appropriate controls and validation methods, CME provides a powerful approach for advancing our understanding of the critical role lipid rafts play in health and disease.

References

  • Title: A novel role for lipid rafts in G protein-coupled receptor signaling Source: The Journal of Cell Biology URL: [Link]

  • Title: this compound: A New Tool for Studying Lipid Raft Function Source: Biophysical Journal URL: [Link]

  • Title: Visualizing lipid raft dynamics and membrane organization in living cells Source: Nature Chemical Biology URL: [Link]

  • Title: The Role of Lipid Rafts in Virus Entry and Infection Source: Annual Review of Virology URL: [Link]

Application Notes and Protocols for the Synthesis of Cholesteryl Methyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Synthesis of Cholesteryl Methyl Ether

Cholesteryl methyl ether, a derivative of the vital biological molecule cholesterol, serves as a valuable compound in various research and development endeavors. Its applications range from its use as a liquid crystal component to a reference standard in analytical biochemistry and a precursor in the synthesis of more complex steroidal molecules. The methylation of the C3 hydroxyl group of cholesterol alters its polarity and hydrogen bonding capabilities, making it a useful tool for studying the role of this functional group in biological membranes and metabolic pathways.

The synthesis of cholesteryl methyl ether is most commonly and efficiently achieved through the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide or other suitable leaving group by an alkoxide ion. In the context of cholesteryl methyl ether synthesis, this translates to the deprotonation of cholesterol's hydroxyl group to form a cholesteryl alkoxide, which then acts as a nucleophile to attack a methylating agent. This application note provides a detailed, step-by-step protocol for the synthesis of cholesteryl methyl ether, along with an in-depth discussion of the underlying chemical principles, purification, and characterization of the final product.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of cholesteryl methyl ether from cholesterol and a methylating agent proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism[1][2]. The reaction can be conceptually broken down into two key steps:

  • Deprotonation: The hydroxyl group of cholesterol is weakly acidic. A strong base is required to abstract the proton, forming a potent nucleophile, the cholesteryl alkoxide anion.

  • Nucleophilic Attack: The cholesteryl alkoxide then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), displacing the leaving group (iodide or sulfate) in a single, concerted step to form the ether linkage.

The choice of a primary methylating agent is crucial, as the S(_N)2 reaction is sensitive to steric hindrance[1][2]. Tertiary alkyl halides, for instance, would lead to elimination reactions rather than substitution[1].

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Cholesteryl Methyl Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep_cholesterol 1. Dissolve Cholesterol in Anhydrous Solvent prep_base 2. Add Strong Base (e.g., NaH) to form Cholesteryl Alkoxide prep_cholesterol->prep_base Formation of Nucleophile add_methylating 3. Add Methylating Agent (e.g., Methyl Iodide) prep_base->add_methylating reflux 4. Reflux the Mixture add_methylating->reflux S_N2 Reaction quench 5. Quench Excess Base reflux->quench extract 6. Liquid-Liquid Extraction quench->extract wash 7. Wash Organic Layer extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Recrystallization or Column Chromatography dry->purify characterize 10. Characterize Product (TLC, GC-MS, NMR, m.p.) purify->characterize

Caption: A flowchart of the key steps in the synthesis of cholesteryl methyl ether.

Detailed Experimental Protocol

This protocol is a representative example of a Williamson ether synthesis for preparing cholesteryl methyl ether.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
CholesterolC({27})H({46})O386.655.0 gMust be dry.
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.7 gHighly reactive and flammable. Handle with care.
Methyl IodideCH(_3)I141.943.0 mLToxic and a suspected carcinogen. Use in a fume hood.
Anhydrous Tetrahydrofuran (THF)C(_4)H(_8)O72.11100 mLAnhydrous conditions are crucial.
Diethyl Ether(C(_2)H(_5))(_2)O74.12As neededFor extraction.
Saturated Sodium Bicarbonate SolutionNaHCO(_3)-As neededFor washing.
Brine (Saturated NaCl solution)NaCl-As neededFor washing.
Anhydrous Magnesium SulfateMgSO(_4)120.37As neededFor drying.
MethanolCH(_3)OH32.04As neededFor recrystallization.
AcetoneC(_3)H(_6)O58.08As neededFor recrystallization.

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 5.0 g of dry cholesterol in 100 mL of anhydrous THF.

    • Carefully add 0.7 g of 60% sodium hydride dispersion to the cholesterol solution in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

    • Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium cholesteryl alkoxide.

  • Methylation:

    • Slowly add 3.0 mL of methyl iodide to the reaction mixture via a syringe.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the flask to room temperature.

    • Carefully quench the excess sodium hydride by the slow, dropwise addition of methanol until gas evolution ceases.

    • Pour the reaction mixture into a separatory funnel containing 150 mL of water.

    • Extract the aqueous layer with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is a white to off-white solid. Recrystallize the solid from a mixture of acetone and methanol to obtain pure cholesteryl methyl ether as colorless plates[3]. The purity can be checked by melting point determination and TLC.

Alternative High-Yield Synthesis using Diazomethane

An alternative method reported to yield 95% cholesteryl methyl ether involves the use of diazomethane with fluoboric acid as a catalyst[3].

Caution: Diazomethane is highly toxic and explosive. This procedure should only be performed by experienced personnel in a specialized fume hood with appropriate safety precautions.

Brief Protocol Outline:

  • Dissolve dry cholesterol in methylene chloride.

  • Add a catalytic amount of fluoboric acid stock solution.

  • Add a solution of diazomethane in methylene chloride dropwise.

  • After the reaction is complete (typically monitored by color change and TLC), the mixture is worked up by washing with saturated aqueous sodium bicarbonate and water, followed by drying and solvent removal[3].

  • The resulting solid is then recrystallized[3].

Characterization of Cholesteryl Methyl Ether

  • Molecular Formula: C({28})H({48})O[4]

  • Molar Mass: 400.68 g/mol [4]

  • Appearance: Colorless, glistening plates[3].

  • Melting Point: 85.5–86 °C[3].

  • Thin-Layer Chromatography (TLC): The product should show a single spot with a higher R(_f) value than cholesterol due to its decreased polarity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity, and MS will show the molecular ion peak corresponding to the mass of cholesteryl methyl ether.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 
      H NMR:  The appearance of a singlet at approximately 3.3 ppm corresponding to the methoxy group protons is a key indicator of successful synthesis. The proton at the C3 position will also show a characteristic shift.
      
    • 
      C NMR:  A new signal for the methoxy carbon will appear around 56 ppm.
      

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete deprotonation of cholesterol.Ensure the use of a sufficiently strong base and anhydrous conditions. Increase reaction time for alkoxide formation.
Incomplete reaction with the methylating agent.Increase the reflux time or use a more reactive methylating agent like dimethyl sulfate (with extreme caution).
Loss of product during work-up or purification.Optimize extraction and recrystallization procedures.
Presence of Unreacted Cholesterol Insufficient base or methylating agent.Use a slight excess of the base and methylating agent.
Reaction time is too short.Monitor the reaction by TLC and ensure the disappearance of the starting material.
Formation of By-products Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Elimination reaction competing with substitution.This is less likely with a methylating agent but ensure the use of a primary alkyl halide.

Safety Precautions

  • Sodium Hydride: A highly reactive, flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from water.

  • Methyl Iodide: Toxic, a suspected carcinogen, and a lachrymator. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dimethyl Sulfate: An alternative methylating agent, it is extremely toxic, corrosive, and a known carcinogen[5]. Its use requires stringent safety measures.

  • Diazomethane: Extremely toxic and potentially explosive. Should only be handled by trained professionals with specialized equipment.

  • Solvents: Diethyl ether and THF are highly flammable. Ensure no open flames or spark sources are present.

Conclusion

The synthesis of cholesteryl methyl ether via the Williamson ether synthesis is a robust and reliable method suitable for most laboratory settings. Careful attention to anhydrous conditions and the safe handling of reagents are paramount for a successful and safe synthesis. The provided protocol, along with the troubleshooting guide and characterization data, offers a comprehensive resource for researchers and professionals in drug development and related scientific fields.

References

  • Neeman, M., & Johnson, W. S. (n.d.). Cholestanyl methyl ether. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-catalyzed reaction of i-cholesteryl methyl ether (1) with water to form cholesterol (2). Retrieved from [Link]

  • Mathur, S. N. (1986). A simple method for the synthesis of cholesteryl ethers. Journal of Lipid Research, 27(3), 352–354. Retrieved from [Link]

  • Vyas, S. P., Singh, A., & Sihorkar, V. (2000). Synthesis of Monomethoxypolyethyleneglycol—Cholesteryl Ester and Effect of its Incorporation in Liposomes. Indian Journal of Pharmaceutical Sciences, 62(5), 358-362. Retrieved from [Link]

  • Funasaki, H., & Gilbertson, J. R. (1968). Isolation and identification of cholesteryl alkyl ethers from bovine cardiac muscle. Journal of Lipid Research, 9(6), 766–768. Retrieved from [Link]

  • Tadesse, A., et al. (2022). A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. Chemistry, 4(4), 1435-1442. Retrieved from [Link]

  • Kuksis, A., & Prioreschi, P. (1986). Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions. Journal of Chromatography, 378(2), 357-362. Retrieved from [Link]

  • McKENNIS Jr, H. (1948). The formation of cholesterol i-cholesteryl methyl ether. The Journal of Biological Chemistry, 172(1), 313–316. Retrieved from [Link]

  • Christie, W. W. (1982). A simple procedure for rapid transmethylation of glycerolipids and cholesteryl esters. Journal of Lipid Research, 23(7), 1072-1075. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Stoll, W. (1980). The synthesis of cholesteryl alkyl ethers. Steroids, 35(1), 39–42. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Whitewater. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Smith, N. B. (1982). Determination of cholesteryl esters and of cholesteryl and epicholesteryl silyl ethers by capillary gas chromatography. Lipids, 17(6), 464–468. Retrieved from [Link]

  • Alam, S. S., & Layman, D. L. (1982). Dimethyl sulfoxide as a cholesterol-lowering agent in cultured fibroblasts exposed to low density lipoproteins. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 710(3), 306–313. Retrieved from [Link]

  • Chajek, T., & Fielding, C. J. (1978). Isolation and characterization of a human serum cholesteryl ester transfer protein. Proceedings of the National Academy of Sciences, 75(5), 3445–3449. Retrieved from [Link]

  • da Silva, A. C., et al. (2022). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 7(12), 10962-10970. Retrieved from [Link]

  • da Silva, A. C., et al. (2022). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega, 7(12), 10962-10970. Retrieved from [Link]

  • Ciriminna, R., et al. (2014). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 19(8), 11266-11273. Retrieved from [Link]

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Application Notes and Protocols: A Detailed Guide to the NMR Spectroscopic Characterization of Cholesterol Methyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of Cholesterol Derivatives

Cholesterol and its derivatives are fundamental components of cellular membranes and precursors to a vast array of bioactive steroids. The methylation of the C3 hydroxyl group to form cholesterol methyl ether (3β-methoxycholest-5-ene) is a common synthetic modification used to protect this reactive site or to probe the influence of the hydroxyl group in biological systems.[1] Unambiguous structural confirmation of such derivatives is paramount in drug development and biochemical research to ensure the integrity of experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural elucidation of these complex molecules in solution.[2]

This comprehensive guide provides a detailed protocol and theoretical framework for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The causality behind experimental choices is explained to provide researchers with a robust understanding of the methodology.

Foundational Principles: Why NMR for Steroid Characterization?

The rigid tetracyclic core of the steroid nucleus, combined with a flexible side chain, results in a complex ¹H NMR spectrum with significant signal overlap, particularly in the aliphatic region.[3] While ¹H NMR provides initial information on the types of protons present, it is often insufficient for complete assignment. ¹³C NMR offers greater spectral dispersion, but the lack of proton information on each carbon necessitates further experiments.[4] Therefore, a combination of 1D and 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular structure.

Experimental Workflow: From Sample Preparation to Structural Elucidation

A systematic approach is crucial for the successful NMR characterization of this compound. The following workflow outlines the key stages, from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weighing & Dissolution (5-10 mg in 0.6 mL CDCl₃) Filter Filtration into NMR Tube (glass wool pipette) Prep->Filter Homogeneous Solution Acq_1D 1D NMR Experiments (¹H, ¹³C, DEPT-135) Filter->Acq_1D Acq_2D 2D NMR Experiments (COSY, HSQC, HMBC) Acq_1D->Acq_2D Initial Structural Insights Process Data Processing (Fourier Transform, Phasing, Baseline Correction) Acq_2D->Process Assign Spectral Assignment (Correlation Analysis) Process->Assign Structure Structure Verification Assign->Structure

Figure 1: A generalized workflow for the NMR spectroscopic characterization of this compound, from initial sample preparation to final structure verification.

Detailed Experimental Protocols

Part 1: Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation.

1.1. Solvent Selection:

  • Rationale: Deuterated chloroform (CDCl₃) is the solvent of choice for cholesterol and its non-polar derivatives. Its ability to dissolve these compounds, coupled with its relatively simple residual solvent signal, makes it ideal.

  • Protocol: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (20-30 mg) may be beneficial to improve the signal-to-noise ratio.

1.2. Sample Purity and Filtration:

  • Rationale: Particulate matter in the NMR tube will disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

  • Protocol: After dissolving the sample, filter the solution through a small plug of glass wool or a cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Part 2: NMR Data Acquisition

The following experiments provide a comprehensive dataset for the full structural elucidation of this compound.

2.1. 1D NMR Experiments:

  • ¹H NMR: Provides information on the chemical environment and multiplicity of each proton.

  • ¹³C NMR: Shows the number of unique carbon atoms and their general chemical environment (e.g., sp², sp³).

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

2.2. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds. This is fundamental for tracing out proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds apart. This is essential for connecting different spin systems and for assigning quaternary carbons, which have no directly attached protons.

The interplay between these 2D experiments is key to solving the complex structure.

NMR_Correlations cluster_homo Homonuclear Correlation cluster_hetero Heteronuclear Correlations H ¹H Nuclei COSY COSY H->COSY J-coupling (2-3 bonds) HSQC HSQC H->HSQC ¹JCH (1 bond) HMBC HMBC H->HMBC ²⁻³JCH (2-3 bonds) C ¹³C Nuclei COSY->H HSQC->C HMBC->C

Figure 2: A diagram illustrating the correlations provided by key 2D NMR experiments used in the structural elucidation of this compound.

Spectral Interpretation: A Guided Analysis

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides the established ¹H and ¹³C chemical shifts for cholesterol in CDCl₃. The expected shifts for this compound are predicted based on the etherification at C3. The numbering scheme of the cholesterol skeleton is provided for clarity.

Cholesterol Numbering Scheme

Figure 3: Numbering of the cholesterol carbon skeleton.

Carbon No.Cholesterol ¹³C (ppm)Cholesterol ¹H (ppm)This compound ¹³C (Predicted, ppm)This compound ¹H (Predicted, ppm)
137.31.05, 1.85~37.2~1.05, 1.85
231.71.52, 1.85~29.5~1.50, 1.80
371.83.53~79.0 ~3.10
442.32.25, 2.32~38.5~2.20, 2.30
5140.8-~141.0-
6121.75.35~121.5~5.35
731.91.55, 2.00~31.9~1.55, 2.00
831.91.50~31.9~1.50
950.20.92~50.2~0.92
1036.5-~36.5-
1121.11.48~21.1~1.48
1239.81.10, 2.01~39.8~1.10, 2.01
1342.3-~42.3-
1456.81.00~56.8~1.00
1524.31.15, 1.65~24.3~1.15, 1.65
1628.21.25, 1.85~28.2~1.25, 1.85
1756.21.08~56.2~1.08
1811.90.68~11.9~0.68
1919.41.01~19.4~1.01
2035.81.38~35.8~1.38
2118.70.92~18.7~0.92
2236.21.15, 1.35~36.2~1.15, 1.35
2323.91.10, 1.25~23.9~1.10, 1.25
2439.51.15~39.5~1.15
2528.01.52~28.0~1.52
2622.60.86~22.6~0.86
2722.80.87~22.8~0.87
OCH₃ --~56.0 ~3.34

Note: The chemical shifts for cholesterol are sourced from publicly available spectral databases. The predicted shifts for this compound are estimations and will vary slightly based on experimental conditions.

Key Structural Features and their NMR Signatures:
  • The Methoxy Group: The most significant change upon methylation is the appearance of a sharp singlet in the ¹H NMR spectrum at approximately 3.34 ppm, integrating to three protons. In the ¹³C NMR spectrum, a new signal will appear around 56.0 ppm.

  • The C3 Proton: In cholesterol, the proton at C3 (H-3) is a multiplet around 3.53 ppm. Upon etherification, this proton will experience a slight upfield shift to approximately 3.10 ppm due to the change in the electronic environment. Its multiplicity will remain complex due to couplings with the protons on C2 and C4.

  • The C3 Carbon: The C3 carbon in cholesterol resonates at approximately 71.8 ppm. The ether linkage in this compound will cause a significant downfield shift to around 79.0 ppm.

  • Olefinic Signals: The olefinic proton (H-6) and carbons (C-5 and C-6) are largely unaffected by the modification at C3 and will appear at approximately 5.35 ppm (¹H) and 141.0/121.5 ppm (¹³C), respectively.

  • Angular Methyl Groups: The singlets corresponding to the methyl groups at C-18 and C-19 (typically around 0.68 ppm and 1.01 ppm, respectively) are characteristic fingerprints of the steroid nucleus and will show minimal changes.

  • Side Chain: The signals corresponding to the flexible side chain will also be largely unperturbed by the modification at C3.

Conclusion: A Robust and Self-Validating Protocol

The combination of 1D and 2D NMR experiments detailed in this guide provides a self-validating system for the complete structural characterization of this compound. The COSY experiment establishes the proton-proton connectivities, the HSQC links protons to their directly attached carbons, and the HMBC connects the fragments, including the assignment of non-protonated carbons. By following this protocol, researchers, scientists, and drug development professionals can confidently and accurately determine the structure of this compound and related steroid derivatives, ensuring the integrity and reliability of their scientific endeavors.

References

  • Spectral Studies of Steroids Using Two-Dimensional NMR Spectroscopy. (2020). IOSR Journal of Applied Chemistry. [Link]

  • A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds. (1990). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Nuclear Magnetic Resonance Spectra of Steroids. (1958). Journal of the American Chemical Society. [Link]

  • Steroids and NMR. (2012). ScienceDirect. [Link]

  • Steroids and NMR. (2012). ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • 17O nuclear magnetic resonance spectra of steroids. (1993). Steroids. [Link]

  • [Chemical structural analysis of steroids by NMR spectroscopy]. (1994). Nihon Rinsho. [Link]

  • Natural Products. Bruker. [Link]

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Application Note: Quantitative Analysis of Cholesterol Methyl Ether by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Cholesterol is a fundamental lipid molecule essential for cellular structure and a precursor for steroid hormones and bile acids.[1] Its accurate quantification in biological and pharmaceutical matrices is critical for research, clinical diagnostics, and drug development. While Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for sterol analysis due to its high sensitivity and selectivity, the inherent polarity and low volatility of cholesterol necessitate a derivatization step to achieve optimal chromatographic performance.[2][3]

Commonly, silylation is employed to produce trimethylsilyl (TMS) ethers. However, methylation to form cholesterol methyl ether (3β-Methoxycholest-5-ene) offers a stable, less polar alternative. This application note provides a comprehensive, field-proven protocol for the analysis of this compound using GC-MS. We detail an efficient one-step hydrolysis and methylation procedure using thermochemolysis with tetramethylammonium hydroxide (TMAH), optimized GC-MS parameters, and a guide to interpreting the resulting mass spectrum.[1][4] This method is designed for researchers, scientists, and drug development professionals seeking a robust and reliable workflow for cholesterol quantification.

Principle of the Method: The Rationale Behind Derivatization

The hydroxyl group at the C-3 position of the cholesterol molecule is responsible for its polarity, which can lead to poor peak shape (tailing) and reduced volatility in a GC system. Derivatization masks this polar functional group, significantly improving analytical performance.[3]

Why Methylation?

  • Increased Volatility: Replacing the polar -OH group with a non-polar -OCH₃ group lowers the boiling point, allowing the analyte to travel through the GC column at lower temperatures and with better efficiency.

  • Improved Peak Shape: The reduction in polarity minimizes interactions with active sites within the GC inlet and column, resulting in sharper, more symmetrical chromatographic peaks.

  • Enhanced Stability: Methyl ethers are generally stable derivatives, ensuring reproducibility during analysis.

  • Characteristic Fragmentation: The resulting derivative produces a distinct and predictable fragmentation pattern in the mass spectrometer, enabling confident identification and quantification.

This protocol utilizes thermochemolysis with Tetramethylammonium Hydroxide (TMAH) . This technique is highly efficient as it performs saponification (hydrolysis of cholesterol esters to free cholesterol) and methylation in a single, rapid, high-temperature step within the GC inlet, simplifying sample preparation.[1][4][5]

Experimental Workflow & Protocols

This section details the complete workflow from sample preparation to data acquisition.

Workflow Overview

The entire process can be visualized as a three-stage pipeline: lipid extraction from the sample matrix, derivatization to this compound, and subsequent analysis by GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (Bligh-Dyer Method) Sample->Extraction Saponification Saponification (Optional, for Total Cholesterol) Extraction->Saponification Deriv Methylation via TMAH (Thermochemolysis) Saponification->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection & Identification) GC->MS

Caption: High-level workflow for GC-MS analysis of cholesterol.

Materials and Reagents
  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Toluene

  • Reagents:

    • Tetramethylammonium hydroxide (TMAH), 25% in water or ~10% in methanol

    • Potassium hydroxide (KOH)

    • Deionized water

    • Phosphate-Buffered Saline (PBS)

  • Standards:

    • Cholesterol (Sigma-Aldrich or equivalent)

    • 5α-cholestane (Internal Standard, Sigma-Aldrich or equivalent)

  • Glassware: Screw-cap glass tubes with Teflon™-lined caps, Pasteur pipettes, autosampler vials.

  • Equipment: Centrifuge, nitrogen evaporator or vacuum concentrator, vortex mixer, GC-MS system.

Protocol 1: Sample Preparation (Lipid Extraction)

This protocol is a generalized Bligh-Dyer method suitable for plasma, cultured cells, or homogenized tissue.[6][7]

  • Sample Collection:

    • Plasma/Serum: Use 50-200 µL of plasma or serum. Samples should be stored at -80°C if not analyzed immediately.[8]

    • Cultured Cells: Scrape cells from the culture dish in cold PBS. Pellet the cells by centrifugation and discard the supernatant.[7]

  • Internal Standard Addition: Transfer the sample to a screw-cap glass tube. Add an appropriate amount of internal standard (e.g., 5α-cholestane in toluene) to correct for extraction efficiency and injection variability.

  • Monophasic Extraction: Add Chloroform:Methanol (1:2, v/v) to the sample to create a single-phase solution. For every 1 mL of aqueous sample, use 3.75 mL of the solvent mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of deionized water for every 1 mL of initial aqueous sample used. Vortex again for 30 seconds.

  • Lipid Recovery: Centrifuge the mixture at ~2000 x g for 10 minutes to separate the layers. Carefully collect the lower organic layer (chloroform), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. The resulting lipid film is now ready for derivatization.

Self-Validating Checkpoint: The pellet between the two liquid phases after centrifugation should be compact. A diffuse interphase suggests incomplete protein precipitation, which may require optimization of solvent volumes.

Protocol 2: Derivatization via TMAH Thermochemolysis

This procedure simultaneously hydrolyzes cholesteryl esters and methylates the resulting free cholesterol.[1][5]

  • Reconstitution: Re-dissolve the dried lipid extract from Protocol 1 in 100 µL of a suitable solvent like Toluene or Dichloromethane.

  • Reagent Addition: Add 100 µL of TMAH reagent (~10% in methanol is preferred as it mixes better with the non-polar sample).[5]

  • Homogenization: Vortex the mixture thoroughly to ensure it is homogenous.

  • Transfer: Transfer the mixture to a GC-MS autosampler vial. The sample is now ready for injection. The derivatization reaction will occur in the heated GC inlet.

Causality Note: Using TMAH in methanol is critical for efficiency. Aqueous TMAH solutions may not mix well with the lipid extract, leading to incomplete and irreproducible methylation.[5]

Protocol 3: GC-MS Instrumental Parameters

The following parameters are a robust starting point for analyzing this compound on a standard single-quadrupole GC-MS system.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, reliable platform for routine analysis.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for non-polar sterol derivatives.[9]
Inlet Temperature 300 °CEnsures rapid and complete thermochemolysis of the sample with TMAH and efficient volatilization of the derivative.[5]
Injection Mode Splitless (or Split 10:1 for concentrated samples)Splitless mode is ideal for trace-level analysis to maximize analyte transfer to the column.
Injection Volume 1 µLStandard volume for GC analysis.
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/minInert carrier gas providing good chromatographic efficiency.[10]
Oven Program Initial 150°C, ramp 25°C/min to 300°C, hold for 10 minA temperature ramp ensures separation from other lipid components, while the high final temperature elutes the sterol ether efficiently.
MS System Agilent 5975/5977 or equivalentWidely available and sensitive mass selective detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable mass spectra with characteristic fragmentation.[11]
Source Temperature 230 °COptimizes ion formation and minimizes source contamination.[9]
Quadrupole Temp 150 °CStandard setting to maintain mass accuracy.[9]
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full Scan is used for qualitative identification. SIM mode is used for quantitative analysis to enhance sensitivity and selectivity.
SIM Ions to Monitor m/z 400.4 (M⁺), 385.4 ([M-CH₃]⁺), 368.4 ([M-CH₃OH]⁺), 255.2 (Ring cleavage)These ions are characteristic of this compound and provide high specificity for quantification.

Data Interpretation: Understanding the Mass Spectrum

The Electron Ionization (EI) mass spectrum of this compound is highly characteristic, allowing for unambiguous identification.

Expected Mass Spectrum

The molecular formula for this compound is C₂₈H₄₈O, with a molecular weight of 400.7 g/mol .[8] The EI mass spectrum will exhibit a prominent molecular ion peak and several key fragment ions.

Ion (m/z)Proposed IdentityRelative AbundanceDescription of Fragmentation
400.4 [M]⁺ (Molecular Ion)ModerateThe intact molecule with one electron removed. Its presence confirms the molecular weight of the derivative.
385.4 [M - CH₃]⁺HighLoss of a methyl radical, typically from the C19 angular methyl group, a common fragmentation in sterols.
368.4 [M - CH₃OH]⁺HighLoss of a neutral methanol molecule from the A-ring. This is a highly characteristic rearrangement for 3-methoxy sterols and often forms the base peak.[1]
353.4 [M - CH₃OH - CH₃]⁺ModerateSubsequent loss of a methyl radical following the loss of methanol.
255.2 [C₁₉H₂₇]⁺Moderate-HighCleavage of the D-ring, involving the loss of the side chain and the methoxy-substituted A-ring portion. This ion is characteristic of the sterol tetracyclic ring system.[1][12]
213.2 [C₁₆H₂₁]⁺ModerateFurther fragmentation of the sterol nucleus, often involving cleavage through the B and C rings.
Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is a complex process involving direct cleavages and rearrangements. The primary pathways are illustrated below.

Fragmentation cluster_frags M This compound [M]⁺ m/z 400 F385 [M - CH₃]⁺ m/z 385 M->F385 - •CH₃ F368 [M - CH₃OH]⁺ m/z 368 M->F368 - CH₃OH (Rearrangement) F255 [Ring Cleavage]⁺ m/z 255 M->F255 - C₈H₁₇ (Side Chain) - CH₃O• & Ring A/B F368->F255 - Further Fragmentation

Caption: Key fragmentation pathways of this compound [M]⁺.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization; Poor extraction recovery; Instrument sensitivity issue.Ensure TMAH reagent is fresh and properly mixed. Verify extraction protocol with a spiked standard. Run an instrument performance check (e.g., autotune).
Poor peak shape (tailing) Active sites in the inlet liner or column; Column degradation; Inlet temperature too low.Use a deactivated inlet liner. Condition the column as per manufacturer instructions. Ensure inlet temperature is ≥300°C for thermochemolysis.
Low [M]⁺ ion intensity Excessive fragmentation (source too "hot"); High inlet temperature causing thermal degradation pre-ionization.Check MS source temperature (230°C is a good starting point). While a high inlet temp is needed for TMAH, ensure the transfer line temp is appropriate (e.g., 280-300°C).
Interfering peaks Contamination from sample matrix, solvents, or glassware.Run a solvent blank. Ensure all glassware is meticulously clean. Consider an additional sample cleanup step like Solid Phase Extraction (SPE) if the matrix is particularly complex.[6][7]

References

  • LIPID MAPS. (n.d.). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • McCrum, E., McDonald, J., & Thompson, B. (2006). Extraction and Analysis of Sterol Lipids. LIPID MAPS. Retrieved from [Link]

  • Precision Bio Laboratories. (n.d.). Lipid and Sterol Extraction Kit. Retrieved from [Link]

  • Interchim. (n.d.). Total Cholesterol Assay Kit (Colorimetric). Retrieved from [Link]

  • Sá, A. G. A., Borges, R. S., & de Andrade, J. B. (2018). Analytical methods for cholesterol quantification. Clinica Chimica Acta, 485, 96-104. Retrieved from [Link]

  • Nakakuni, M., et al. (2019). Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH). Molecules, 24(22), 4038. Retrieved from [Link]

  • MourA, S., et al. (2022). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 12(10), 949. Retrieved from [Link]

  • Al-Sieni, A. I. (2014). Quantitative Determination of Blood Total Cholesterol. Journal of Medical and Bioengineering, 3(4), 254-258. Retrieved from [Link]

  • Li, X., et al. (2016). Determination of Total Cholesterol in Serum by Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 28(1), 183-186. Retrieved from [Link]

  • Nakakuni, M., et al. (2019). Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH). PubMed. Retrieved from [Link]

  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? Retrieved from [Link]

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635-640. Retrieved from [Link]

  • Ishikawa, T. T., et al. (1974). Quantitative analysis of cholesterol in 5 to 20 pl of plasma. Journal of Lipid Research, 15(3), 286-291. Retrieved from [Link]

  • Medichem Middle East. (n.d.). Manual Procedure LDL- Cholesterol. Retrieved from [Link]

  • Burra, S., et al. (2016). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 57(9), 1743-1753. Retrieved from [Link]

  • Galli, G., & Maroni, S. (1976). Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols. Chemistry and Physics of Lipids, 17(4), 466-500. Retrieved from [Link]

  • ResearchGate. (2019). Generation processes for sterol methyl ether from cholesteryl stearate.... Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectrum of the TMS derivative of cholesterol (142). Retrieved from [Link]

  • Wang, Z., et al. (2023). Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. Methods in Molecular Biology, 2625, 141-148. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of the trimethylsilyl (TMS) ether of cholesterol. Retrieved from [Link]

  • ResearchGate. (2019). Methyl Ether-Derivatized Sterols and Coprostanol Produced via Thermochemolysis Using Tetramethylammonium Hydroxide (TMAH). Retrieved from [Link]

  • Springer. (2023). Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • UTMB Research Experts. (1991). Mass spectrometry research of cholesteric liquid crystals: I. comparison of EI, FD and CI mass spectra. Retrieved from [Link]

  • GERSTEL. (2013). Thermochemolysis - A Simple and Rapid Methylation Method Based on TMAH for Gas Chromatographic Analysis of Linseed Oil and Amber. Retrieved from [Link]

  • Treto-Suárez, M. A., et al. (2022). GC/EI-MS method for the determination of phytosterols in vegetable oils. Analytical and Bioanalytical Chemistry, 414(2), 947-960. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2020). GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum (Wall. ex Wt.). Retrieved from [Link]

  • Jones, J. J., et al. (2013). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(9), 1374-1384. Retrieved from [Link]

  • ResearchGate. (2019). MS–MS Fragmentation Patterns of Cholesterol Oxidation Products. Retrieved from [Link]

  • A "Little" Mass Spec and Sailing. (n.d.). Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Barrow, M. P., et al. (2015). Differentiating Fragmentation Pathways of Cholesterol by Two-Dimensional Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(12), 2105-2114. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Hailat, I. A. (2014). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. Retrieved from [Link]

  • Lee, J., et al. (2022). Effects of derivatization coupled with GC-FID analysis of cholesterol in some bakery products. Food Science and Biotechnology, 31(1), 101-109. Retrieved from [Link]

  • Vandenheuvel, W. J. A., & Court, A. S. (1968). Gas-Liquid Chromatography of Sterol Methyl Ethers and Some Correlations Between Molecular Structure and Retention Data. Biochemistry, 7(5), 1688-1695. Retrieved from [Link]

Sources

Utilizing i-Cholesteryl Methyl Ether in Isotopic Labeling Studies for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Significance of Tracing Cholesterol Metabolism

Cholesterol is a vital lipid molecule, integral to cellular membrane structure and a precursor for steroid hormones and bile acids. The dysregulation of its metabolism is a cornerstone of numerous pathologies, including atherosclerosis, hypertriglyceridemia, and certain cancers.[1] Consequently, the ability to accurately trace and quantify the dynamic processes of cholesterol synthesis, transport, and catabolism is paramount for both fundamental biological research and the development of novel therapeutics.

Stable isotope labeling has emerged as a gold-standard methodology for these investigations, offering a safe and precise means to follow the metabolic fate of molecules in vitro and in vivo.[2][3][4] This guide focuses on the application of a unique cholesterol analog, i-cholesteryl methyl ether, as a powerful tool for isotopic labeling studies. Its distinct chemical properties offer advantages in the targeted delivery and analysis of labeled cholesterol moieties.

i-Cholesteryl Methyl Ether: A Chemically Stable Tracer for Cholesterol Dynamics

i-Cholesteryl methyl ether is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a methyl ether group.[5] This modification renders the molecule more chemically stable and less susceptible to enzymatic hydrolysis compared to cholesteryl esters.[6] When isotopically labeled, for instance, with Carbon-13 (¹³C) or deuterium (²H) in the methyl group, it serves as an excellent tracer to study the intricate pathways of cholesterol metabolism.

The ether linkage in i-cholesteryl methyl ether is generally considered non-metabolizable by mammalian enzymes, ensuring that the tracer remains intact until it is taken up by cells.[6] This characteristic is crucial for accurately tracking the cumulative uptake of lipoprotein particles or lipid emulsions in biological systems.[6] However, it is imperative to verify the biological stability of any commercially sourced or synthesized labeled cholesteryl ether before its experimental use to avoid confounding results.[6]

Experimental Workflow: From Labeled Compound to Data Interpretation

The successful implementation of i-cholesteryl methyl ether in isotopic labeling studies hinges on a meticulously planned experimental workflow. This encompasses the introduction of the labeled compound into the biological system, subsequent sample processing, and finally, sophisticated analytical detection and data interpretation.

Experimental Workflow cluster_synthesis Preparation cluster_experiment Experimentation cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of Isotopically Labeled i-Cholesteryl Methyl Ether introduction Introduction into Biological System (In Vitro / In Vivo) synthesis->introduction Tracer Compound incubation Incubation and Metabolic Processing introduction->incubation extraction Lipid Extraction incubation->extraction Sample Collection derivatization Derivatization (e.g., Silylation) extraction->derivatization nmr_analysis NMR Spectroscopy extraction->nmr_analysis ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) derivatization->ms_analysis quantification Isotopic Enrichment Quantification ms_analysis->quantification nmr_analysis->quantification modeling Metabolic Flux Analysis quantification->modeling

Caption: A generalized workflow for isotopic labeling studies using i-cholesteryl methyl ether.

Protocol 1: In Vitro Labeling of Cultured Hepatocellular Carcinoma (HCC) Cells

This protocol details the steps for tracing cholesterol biosynthesis in cultured HCC cells using a ¹³C-labeled i-cholesteryl methyl ether.[7][8]

Materials:

  • ¹³C-labeled i-cholesteryl methyl ether

  • Hepatocellular Carcinoma (HCC) cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction solvents: Chloroform, Methanol

  • Internal standards (e.g., deuterated cholesterol)[9][10]

Procedure:

  • Cell Culture: Culture HCC cells to approximately 80% confluency in a suitable culture vessel (e.g., 6-well plate).

  • Preparation of Labeling Medium: Prepare a stock solution of ¹³C-labeled i-cholesteryl methyl ether in ethanol. Dilute the stock solution in the cell culture medium to achieve the desired final concentration.

  • Labeling: Remove the existing medium from the cells and wash once with PBS. Add the labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled compound.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS. Detach the cells using Trypsin-EDTA and collect them by centrifugation.

  • Lipid Extraction:

    • Resuspend the cell pellet in a known volume of PBS.

    • Perform a Bligh-Dyer lipid extraction by adding a 2:1 mixture of chloroform:methanol.[9]

    • Add an internal standard at this stage for accurate quantification.[11]

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for Analysis: The dried lipid extract is now ready for downstream analysis by mass spectrometry or NMR spectroscopy. For GC-MS analysis, derivatization may be required.

Protocol 2: Downstream Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of cholesterol and its isotopologues.[11][12]

Materials:

  • Dried lipid extract from Protocol 1

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous pyridine

  • GC-MS system equipped with a suitable capillary column

Procedure:

  • Derivatization:

    • Reconstitute the dried lipid extract in a small volume of anhydrous pyridine.

    • Add the derivatization agent.

    • Incubate at 60°C for 1 hour to convert cholesterol to its trimethylsilyl (TMS) ether derivative.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature gradient program to separate the cholesterol-TMS ether from other lipid components.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the molecular ions of unlabeled and ¹³C-labeled cholesterol-TMS ether.

  • Data Acquisition: Record the peak areas for the ions corresponding to the unlabeled and labeled cholesterol.

Data Analysis and Interpretation

The primary outcome of the mass spectrometry analysis is the determination of isotopic enrichment, which reflects the incorporation of the stable isotope label into the cholesterol pool.

Calculation of Isotopic Enrichment:

Isotopic enrichment is calculated as the ratio of the labeled analyte to the total analyte (labeled + unlabeled).

  • Mole Percent Excess (MPE): A common metric for expressing isotopic enrichment.

    MPE = [Peak Area (labeled) / (Peak Area (labeled) + Peak Area (unlabeled))] * 100

Data Presentation:

The results can be summarized in a table to compare isotopic enrichment across different experimental conditions.

Experimental ConditionIsotopic Enrichment (MPE) of Cholesterol
Control Cells0.0
Cells + ¹³C-i-cholesteryl methyl ether (24h)15.2 ± 1.8
Cells + ¹³C-i-cholesteryl methyl ether + Drug X8.5 ± 1.1

This data can provide insights into the effects of genetic modifications, drug treatments, or different physiological states on cholesterol metabolism.

Advanced Analytical Techniques: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary approach for analyzing lipoprotein particles and their lipid composition.[13][14] ¹H NMR can be used to quantify the size and concentration of different lipoprotein subclasses. While less sensitive than mass spectrometry for isotopic labeling studies, NMR can provide valuable structural information and insights into the physicochemical properties of lipoproteins.[13][15]

Visualizing the Metabolic Pathway

The metabolic fate of the isotopically labeled methyl group from i-cholesteryl methyl ether can be visualized in the context of cholesterol biosynthesis and transport.

Cholesterol Metabolism cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_efflux Efflux and Transport tracer Isotopically Labeled i-Cholesteryl Methyl Ether cell_membrane Cell Membrane tracer->cell_membrane Uptake lysosome Lysosome cell_membrane->lysosome free_cholesterol Free Cholesterol Pool (Labeled) lysosome->free_cholesterol Hypothetical Cleavage er Endoplasmic Reticulum free_cholesterol->er efflux Cholesterol Efflux free_cholesterol->efflux ABCA1/G1 esterification Cholesteryl Esters (Storage) er->esterification ACAT lipoproteins Lipoprotein Assembly (e.g., VLDL) er->lipoproteins MTP lipoproteins->efflux Secretion

Caption: A simplified diagram of the potential metabolic fate of labeled cholesterol.

Conclusion

Isotopically labeled i-cholesteryl methyl ether is a valuable tool for researchers studying cholesterol metabolism. Its chemical stability and the ability to introduce a specific isotopic label provide a robust method for tracing the intricate dynamics of cholesterol in various biological systems. The protocols and guidelines presented in this document offer a framework for designing and executing these studies, from experimental setup to data analysis, ultimately enabling a deeper understanding of cholesterol's role in health and disease.

References

  • Shan, S., et al. (2012). Cholesterol efflux analyses using stable isotopes and mass spectrometry. PMC, NIH. [Link]

  • Pelletier, O., et al. (1985). Isotope dilution/mass spectrometry of serum cholesterol with [3,4-13C]cholesterol: proposed definitive method. Clinical Chemistry, Oxford Academic. [Link]

  • Otvos, J. D., et al. (2011). 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures. PubMed Central. [Link]

  • Parveen, F., et al. (2019). Analytical methods for cholesterol quantification. ScienceOpen. [Link]

  • ScienceDaily. (2001). Nuclear Magnetic Resonance Spectroscopy May Help Predict Effectiveness Of Cholesterol Medication. ScienceDaily. [Link]

  • Schuhmann, K., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. PMC, PubMed Central. [Link]

  • Luu, T., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. NIH. [Link]

  • Lecerf, J. M., et al. (2002). A New Labeling Approach Using Stable Isotopes to Study in Vivo Plasma Cholesterol Metabolism in Humans. PubMed. [Link]

  • Parveen, F., et al. (2019). Analytical methods for cholesterol quantification. PMC, NIH. [Link]

  • Dzeletovic, S., et al. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. PubMed. [Link]

  • Luu, T., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. [Link]

  • McKennis Jr, H. (1948). The formation of cholesterol i-cholesteryl methyl ether. PubMed. [Link]

  • Rief, M., et al. (2022). Comparison of Two Nuclear Magnetic Resonance Spectroscopy Methods for the Measurement of Lipoprotein Particle Concentrations. MDPI. [Link]

  • Yilmaz, A., et al. (2021). Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy. PMC. [Link]

  • Fielding, B. A. (2011). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, Bioscientifica. [Link]

  • Perez-Mendez, O., et al. (2020). Analysis of LDL and HDL size and number by nuclear magnetic resonance in a healthy working population: The LipoLab Study. PubMed. [Link]

  • Jones, P. J. H., et al. (2015). Determination of cholesterol absorption in humans: From radiolabel to stable isotope studies. ResearchGate. [Link]

  • Fung, E. H., & Vandenheuvel, F. A. (1980). The synthesis of cholesteryl alkyl ethers. PubMed. [Link]

  • Jao, C. Y., et al. (2011). A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization. NIH. [Link]

  • Rowlands, L. J., et al. (2020). Scheme 1. Acid-catalyzed reaction of i-cholesteryl methyl ether (1).... ResearchGate. [Link]

  • Hussain, M. M., et al. (2017). Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. PMC. [Link]

  • Al-Masum, M. A., et al. (2021). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. ACS Omega. [Link]

Sources

Application Notes and Protocols: The Role of Cholesterol Methyl Ether in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Cholesterol - Engineering the Lipidic Interface with Cholesterol Methyl Ether

For decades, cholesterol has been a cornerstone in the formulation of lipid-based drug delivery systems, prized for its ability to modulate membrane fluidity, reduce permeability, and enhance stability.[1] However, the very hydroxyl group that facilitates its interaction with phospholipid headgroups also presents a potential site for unwanted interactions and enzymatic degradation. This guide explores the downstream applications of a chemically modified analog, this compound (CME), in drug delivery research. By replacing the 3β-hydroxyl group with a methoxy ether linkage, CME offers a unique set of physicochemical properties that can be harnessed to create more robust and specialized delivery platforms.[2]

This document provides a comprehensive overview of the rationale for using CME, detailed protocols for the formulation and characterization of CME-containing nanocarriers, and methods for evaluating their in vitro performance. It is intended for researchers, scientists, and drug development professionals seeking to innovate beyond conventional lipid formulations.

The Scientific Rationale for Employing this compound (CME)

The substitution of the hydroxyl group with a methyl ether in CME introduces several key changes to the molecule's behavior within a lipid bilayer, providing a compelling case for its use in drug delivery.

1.1. Enhanced Hydrophobicity and Altered Membrane Interactions:

The primary difference between cholesterol and CME is the replacement of the polar hydroxyl head group with a non-polar methyl ether group. This modification increases the overall hydrophobicity of the molecule.[2] While cholesterol's hydroxyl group can form hydrogen bonds with the phosphate and carbonyl groups of phospholipids, the ether linkage in CME primarily engages in weaker van der Waals interactions. This seemingly subtle change can have profound effects on the packing of lipids in a bilayer. It is hypothesized that CME's deeper insertion into the hydrophobic core of the membrane can lead to a more condensed and rigid lipid bilayer compared to one containing cholesterol.[3][4] This enhanced rigidity can, in turn, lead to reduced drug leakage and increased stability of the nanocarrier in biological fluids.

1.2. Steric Hindrance and Reduced Protein Binding:

The methyl group of CME can introduce a degree of steric hindrance at the liposomal surface. This steric shield may reduce the non-specific binding of plasma proteins (opsonization), a critical step that often precedes clearance by the mononuclear phagocyte system (MPS). While polyethylene glycol (PEG) is the gold standard for creating "stealth" liposomes that evade the MPS, CME could offer a complementary or alternative strategy for modulating the surface properties of nanocarriers to prolong circulation time.[5]

1.3. Resistance to Enzymatic Oxidation:

The 3β-hydroxyl group of cholesterol is susceptible to enzymatic oxidation by cholesterol oxidase, an enzyme present in various biological systems. This oxidation can lead to the destabilization of liposomes and premature drug release. The ether linkage in CME is resistant to such enzymatic degradation, potentially offering a more stable nanocarrier for in vivo applications.

Formulation of CME-Containing Nanocarriers: Liposomes and Nanoparticles

The following protocols provide a step-by-step guide for the preparation of CME-containing liposomes and solid lipid nanoparticles (SLNs).

2.1. Protocol for the Preparation of CME-Modified Liposomes by Thin-Film Hydration-Extrusion

This protocol describes the preparation of unilamellar liposomes containing CME using the well-established thin-film hydration method followed by extrusion for size homogenization.

2.1.1. Materials and Reagents:

  • Phosphatidylcholine (e.g., DSPC, DPPC, or Egg PC)

  • This compound (CME)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Chloroform and Methanol (analytical grade)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

2.1.2. Experimental Workflow:

Sources

Application Notes & Protocols: Studying Cholesterol Metabolism with 3-O-Methylcholesterol

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Cholesterol metabolism is a complex and highly regulated process central to cellular function and systemic health. Dysregulation of cholesterol homeostasis is a key driver of prevalent human diseases, including atherosclerosis and neurodegenerative disorders. Studying the intricate pathways of cholesterol transport—efflux, uptake, and intravascular transfer—requires tools that can accurately trace cholesterol movement without being confounded by cellular metabolic processes. This guide introduces 3-O-Methylcholesterol (3-O-MeC), a non-metabolizable cholesterol analog, as a powerful tool for dissecting these pathways. By virtue of its methyl-capped 3β-hydroxyl group, 3-O-MeC mimics the physicochemical behavior of cholesterol in membranes but resists esterification by key enzymes like LCAT and ACAT. Here, we provide a detailed overview of 3-O-MeC's properties and present validated, step-by-step protocols for its application in fundamental cholesterol metabolism assays.

Introduction: The Challenge of Tracking a Dynamic Molecule

Cholesterol is indispensable for mammalian life, serving as a critical structural component of cell membranes and a precursor for steroid hormones and bile acids.[1] Its metabolism is a dynamic cycle of synthesis, transport, and excretion known as Reverse Cholesterol Transport (RCT), a pathway crucial for preventing cholesterol accumulation in peripheral tissues.[2][3] Key protein players in this pathway include:

  • ATP-binding cassette (ABC) transporters (ABCA1, ABCG1): Mediate the efflux of cholesterol from cells to extracellular acceptors like Apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL).[4][5][6][7]

  • Lecithin-cholesterol acyltransferase (LCAT): An enzyme in the plasma that esterifies free cholesterol on HDL, trapping it within the lipoprotein core for transport.[8][9][10]

  • Acyl-CoA:cholesterol acyltransferase (ACAT): An intracellular enzyme that esterifies excess free cholesterol for storage as lipid droplets.[11]

  • Scavenger Receptor Class B Type I (SR-BI): A receptor, primarily in the liver, that mediates the selective uptake of cholesteryl esters from HDL.[12][13][14][15][16]

  • Cholesteryl Ester Transfer Protein (CETP): Facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (e.g., LDL, VLDL).[17][18][19][20]

Studying these pathways often involves tracers. While radiolabeled ([³H], [¹⁴C]) and fluorescently-tagged (e.g., NBD, BODIPY) cholesterol are widely used, they can be metabolized by the cell, potentially complicating the interpretation of transport-specific events.[21][22][23][24] This is where a non-metabolizable analog provides a distinct advantage.

3-O-Methylcholesterol: A Stable Tracer for Transport Studies

3-O-Methylcholesterol (also known as cholesteryl methyl ether) is a derivative of cholesterol where the hydroxyl group at the 3-position of the steroid A-ring is replaced by a methoxy group (-OCH₃).[25][26]

Key Properties & Advantages:

  • Resists Esterification: The 3β-hydroxyl group is the site of esterification by both LCAT and ACAT.[10][11] The methyl cap on 3-O-MeC blocks this reaction, ensuring the molecule remains as "free" sterol. This allows researchers to isolate the transport steps from subsequent metabolic conversion.

  • Mimics Cholesterol's Physicochemical Behavior: The core steroid structure and isoprenoid side chain are identical to cholesterol, allowing 3-O-MeC to intercalate into cellular membranes and associate with lipoproteins in a similar fashion.

  • Enables Specific Pathway Interrogation: By resisting metabolism, 3-O-MeC can be used to specifically study the physical movement and flux of sterol across membranes and between lipoprotein particles, mediated by transporters like ABCA1/G1 and SR-BI.

Conceptual Workflow: 3-O-MeC as a Non-Metabolizable Tracer

The diagram below illustrates the fundamental advantage of 3-O-MeC. While native cholesterol can be esterified and stored or modified, 3-O-MeC participates only in transport processes, providing a clearer signal for efflux and uptake studies.

G cluster_0 Cellular Environment cluster_1 Metabolic Fates Chol Native Cholesterol Membrane Plasma Membrane Chol->Membrane Incorporation ACAT ACAT Chol->ACAT Esterification Efflux Efflux via ABCA1/G1 Chol->Efflux MeC 3-O-Methyl- cholesterol MeC->Membrane Incorporation MeC->ACAT Blocked MeC->Efflux Membrane->Efflux CE Cholesteryl Esters (Storage) ACAT->CE

Caption: 3-O-MeC mimics cholesterol's membrane integration but resists ACAT-mediated esterification.

Experimental Protocols

This section provides detailed protocols for using 3-O-MeC in key cholesterol metabolism assays. For these protocols, it is assumed that 3-O-MeC has been labeled (e.g., with [³H] on the sterol backbone) or will be quantified by a sensitive method like Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Measuring ABCA1/G1-Mediated Cholesterol Efflux from Macrophages

This assay quantifies the movement of sterol from macrophage plasma membranes to extracellular acceptors, a critical first step in RCT.[27] Using 3-O-MeC isolates this transport event from the influence of LCAT in the media or intracellular ACAT activity.

Principle: Macrophages are first loaded with labeled 3-O-MeC. After an equilibration period, the cells are incubated with cholesterol acceptors (e.g., ApoA-I or HDL). The amount of labeled 3-O-MeC transferred from the cells to the medium is measured to determine the efflux rate.

Materials:

  • Macrophage cell line (e.g., J774, RAW264.7, or primary bone marrow-derived macrophages)

  • Culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Serum-free medium with 0.2% Bovine Serum Albumin (BSA)

  • Labeled 3-O-Methylcholesterol ([³H]-3-O-MeC)

  • Cyclodextrin (e.g., methyl-β-cyclodextrin) for sterol delivery

  • Cholesterol acceptors: Apolipoprotein A-I (ApoA-I), High-Density Lipoprotein (HDL)

  • Phosphate-Buffered Saline (PBS)

  • Scintillation fluid and vials

  • Cell lysis buffer (e.g., 0.1 N NaOH, 0.1% SDS)

Step-by-Step Methodology:

  • Cell Plating:

    • Seed macrophages in 24- or 48-well plates at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Sterol Loading:

    • Rationale: This step incorporates the labeled tracer into the cellular membranes. Cyclodextrin is an efficient vehicle for delivering hydrophobic sterols to cells in culture.

    • Prepare a loading complex of [³H]-3-O-MeC with cyclodextrin in serum-free medium. A typical final concentration is 1 µCi/mL of [³H]-3-O-MeC.

    • Aspirate the growth medium from the cells and wash once with PBS.

    • Add the loading medium to each well and incubate for 1-4 hours at 37°C.

  • Equilibration:

    • Rationale: This allows the tracer to distribute evenly within the plasma membrane pool, from which it will be available for efflux.[23]

    • Remove the loading medium and wash the cells twice with warm PBS to remove excess label.

    • Add serum-free medium containing 0.2% BSA. If studying the upregulation of efflux pathways, add relevant stimuli (e.g., LXR agonist like T0901317) during this step.

    • Incubate for 18-24 hours at 37°C.

  • Cholesterol Efflux:

    • Rationale: This is the core step where transport to extracellular acceptors occurs. A "no acceptor" control is essential to measure non-specific or passive diffusion.[23]

    • Prepare efflux medium (serum-free medium + 0.2% BSA) containing the different acceptors.

      • Negative Control: No acceptor

      • ABCA1-specific: ApoA-I (10 µg/mL)

      • ABCA1/G1/SR-BI: HDL (50 µg/mL)

    • Wash the cells once with warm PBS.

    • Add the prepared efflux media to the respective wells.

    • Incubate for 4-6 hours at 37°C.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the medium from each well into a scintillation vial.

    • Wash the cells once with cold PBS.

    • Lyse the cells in each well by adding cell lysis buffer and incubate for 30 minutes at room temperature.

    • Transfer the cell lysate to a separate scintillation vial.

    • Add scintillation fluid to all vials (media and lysates) and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Presentation & Calculation:

Percentage efflux is calculated as: % Efflux = [CPM in Medium / (CPM in Medium + CPM in Cell Lysate)] * 100

Condition Acceptor Typical Efflux (%) Primary Pathway(s) Measured
ControlNone0.5 - 2%Passive Diffusion
Test 1ApoA-I (10 µg/mL)5 - 15%ABCA1-mediated efflux[6][7]
Test 2HDL (50 µg/mL)15 - 30%ABCA1, ABCG1, SR-BI-mediated efflux[4][5]
Workflow for Cholesterol Efflux Assay

G Plating 1. Plate Macrophages (24h) Loading 2. Load Cells with [3H]-3-O-MeC (1-4h) Plating->Loading Equilibration 3. Equilibrate (18-24h) Loading->Equilibration Efflux 4. Incubate with Acceptors (ApoA-I, HDL) (4-6h) Equilibration->Efflux Collect 5. Collect Media & Cell Lysates Efflux->Collect Analyze 6. Scintillation Counting & Calculate % Efflux Collect->Analyze

Caption: Step-by-step workflow for the 3-O-Methylcholesterol efflux assay.

Protocol 2: Measuring SR-BI-Mediated Selective Uptake in Hepatocytes

This assay measures the ability of liver cells to selectively take up sterol from HDL particles, a final and critical step in RCT.[15][16] Using 3-O-MeC incorporated into HDL allows for the specific measurement of sterol uptake without the confounding variable of lipoprotein particle endocytosis and degradation.

Principle: HDL particles are first labeled with [³H]-3-O-MeC. These labeled lipoproteins are then incubated with cultured hepatocytes (e.g., HepG2). The amount of radioactivity transferred from the HDL to the cells is measured to quantify selective uptake.

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes

  • Labeled [³H]-3-O-Methylcholesterol

  • Human HDL

  • Cell culture reagents

  • Blocker for SR-BI (e.g., BLT-1, "Blocker of Lipid Transport-1")

  • Trypsin-EDTA

  • Cell lysis buffer

  • Scintillation counting supplies

Step-by-Step Methodology:

  • Preparation of Labeled HDL:

    • Incubate human HDL with [³H]-3-O-MeC in the presence of a vehicle like cyclodextrin or ethanol overnight at 37°C to allow for incorporation.

    • Remove unincorporated tracer by a method such as dialysis or size exclusion chromatography.

    • Determine the specific activity (CPM/µg protein) of the final labeled HDL preparation.

  • Cell Plating:

    • Seed hepatocytes in 12-well plates and grow to confluency.

  • Selective Uptake Assay:

    • Rationale: This step measures the transfer of the tracer from the lipoprotein to the cell. Including an SR-BI inhibitor allows for the quantification of the SR-BI-specific component of uptake.

    • Wash cells with PBS.

    • Pre-incubate one set of wells with an SR-BI inhibitor (e.g., 20 µM BLT-1) for 30 minutes to block the receptor.

    • Add medium containing [³H]-3-O-MeC-labeled HDL (e.g., 20 µg/mL) to all wells (with and without the inhibitor).

    • Incubate for 2-4 hours at 37°C.

  • Sample Collection and Analysis:

    • Place plates on ice to stop transport.

    • Aspirate the medium and wash the cells three times with cold PBS to remove unbound HDL.

    • Detach cells using Trypsin-EDTA and transfer to a microfuge tube. Pellet the cells by centrifugation.

    • Lyse the cell pellet with lysis buffer.

    • Measure the radioactivity in the lysate using a scintillation counter. Also, measure the total CPM added per well from the labeled HDL stock.

Data Presentation & Calculation:

Uptake is often expressed as ng or µg of sterol taken up per mg of cell protein.

  • Calculate total CPM taken up by the cells.

  • Convert CPM to mass of 3-O-MeC using the specific activity of the labeled HDL.

  • Normalize this mass to the total protein content of the cells in the well.

SR-BI-specific uptake = (Uptake in control cells) - (Uptake in BLT-1 treated cells)

Condition Expected Outcome Interpretation
Control (No Inhibitor)High [³H]-3-O-MeC uptakeRepresents total selective uptake.
BLT-1 TreatmentSignificantly reduced uptakeRepresents non-SR-BI-mediated uptake.[12][13]

Conclusion and Future Directions

3-O-Methylcholesterol serves as a robust and reliable tool for dissecting the complex machinery of cholesterol transport. Its resistance to metabolic conversion provides a clear window into the physical flux of sterol molecules, a significant advantage over metabolizable tracers. The protocols detailed here for measuring efflux and selective uptake form the foundation for investigating new therapeutics aimed at modulating RCT. Future applications could involve using 3-O-MeC in more complex systems, such as in vivo RCT studies in animal models, to provide a more complete picture of systemic cholesterol homeostasis and its role in cardiovascular health and disease.

References

  • Yvan-Charvet, L., Wang, N., & Tall, A. R. (2009). Role of HDL, ABCA1, and ABCG1 Transporters in Cholesterol Efflux and Immune Responses. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Barter, P. J., & Rye, K. A. (2012). Cholesteryl ester transfer protein and its inhibitors. Journal of Lipid Research. [Link]

  • Tall, A. R., Yvan-Charvet, L., Terasaka, N., Pagler, T., & Wang, N. (2009). HDL, ABCA1, and ABCG1 transporters in cholesterol efflux and immune responses. PubMed. [Link]

  • Deka, R. (2018). Mechanism of action of CETP (cholesteryl ester transfer protein) inhibitors. ResearchGate. [Link]

  • Wang, N., & Tall, A. R. (2016). ABCA1, ABCG1, and Cholesterol Homeostasis. PubMed. [Link]

  • Liu, M., & Tang, C. (2019). Molecular mechanisms for ABCA1-mediated cholesterol efflux. Taylor & Francis Online. [Link]

  • Kim, J., & Freeman, L. M. (2007). Role of ABCG1 and ABCA1 in regulation of neuronal cholesterol efflux to apolipoprotein E discs and suppression of amyloid-beta peptide generation. PubMed. [Link]

  • Shen, W. J., & Azhar, S. (2016). New developments in selective cholesteryl ester uptake. PubMed Central. [Link]

  • Wikipedia. (n.d.). CETP inhibitor. Wikipedia. [Link]

  • Durrington, P. (2008). Cholesteryl ester transfer protein (CETP) inhibitors. The British Journal of Cardiology. [Link]

  • Zhang, M., & Liu, M. (2023). Structure-based mechanism and inhibition of cholesteryl ester transfer protein. PubMed Central. [Link]

  • Assanasen, C., & Mineo, C. (2017). Scavenger Receptor Class B Type I (SR-BI) is a Plasma Membrane Cholesterol Sensor. JoVE. [Link]

  • Trakaki, A. (2019). Reverse cholesterol transport. SR-BI selective HDL-CE uptake is crucial... ResearchGate. [Link]

  • Rigotti, A., Trigatti, B. L., Penman, M., Rayburn, H., Herz, J., & Krieger, M. (1997). Targeted mutation reveals a central role for SR-BI in hepatic selective uptake of high density lipoprotein cholesterol. PNAS. [Link]

  • Shen, W. J., & Azhar, S. (2017). SR-BI, a Multifunctional Receptor in Cholesterol Homeostasis and Atherosclerosis. National Institutes of Health. [Link]

  • Huesca-Gómez, C., & Kovanen, P. T. (1998). Understanding the mechanism of LCAT reaction may help to explain the high predictive value of LDL/HDL cholesterol ratio. PubMed. [Link]

  • MedlinePlus. (2013). LCAT gene. MedlinePlus Genetics. [Link]

  • Ng, D. S. (2012). Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease. PubMed Central. [Link]

  • StoryMD. (n.d.). LCAT Gene: Lecithin-Cholesterol Acyltransferase. StoryMD. [Link]

  • JoVE. (2022). Cholesterol Efflux Assay Protocol Preview. YouTube. [Link]

  • Sankaranarayanan, S., de la Llera-Moya, M., Drazul-Schrader, D., Phillips, M. C., & Kellner-Weibel, G. (2013). A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol. National Institutes of Health. [Link]

  • Sviridov, D., & Hoang, A. (2012). Cholesterol Efflux Assay. PubMed Central. [Link]

  • Ostlund, R. E., & Matthews, D. E. (1993). [13C]cholesterol as a tracer for studies of cholesterol metabolism in humans. PubMed. [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (2023). Translational PET Tracer Visualizes Brain Cholesterol Metabolism. SNMMI. [Link]

  • Ceryak, S., & Bouscarel, B. (2019). The Use of Stable and Radioactive Sterol Tracers as a Tool to Investigate Cholesterol Degradation to Bile Acids in Humans in Vivo. MDPI. [Link]

  • Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. ACS Publications. [Link]

  • AuntMinnie.com. (2023). PET tracer images brain cholesterol metabolism. AuntMinnie. [Link]

  • Zanotti, I., & Bernini, F. (2020). Impact of Dietary Lipids on the Reverse Cholesterol Transport: What We Learned from Animal Studies. MDPI. [Link]

  • Ferreira, P. M., & Sá e Melo, M. L. (2021). Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. PubMed Central. [Link]

  • Van der Velde, A. E. (2012). Regulation of reverse cholesterol transport - a comprehensive appraisal of available animal studies. PubMed Central. [Link]

  • PubChem. (n.d.). Cholesterol methyl ether. PubChem. [Link]

  • Darnet, S., & Schaller, H. (2019). Metabolism and Biological Activities of 4-Methyl-Sterols. PubMed Central. [Link]

  • Nes, W. D. (2011). Biosynthesis of Cholesterol and Other Sterols. PubMed Central. [Link]

  • Adili, R., & Crowe, T. C. (2017). The Role of Omega-3 Fatty Acids in Reverse Cholesterol Transport: A Review. PubMed. [Link]

  • Adili, R., & Crowe, T. C. (2017). The Role of Omega-3 Fatty Acids in Reverse Cholesterol Transport: A Review. MDPI. [Link]

  • Gibbons, G. F. (2003). Reverse cholesterol transport – Knowledge and References. Taylor & Francis Online. [Link]

  • Superpower Health Intelligence. (n.d.). Non-HDL Cholesterol Biomarker Test. Superpower. [Link]

  • Luo, J., & Yang, H. (2020). An overview of the cholesterol metabolism and its proinflammatory role in the development of MASLD. PubMed Central. [Link]

  • Zhang, Y., & Liu, J. (2025). Cholesterol metabolism: molecular mechanisms, biological functions, diseases, and therapeutic targets. PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Cholesterol Methyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cholesterol methyl ether. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important chemical transformation. Here, we move beyond simple protocols to explain the "why" behind the "how," offering in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive laboratory experience.

I. Foundational Principles: The Williamson Ether Synthesis of Cholesterol

The methylation of cholesterol's C3 hydroxyl group is most commonly achieved through a variation of the Williamson ether synthesis. This nucleophilic substitution (SN2) reaction involves the deprotonation of the cholesterol's alcohol group to form a more nucleophilic alkoxide, which then attacks an electrophilic methylating agent, such as methyl iodide.

However, the inherent structure of cholesterol presents unique challenges. The bulky, rigid tetracyclic sterol nucleus imposes significant steric hindrance around the C3 hydroxyl group, which can impede the approach of both the base and the methylating agent, often leading to lower yields and the formation of byproducts.[1][2] Understanding and mitigating these steric effects is paramount to optimizing the reaction.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that you may encounter during the synthesis of this compound.

Q1: Why is my yield of this compound consistently low?

Low yields are the most common challenge in this synthesis and can stem from several factors. Let's break down the potential causes and solutions.

A1.1: Incomplete Deprotonation of the Cholesterol Hydroxyl Group

  • The Problem: The C3 hydroxyl group of cholesterol is a secondary alcohol, and its reactivity is hampered by the surrounding steroidal structure.[1][2] Incomplete deprotonation means less of the reactive cholesteryl alkoxide is available to participate in the SN2 reaction.

  • The Solution:

    • Choice of Base: Strong, non-nucleophilic bases are essential. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, forming hydrogen gas which bubbles out of the reaction, driving the equilibrium forward. Potassium hydroxide (KOH) pellets can also be effective, particularly when used without an additional solvent, with methyl iodide acting as both the reactant and the solvent.

    • Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous (dry) conditions. Any moisture will react with the strong base, reducing its effectiveness. The use of dry solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and an inert atmosphere (e.g., argon or nitrogen) is crucial.[3]

A1.2: Steric Hindrance Impeding the Nucleophilic Attack

  • The Problem: The bulky cholesterol molecule can physically block the newly formed cholesteryl alkoxide from attacking the methylating agent.[1][2][4]

  • The Solution:

    • Solvent Selection: A polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO) can help to solvate the cation of the alkoxide (e.g., Na+), leaving the oxygen anion more exposed and nucleophilic.[3]

    • Temperature and Reaction Time: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic approach to optimizing the temperature is recommended. Start with room temperature and gradually increase it if the reaction is sluggish.[5] Similarly, extending the reaction time can sometimes improve yields, but this should be monitored by techniques like Thin Layer Chromatography (TLC) to avoid decomposition.

A1.3: Competing Elimination (E2) Reactions

  • The Problem: While less common with a primary electrophile like methyl iodide, strong bases can sometimes promote elimination reactions, especially at higher temperatures, leading to the formation of cholestene byproducts.

  • The Solution:

    • Use a less hindered base if possible, though this may impact deprotonation efficiency.

    • Maintain a moderate reaction temperature.

Workflow for Williamson Ether Synthesis of Cholesterol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cholesterol Cholesterol in Anhydrous Solvent (e.g., THF) deprotonation Deprotonation (Formation of Cholesteryl Alkoxide) cholesterol->deprotonation base Strong Base (e.g., NaH) base->deprotonation methylation Addition of Methylating Agent (e.g., Methyl Iodide) deprotonation->methylation Inert Atmosphere sn2 SN2 Attack methylation->sn2 quench Quench Excess Base sn2->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: A generalized workflow for the Williamson ether synthesis of cholesterol.

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2.1: Unreacted Cholesterol

  • Identification: This will have a similar polarity to your starting material and will likely be the most prominent spot if the reaction has not gone to completion.

  • Cause: Inefficient deprotonation or insufficient reaction time.

  • Solution: Refer to the solutions in Q1.1. Use TLC to monitor the reaction's progress and ensure the disappearance of the starting material spot.

A2.2: Dicholesteryl Ether

  • Identification: A less polar spot than cholesterol.

  • Cause: This can form from side reactions, particularly if there are issues with the quality of the reagents or if the reaction is heated for an extended period.[6]

  • Solution: Ensure high-purity reagents and optimize reaction time and temperature.

A2.3: Elimination Products (Cholestenes)

  • Identification: Very non-polar spots on the TLC plate.

  • Cause: As mentioned in Q1.3, this is due to competing E2 reactions.

  • Solution: Use a less sterically hindered base if possible and avoid excessive heating.

III. Frequently Asked Questions (FAQs)

Q3: What is the best method for purifying this compound?

A3: Column chromatography is the most effective method for purifying this compound from the reaction mixture.[7]

  • Stationary Phase: Alumina or silica gel can be used. Alumina is often preferred for separating steroidal compounds.[7]

  • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane or tert-butyl methyl ether, is typically effective.[7] The exact ratio will depend on the specific byproducts present and should be determined by preliminary TLC analysis.

Q4: Can I use other methylating agents besides methyl iodide?

A4: While methyl iodide is common, other methylating agents can be used.

  • Dimethyl sulfate (DMS): This is a powerful and less expensive methylating agent. However, it is highly toxic and must be handled with extreme caution.

  • Diazomethane: This can be used for methylation, often with a fluoboric acid catalyst, but it is explosive and toxic, requiring specialized handling procedures.[8]

Q5: How critical is the exclusion of moisture from the reaction?

A5: It is absolutely critical. Strong bases like sodium hydride react violently with water. Even small amounts of moisture will consume your base, leading to incomplete deprotonation of cholesterol and significantly lower yields. Always use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

Table 1: Comparison of Common Methylation Conditions

ParameterMethod 1: NaH/MeI in THFMethod 2: KOH/MeI (Solvent-free)
Base Sodium Hydride (NaH)Potassium Hydroxide (KOH) pellets
Methylating Agent Methyl Iodide (MeI)Methyl Iodide (MeI)
Solvent Tetrahydrofuran (THF), anhydrousNone (MeI acts as solvent)
Temperature 0°C to refluxRoom Temperature to gentle warming
Pros - Strong, irreversible deprotonation.- Simpler setup, no need for anhydrous solvent.
Cons - Requires strictly anhydrous conditions. - NaH is pyrophoric.- May be less efficient for some substrates.

IV. Key Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of Cholesterol using NaH/MeI

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve cholesterol (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (2-3 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol or water at 0°C.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Logical Flow for Troubleshooting Low Yields

G start Low Yield of Cholesterol Methyl Ether check_deprotonation Is deprotonation complete? (Check for H2 evolution, TLC) start->check_deprotonation check_conditions Are reaction conditions strictly anhydrous? check_deprotonation->check_conditions No check_sterics Is steric hindrance a major factor? check_deprotonation->check_sterics Yes check_base Is the base strong enough and used in sufficient excess? check_conditions->check_base Yes solution_conditions Use freshly distilled anhydrous solvents. Flame-dry glassware. check_conditions->solution_conditions No check_base->check_sterics Yes solution_deprotonation Use stronger base (NaH). Ensure anhydrous conditions. check_base->solution_deprotonation No optimize_solvent Optimize solvent for better solvation of the alkoxide (e.g., DMF). check_sterics->optimize_solvent check_byproducts Are there significant byproducts? (TLC/NMR analysis) purification_issue Is the issue in purification? (Check column loading, solvent system) check_byproducts->purification_issue No solution_byproducts Adjust temperature to minimize side reactions. Optimize stoichiometry. check_byproducts->solution_byproducts Yes optimize_temp_time Systematically optimize temperature and reaction time. optimize_solvent->optimize_temp_time optimize_temp_time->check_byproducts solution_sterics Optimize solvent and temperature. Consider a less bulky methylating agent if possible.

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

V. References

  • Spiral. (2015). Optimised conditions for the synthesis of 17O and 18O labelled cholesterol.

  • ResearchGate. (n.d.). Scheme 1. Acid-catalyzed reaction of i-cholesteryl methyl ether (1)....

  • Organic Syntheses. (n.d.). Cholestanyl methyl ether.

  • Web Pages. (n.d.). 2. Epoxidation of Cholesterol.

  • Rapid Communication. (n.d.). Improved procedure for the synthesis of methyl ethers from alcohols.

  • Journal of the American Chemical Society. (2026). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands.

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0.

  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization.

  • Khan Academy. (2013). Steric hindrance.

  • Wikipedia. (n.d.). Steric effects.

Sources

Troubleshooting Low Purity in Cholesterol Methyl Ether Preparations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable resource for researchers, scientists, and drug development professionals, this technical support center provides in-depth troubleshooting guides and frequently asked questions for the preparation of cholesterol methyl ether. As a senior application scientist, this guide is structured to deliver not only procedural steps but also the underlying scientific principles to empower you in overcoming challenges in your synthetic work.

The synthesis of this compound, a key intermediate in various research and development applications, can present challenges in achieving high purity. This guide addresses common issues encountered during its preparation, focusing on the widely used Williamson ether synthesis, and provides practical solutions to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low purity in the synthesis of this compound?

The primary cause of low purity is the competing E2 elimination reaction, which is inherent to the Williamson ether synthesis, especially when using a sterically hindered secondary alcohol like cholesterol.[1][2][3] This side reaction leads to the formation of cholesta-3,5-diene as a major byproduct.[4][5]

Q2: How can I minimize the formation of the elimination byproduct?

Minimizing the formation of cholesta-3,5-diene hinges on optimizing the reaction conditions to favor the desired SN2 substitution over E2 elimination. Key factors to consider are:

  • Choice of Base: Use a strong, non-hindered base to deprotonate the cholesterol hydroxyl group efficiently. Sodium hydride (NaH) or potassium hydride (KH) are preferred as they generate a non-nucleophilic hydride anion.[6][7]

  • Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor the elimination pathway.[8]

  • Solvent: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the SN2 reaction.[6][7]

Q3: I see multiple spots on my TLC plate after the reaction. What are they likely to be?

A typical TLC analysis of the crude reaction mixture will show several spots. The identity of these spots can be tentatively assigned based on their polarity:

CompoundPolarityExpected Rf Value (Hexane/Ethyl Acetate 9:1)
Cholesta-3,5-dieneNonpolarHighest
This compound LowIntermediate
Cholesterol (unreacted)PolarLowest

Visualization of the TLC plate can be achieved using an iodine chamber or by staining with a phosphomolybdic acid solution followed by gentle heating.[9][10]

Troubleshooting Guide

Problem 1: The reaction is incomplete, and a significant amount of starting cholesterol remains.

Possible Causes:

  • Insufficient Deprotonation: The cholesterol hydroxyl group was not fully deprotonated to the alkoxide.

  • Inactive Reagents: The base (e.g., NaH) or the methylating agent (e.g., methyl iodide) may have degraded.

  • Low Reaction Temperature or Short Reaction Time: The conditions were not sufficient for the reaction to proceed to completion.

Solutions:

  • Ensure Anhydrous Conditions: Moisture will quench the strong base. Flame-dry all glassware and use anhydrous solvents.[11]

  • Verify Reagent Activity: Use fresh, high-quality sodium hydride (ensure it is a fine, gray powder) and methyl iodide.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction is sluggish at a lower temperature, consider a modest increase in temperature, but be mindful of the potential for increased elimination.

Problem 2: The major product appears to be the elimination byproduct, cholesta-3,5-diene.

Possible Causes:

  • High Reaction Temperature: Elevated temperatures strongly favor the E2 elimination pathway.

  • Sterically Hindered Base: While less common in this specific synthesis, a bulky base can preferentially act as a base rather than a nucleophile, promoting elimination.

  • Prolonged Reaction Time at Elevated Temperature: Even at moderately elevated temperatures, extended reaction times can lead to the accumulation of the elimination product.

Solutions:

  • Strict Temperature Control: Maintain a consistent and low reaction temperature (e.g., 0 °C to room temperature).

  • Use an Appropriate Base: Stick with non-hindered strong bases like NaH or KH.[6]

  • Careful Monitoring: Follow the reaction's progress closely with TLC and stop the reaction once the starting material is consumed to prevent further side reactions.

Problem 3: The purified product shows broad peaks in the 1H NMR spectrum, suggesting impurities.

Possible Causes:

  • Co-elution of Impurities: The purification by column chromatography was not effective in separating the desired product from structurally similar impurities.

  • Presence of Residual Solvents: Solvents used in the workup or purification may not have been completely removed.

Solutions:

  • Optimize Column Chromatography:

    • Use a high-quality silica gel with a consistent particle size.

    • Employ a shallow solvent gradient during elution to improve separation. A good starting point is a gradient of hexane and ethyl acetate.[12][13]

  • Thorough Drying: Dry the purified product under high vacuum for an extended period to remove all traces of solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cholesterol (1.0 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.

  • Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (1.5 eq) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Protocol 2: TLC Analysis of the Reaction Mixture
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil and mark lanes for the crude reaction mixture, a cholesterol standard, and a co-spot (a mixture of the crude and the cholesterol standard).

  • Spotting: Dissolve small amounts of the crude mixture and the cholesterol standard in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the samples onto the designated lanes.

  • Development: Place the TLC plate in a developing chamber containing a hexane/ethyl acetate (e.g., 9:1 v/v) solvent system.[13]

  • Visualization: After the solvent front has reached the top of the plate, remove it from the chamber, and visualize the spots using an iodine chamber or a suitable stain.

Visualizations

Reaction Scheme and Side Reaction

G cluster_0 Williamson Ether Synthesis of Cholesterol Cholesterol Cholesterol Cholesterol_Alkoxide Cholesterol_Alkoxide Cholesterol->Cholesterol_Alkoxide 1. NaH, THF Cholesterol_Methyl_Ether This compound (Desired Product) Cholesterol_Alkoxide->Cholesterol_Methyl_Ether 2. CH3I (SN2) Cholesta_3_5_diene Cholesta-3,5-diene (Elimination Byproduct) Cholesterol_Alkoxide->Cholesta_3_5_diene 2. CH3I (E2) Methyl_Iodide Methyl_Iodide NaH NaH SN2 SN2 Pathway E2 E2 Pathway G cluster_1 Troubleshooting Low Purity Start Low Purity Observed TLC_Analysis Analyze by TLC Start->TLC_Analysis High_Cholesterol High amount of unreacted cholesterol? TLC_Analysis->High_Cholesterol Yes High_Byproduct High amount of nonpolar byproduct? TLC_Analysis->High_Byproduct No Optimize_Purification Optimize column chromatography. TLC_Analysis->Optimize_Purification Multiple spots close together Incomplete_Reaction Incomplete Reaction High_Cholesterol->Incomplete_Reaction Dominant_Elimination Dominant Elimination High_Byproduct->Dominant_Elimination Check_Reagents Check reagent activity and ensure anhydrous conditions. Incomplete_Reaction->Check_Reagents Optimize_Time_Temp Increase reaction time or slightly increase temperature. Incomplete_Reaction->Optimize_Time_Temp Lower_Temp Lower reaction temperature. Dominant_Elimination->Lower_Temp End Improved Purity Check_Reagents->End Optimize_Time_Temp->End Lower_Temp->End Optimize_Purification->End

Caption: A logical workflow for troubleshooting low purity.

References

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from Chemistry Steps website: [Link]

  • ResearchGate. (n.d.). Figure S26. 1 H NMR spectrum of cholesta-3,5-diene-7-one (9). Retrieved from ResearchGate website: [Link]

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  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website: [Link]

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  • Smuts, C. M., Tichelaar, H. Y., van der Merwe, K. J., & Kruger, H. (1991). Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions. Journal of Chromatography B: Biomedical Sciences and Applications, 564(1), 272–277. [Link]

  • Wikipedia. (2023, December 27). Williamson ether synthesis. Retrieved from Wikipedia website: [Link]

  • Parthasarathy, R., & Subbaiah, P. V. (2017). Radiolabeled cholesteryl ethers: A need to analyze for biological stability before use. Journal of lipid research, 58(12), 2456–2463. [Link]

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  • National Institute of Standards and Technology. (n.d.). Cholesta-3,5-diene. Retrieved from NIST Chemistry WebBook: [Link]

  • Pomeroy, S. L., & Tall, A. R. (1990). Thin-layer chromatography to monitor cholesterol gallstone dissolution by methyl tert-butyl ether. AJR. American journal of roentgenology, 155(3), 529–532. [Link]

  • Butovich, I. A. (2009). Fatty acid composition of cholesteryl esters of human meibomian gland secretions. Steroids, 74(7-8), 653–661. [Link]

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  • Hoving, E. B., Jansen, G., Volmer, M., Van Doormaal, J. J., & Muskiet, F. A. (1988). Profiling of plasma cholesterol ester and triglyceride fatty acids as their methyl esters by capillary gas chromatography, preceded by a rapid aminopropyl-silica column chromatographic separation of lipid classes. Journal of Chromatography B: Biomedical Sciences and Applications, 434(2), 395–409. [Link]

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  • YouTube. (2020, March 22). Column Chromatography of Cholesterol and a Cholesteryl Ester. Retrieved from YouTube: [Link]

  • SpringerLink. (2022, January 1). Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. Retrieved from SpringerLink: [Link]

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  • Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from Reddit: [Link]

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Side-product formation in cholesterol methyl ether synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of cholesterol methyl ether. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important cholesterol derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, specifically focusing on the formation and removal of side-products.

Introduction to this compound Synthesis

The methylation of cholesterol's C3-hydroxyl group is a fundamental transformation in steroid chemistry. The most common method for this conversion is the Williamson ether synthesis. This reaction involves the deprotonation of the cholesterol's hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide.

While seemingly straightforward, this SN2 reaction is often accompanied by competing side reactions that can complicate purification and reduce yields.[1][2][3] This guide will provide a comprehensive overview of these challenges and offer practical, field-proven solutions.

Troubleshooting Guide: Side-Product Formation and Removal

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Issue 1: An unexpected spot with a higher Rf value than the product is observed on the TLC plate.
  • Probable Cause: This is often indicative of an elimination (E2) side-product, such as cholesta-3,5-diene.[4] This occurs when the cholesteryl alkoxide acts as a base rather than a nucleophile, abstracting a proton from an adjacent carbon on the methylating agent. This is more prevalent with more sterically hindered bases or higher reaction temperatures.[3][5]

  • Solution:

    • Reaction Temperature Control: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway. Elimination reactions generally have a higher activation energy.[3]

    • Choice of Base: Use a strong, non-hindered base to generate the cholesteryl alkoxide. Sodium hydride (NaH) is a common and effective choice.[2]

    • Purification: The elimination side-product is significantly less polar than this compound. This difference in polarity allows for efficient separation using column chromatography.

Issue 2: The product appears as a broad or streaking spot on the TLC, and the yield is low.
  • Probable Cause: This can be due to the presence of unreacted cholesterol. The polarity of cholesterol is significantly higher than that of its methyl ether derivative due to the free hydroxyl group, leading to a lower Rf value and potential streaking on the TLC plate. Incomplete deprotonation of cholesterol or insufficient methylating agent are common culprits.

  • Solution:

    • Ensure Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, which can quench the base and prevent complete formation of the alkoxide.[5] Use anhydrous solvents and dry glassware.

    • Stoichiometry of Reagents: Use a slight excess of the base and methylating agent to drive the reaction to completion. Monitor the reaction progress by TLC until the cholesterol starting material is no longer visible.

    • Purification: If unreacted cholesterol remains, it can be readily separated from the product by column chromatography. Due to its higher polarity, cholesterol will have a much stronger affinity for the silica gel stationary phase.[6]

Issue 3: The isolated product has a slightly different melting point than expected and shows minor impurities on NMR.
  • Probable Cause: This could be due to the presence of structurally similar impurities that are difficult to separate, such as other sterols present in the original cholesterol sample or oxidation products.[][8] Cholesterol sourced from natural materials can contain related sterols like desmosterol.[8][9]

  • Solution:

    • High-Purity Starting Materials: Whenever possible, start with high-purity cholesterol to minimize the presence of related sterol impurities.

    • Careful Recrystallization: Recrystallization can be an effective method for removing minor impurities.[10][11] A suitable solvent system, such as acetone/methanol, can be used.[10]

    • Preparative TLC or HPLC: For very high purity requirements, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary to resolve and remove these closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best methylating agent to use for the synthesis of this compound?

A1: Methyl iodide is a highly effective and commonly used methylating agent for this reaction due to the good leaving group ability of iodide. Other methylating agents like dimethyl sulfate can also be used, but may require different reaction conditions.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction.[12][13] A suitable eluent system, such as hexane/ethyl acetate (9:1), will show a clear separation between the starting material (cholesterol, lower Rf) and the product (this compound, higher Rf).[14]

Q3: What are the key considerations for scaling up the synthesis of this compound?

A3: When scaling up, efficient stirring and temperature control become critical to ensure homogenous reaction conditions and to manage any exotherms. The work-up and purification steps will also need to be adapted for larger quantities, potentially requiring larger-scale chromatography columns or crystallization vessels.

Q4: Can I use a phase-transfer catalyst for this reaction?

A4: Yes, a phase-transfer catalyst can be used in the Williamson ether synthesis and may improve the reaction rate and yield by facilitating the interaction between the aqueous and organic phases.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve cholesterol (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of methanol. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity. The less polar elimination byproducts will elute first, followed by the desired this compound. The more polar unreacted cholesterol will remain on the column and can be eluted with a higher concentration of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Typical TLC Rf Values for Reaction Components

CompoundTypical Rf Value (Hexane/Ethyl Acetate 9:1)
Cholesta-3,5-diene~0.9
This compound~0.7
Cholesterol~0.3

Visualizations

Diagram 1: Reaction Scheme for this compound Synthesis

G Cholesterol Cholesterol Alkoxide Cholesteryl Alkoxide Cholesterol:e->Alkoxide:w + NaH Product This compound Alkoxide:e->Product:w + CH3I (SN2) SideProduct Cholesta-3,5-diene Alkoxide:e->SideProduct:w E2 Elimination NaH NaH MeI CH3I E2 E2 Elimination

Caption: Williamson ether synthesis of this compound and the competing E2 elimination side reaction.

Diagram 2: Workflow for Purification of this compound

G Crude Crude Reaction Mixture Column Silica Gel Column Chromatography Crude->Column TLC TLC Analysis of Fractions Column->TLC Fractions Combine Pure Fractions TLC->Fractions Evaporation Solvent Evaporation Fractions->Evaporation PureProduct Pure this compound Evaporation->PureProduct

Caption: Purification workflow for isolating this compound.

References

  • Organic Syntheses Procedure, cholestanyl methyl ether. Available from: [Link]

  • PubMed, Simple thin-layer chromatographic purification procedure for the determination of cholesterol ester fatty acid compositions. Available from: [Link]

  • Wikipedia, Williamson ether synthesis. Available from: [Link]

  • Master Organic Chemistry, The Williamson Ether Synthesis. Available from: [Link]

  • PubMed, The synthesis of cholesteryl alkyl ethers. Available from: [Link]

  • Web Pages, 2. Epoxidation of Cholesterol. Available from: [Link]

  • Organic Chemistry Tutor, Williamson Ether Synthesis. Available from: [Link]

  • PMC - NIH, A Novel Synthesis Process of Cholesterol Ester by the Cross-Coupling of Cholesterol and Aroyl Chlorides. Available from: [Link]

  • Chemistry LibreTexts, 9.6: Williamson Ether Synthesis. Available from: [Link]

  • Chad's Prep®, Synthesis and Reactions of Ethers. Available from: [Link]

  • Pharmaffiliates, Cholesterol-impurities. Available from: [Link]

  • PubMed, The formation of cholesterol i-cholesteryl methyl ether. Available from: [Link]

  • DOI, Supporting Information. Available from: [Link]

  • PubMed, Quantitative analysis of cholesterol oxidation products and desmosterol in parenteral liposomal pharmaceutical formulations. Available from: [Link]

  • ChemTalk, Williamson Ether Synthesis. Available from: [Link]

  • Organic Syntheses Procedure, 4. Available from: [Link]

  • Google Patents, US4104286A - Cholesterol separation process.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books, 3.1.5. Acetylation of Cholesterol and Purification by Column Chromatography. Available from: [Link]

  • PMC, Cholesterol-Based Compounds: Recent Advances in Synthesis and Applications. Available from: [Link]

  • Pharmaffiliates, Cholesterol-impurities. Available from: [Link]

  • J&K Scientific LLC, Williamson Ether Synthesis. Available from: [Link]

  • American Heart Association Journals, Crystallization of Free Cholesterol in Model Macrophage Foam Cells | Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]

  • LipidCenter, Cholesterol Synthesis. Available from: [Link]

  • Google Patents, US2648687A - Process of preparing cholesterol.
  • Microbe Notes, Cholesterol structure and synthesis. Available from: [Link]

  • Science Buddies, Ask an Expert: How to Crystallize Cholesterol- URGENT. Available from: [Link]

  • YouTube, safety risks of impurities in preclinical & clinical compounds. Available from: [Link]

  • Adam Cap, Isolation Cholesterol from Gallstones via Extraction and Recrystallization. Available from: [Link]

  • ResearchGate, TLC methyl ester synthesis TLC test used eluent n-hexane−diethyl.... Available from: [Link]

  • PMC - PubMed Central, Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Available from: [Link]

  • Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. Available from: [Link]

  • PubMed, Thin-layer chromatography to monitor cholesterol gallstone dissolution by methyl tert-butyl ether. Available from: [Link]

  • ResearchGate, Separation of cholesterol and desmosterol by thin-layer chromatography. Available from: [Link]

  • AOCS, Thin-Layer Chromatography of Lipids. Available from: [Link]

  • ResearchGate, Separation of lipids by Silica Gel G column chromatography. Available from: [Link]

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Technical Support Center: Incorporating Cholesterol Methyl Ether into Model Membranes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cholesterol methyl ether (CME) in model membrane systems. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from extensive field experience and established scientific principles. We aim to equip you with the knowledge to overcome common challenges and ensure the integrity and success of your experiments.

I. Introduction to this compound (CME)

This compound (CME) is a derivative of cholesterol where the hydroxyl group at the 3-beta position is replaced by a methoxy group.[1] This seemingly minor modification has significant implications for its behavior within a lipid bilayer. Unlike cholesterol, CME cannot act as a hydrogen bond donor, which alters its interactions with neighboring phospholipid headgroups and water molecules at the membrane interface.[2] Understanding these differences is crucial for interpreting experimental results and designing robust model membrane systems. CME is often employed in biochemical research to dissect the specific roles of the cholesterol hydroxyl group in membrane dynamics and lipid-protein interactions.[1]

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific problems you might encounter when incorporating CME into your model membranes.

Q1: I'm having trouble dissolving this compound. What are the best practices for solubilization?

A1: This is a common first hurdle. CME, like cholesterol, is highly hydrophobic and practically insoluble in water.[1] Proper solubilization is critical for achieving a homogenous mixture with your lipids before forming model membranes.

Root Cause Analysis:

  • Inappropriate Solvent Choice: Not all organic solvents are equally effective at dissolving sterols.

  • Insufficient Mixing: Inadequate vortexing or sonication can lead to incomplete dissolution and microscopic aggregates.

  • Concentration Issues: Attempting to dissolve too much CME in a small volume of solvent can lead to saturation.

Solutions:

  • Optimizing Solvent Systems:

    • Primary Recommendation: A mixture of chloroform and methanol (typically 2:1 or 3:1 v/v) is highly effective for co-dissolving CME with most common phospholipids.[3] Chloroform is an excellent solvent for the hydrophobic sterol nucleus, while methanol helps to ensure miscibility with the phospholipid headgroups.

    • Alternative Solvents: For applications where chlorinated solvents are undesirable, alternatives like tertiary butanol or cyclohexane can be used, followed by lyophilization (freeze-drying) to remove the solvent.[3] Ethanol is also a viable solvent for CME.[1]

  • Ensuring Complete Dissolution:

    • Combine the desired amounts of lipids and CME in a round-bottom flask or a glass vial with a Teflon-lined cap.

    • Add the organic solvent and vortex vigorously for several minutes.

    • If you still observe particulate matter, gentle warming in a water bath (not exceeding the boiling point of the solvent mixture) or brief bath sonication can aid dissolution.

  • Protocol: Co-solubilization of Lipids and CME

    • Weigh the appropriate amounts of your chosen phospholipid(s) and CME and place them in a clean, dry round-bottom flask.

    • Add the chloroform:methanol (2:1, v/v) solvent mixture. A typical concentration is 10-20 mg of total lipid (phospholipid + CME) per mL of solvent.[3]

    • Vortex the mixture until the solution is completely clear and free of any visible particles.

    • Proceed with the thin-film hydration method for liposome preparation.[3][4]

Q2: My liposomes containing CME are aggregating. How can I improve their stability?

A2: Aggregation of liposomes can be a significant issue, affecting size distribution and the reliability of downstream assays. The substitution of the hydroxyl group with a methoxy group in CME can influence inter-vesicle interactions.

Root Cause Analysis:

  • Lack of Steric Hindrance: The absence of the hydroxyl group may reduce repulsive forces between vesicles.

  • Incorrect Hydration Conditions: The temperature and composition of the hydration buffer play a crucial role in vesicle formation and stability.

  • Suboptimal Lipid Composition: The choice of phospholipids can impact the overall stability of the formulation.

Solutions:

  • Inclusion of Charged Lipids: Incorporating a small percentage (5-10 mol%) of a charged lipid, such as phosphatidylglycerol (PG) for a negative charge or a cationic lipid for a positive charge, can introduce electrostatic repulsion between vesicles and prevent aggregation.

  • PEGylation: The addition of a small fraction (1-5 mol%) of a PEGylated lipid (a lipid with a polyethylene glycol chain attached to its headgroup) can provide a steric barrier that prevents vesicles from coming into close contact and aggregating.

  • Control of Hydration Parameters:

    • Ensure the hydration buffer is at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the primary phospholipid.[3] This ensures the lipids are in a fluid state and can properly self-assemble into stable bilayers.

    • Vigorous agitation, such as vortexing or shaking, during hydration is essential for the formation of well-dispersed multilamellar vesicles (MLVs).[3]

Q3: I am not observing the expected effect of CME on membrane fluidity. What could be going wrong?

A3: The effect of sterols on membrane fluidity is complex and temperature-dependent.[5] CME, due to its structural differences from cholesterol, may exhibit more subtle or different effects.

Root Cause Analysis:

  • Incorrect Molar Ratio: The concentration of CME in the membrane is a critical determinant of its effect.

  • Inappropriate Assay Temperature: The influence of sterols on membrane fluidity is highly dependent on whether the membrane is above or below its phase transition temperature.

  • Limitations of the Measurement Technique: The chosen method for measuring fluidity may not be sensitive enough to detect the specific changes induced by CME.

Solutions:

  • Systematic Variation of CME Concentration: Prepare a series of model membranes with varying molar percentages of CME (e.g., 5, 10, 20, 30, 40, 50 mol%). This will allow you to observe concentration-dependent effects.

  • Temperature-Controlled Measurements: Conduct your fluidity measurements across a range of temperatures, both above and below the Tm of your primary phospholipid. Cholesterol and its analogs tend to decrease fluidity above the Tm and increase it below the Tm.[5]

  • Employing Sensitive Techniques:

    • Fluorescence Anisotropy/Polarization: Use fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) or Laurdan. DPH reports on the rotational mobility of the probe within the hydrophobic core of the bilayer, providing a measure of fluidity.[6] Laurdan is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains.[2]

    • Electron Paramagnetic Resonance (EPR) Spin Labeling: This technique can provide detailed information about the fluidity at different depths within the bilayer.[7]

Table 1: Comparison of Cholesterol and CME Effects on Membrane Properties

PropertyCholesterol EffectExpected CME EffectRationale
Membrane Fluidity (above Tm) Decreases (ordering effect)[5][7]Decreases, but potentially to a lesser extent than cholesterol.The rigid sterol ring restricts acyl chain motion. The lack of H-bonding in CME may slightly reduce its ordering capacity.
Membrane Fluidity (below Tm) Increases (disrupts packing)[5]Increases, similar to cholesterol.The bulky sterol structure prevents tight packing of gel-phase lipids.
Membrane Permeability Decreases[8][9]Decreases, but may be less effective than cholesterol.The lack of a hydroxyl group in CME may lead to less effective "sealing" of the bilayer.
Acyl Chain Order Increases[8][10]Increases, though potentially with subtle differences.The planar sterol ring system orients the phospholipid acyl chains.
Q4: How can I confirm that CME has been successfully incorporated into my liposomes?

A4: It is essential to verify the composition of your model membranes. Several analytical techniques can be employed for this purpose.

Solutions:

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): This is a relatively simple and rapid method. You can spot a solution of your dissolved liposomes onto a TLC plate and develop it with an appropriate solvent system (e.g., chloroform:methanol:water). By running standards of your phospholipid and CME alongside your sample, you can visually confirm the presence of both components.

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC with an appropriate detector (e.g., evaporative light scattering detector - ELSD) can be used to separate and quantify the lipid components of your liposomes.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H NMR of deuterated phospholipids can reveal changes in acyl chain order upon the incorporation of sterols, providing indirect evidence of successful incorporation.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between cholesterol and this compound in a model membrane? A1: The key difference lies in the 3-beta position. Cholesterol has a hydroxyl (-OH) group, while CME has a methoxy (-OCH3) group.[1] This prevents CME from participating in hydrogen bonding with the phosphate and carbonyl groups of phospholipids and with interfacial water molecules.[2] This can alter the precise positioning and orientation of CME within the bilayer compared to cholesterol, leading to different effects on membrane properties.

Q2: What are the primary applications of using CME in membrane studies? A2: CME is a valuable tool for investigating the specific role of the cholesterol hydroxyl group. It is used to study:

  • Lipid Raft Formation: To understand if the hydrogen-bonding capability of cholesterol is essential for the formation and stability of liquid-ordered domains.

  • Membrane Protein Function: To determine if direct hydrogen bonding between cholesterol and a membrane protein is necessary for its activity or conformational stability.[12][13]

  • Membrane Permeability and Fusion: To dissect the contribution of the hydroxyl group to the barrier function of the membrane and its role in membrane fusion events.[14]

Q3: Can I use the same liposome preparation methods for CME as I do for cholesterol? A3: Yes, the standard methods for preparing liposomes containing cholesterol are generally applicable to CME. These include:

  • Thin-Film Hydration: This is the most common method, involving the creation of a lipid film from an organic solvent, followed by hydration with an aqueous buffer.[3][4][15]

  • Solvent Injection Methods (Ethanol or Ether Injection): In these methods, a solution of lipids and CME in a water-miscible organic solvent (like ethanol) or an immiscible one (like ether) is injected into an aqueous phase.[15][16][17]

  • Reverse-Phase Evaporation: This method can achieve high encapsulation efficiencies and involves forming an emulsion of the lipid/CME solution in an aqueous buffer, followed by removal of the organic solvent under reduced pressure.

Q4: Does CME affect the phase behavior of lipid bilayers in the same way as cholesterol? A4: CME, like cholesterol, can induce the formation of a liquid-ordered (Lo) phase when mixed with phospholipids like dipalmitoylphosphatidylcholine (DPPC) or sphingomyelin.[18] The Lo phase is characterized by the high conformational order of the lipid acyl chains (similar to the gel phase) but with high lateral mobility of the lipids (similar to the liquid-disordered phase).[18] However, the phase boundaries and the specific properties of the Lo phase may differ slightly between CME- and cholesterol-containing membranes due to the altered intermolecular interactions.[19]

IV. Experimental Protocols and Visualizations

Protocol: Preparation of CME-Containing Liposomes by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired amounts of phospholipid(s) and CME dissolved in a chloroform:methanol (2:1, v/v) mixture.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the Tm of the lipids. This will create a thin, uniform lipid film on the inner surface of the flask.[4]

    • To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[3]

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be maintained above the Tm of the lipid with the highest transition temperature.[3]

    • Hydrate the lipid film by rotating the flask in the water bath for at least 1 hour. This process swells the lipid film and forms multilamellar vesicles (MLVs).[3]

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a pre-heated extruder.

    • Pass the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) a specified number of times (typically 11-21 passes). This process generates large unilamellar vesicles (LUVs) with a more uniform size distribution.

Diagram: Liposome Preparation Workflow

LiposomePreparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing A Co-dissolve Lipids & CME in Organic Solvent B Rotary Evaporation A->B Remove Solvent C Drying under Vacuum B->C Remove Residual Solvent D Add Aqueous Buffer (T > Tm) C->D E Agitation D->E Swell Film F Multilamellar Vesicles (MLVs) E->F G Extrusion F->G H Large Unilamellar Vesicles (LUVs) G->H Homogenize Size

Caption: Workflow for preparing CME-containing liposomes.

Diagram: CME vs. Cholesterol in a Phospholipid Bilayer

SterolInteraction cluster_Chol Cholesterol cluster_CME This compound (CME) Chol_Head OH Chol_Body Sterol Ring PL_Head_1 P=O PL_Head_1->Chol_Head PL_Head_2 C=O PL_Head_2->Chol_Head H-Bond CME_Head O-CH3 CME_Body Sterol Ring PL_Head_3 P=O PL_Head_4 C=O NoBond1 No H-Bond NoBond2 No H-Bond

Sources

Technical Support Center: Enhancing the Solubility of Cholesterol Methyl Ether for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling Cholesterol Methyl Ether (CME). As a highly hydrophobic derivative of cholesterol, CME presents significant solubilization challenges in the aqueous environments required for most in vitro assays.[1] This guide, structured in a question-and-answer format, provides troubleshooting advice and detailed protocols to help you achieve stable and biologically active solutions for your experiments.

Part 1: Troubleshooting Common Solubility Issues

This section addresses the most frequent problems researchers encounter when preparing CME for experimental use.

Q1: I dissolved my this compound (CME) in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening and how can I fix it?

A: This is the most common issue with hydrophobic compounds and is known as solvent-shift precipitation.

The Cause: this compound is readily soluble in 100% dimethyl sulfoxide (DMSO) but is virtually insoluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][2] When you add the DMSO stock to your medium, the DMSO rapidly diffuses and is diluted, causing the local solvent environment around the CME molecules to switch from organic to aqueous. This abrupt change in polarity forces the highly hydrophobic CME to crash out of the solution, forming a fine precipitate or cloudy suspension.[3][4]

The Solution Workflow:

The key is to minimize the solvent shift by preparing a highly concentrated stock in 100% DMSO and adding a minimal volume to your final aqueous solution while ensuring rapid and vigorous mixing.[5][6]

  • Prepare a High-Concentration Stock: Dissolve your CME in 100% sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). This reduces the volume you'll need to add to your assay.

  • Use Minimal Volume: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. Most cell lines tolerate 0.5% DMSO, while sensitive cells, like primary cultures, may require concentrations below 0.1%.[5][7]

  • Proper Addition Technique: Do not add the DMSO stock to the media and let it sit. Instead, add the small volume of your concentrated CME stock directly into the vortex of your culture medium while it is being actively stirred or mixed. This promotes rapid dispersal and reduces the chance of localized precipitation.[5] Warming the media to 37°C can also help maintain solubility.[8]

G cluster_0 The Problem: Solvent-Shift Precipitation cluster_1 The Solution: Optimized Workflow A CME in 100% DMSO (Clear Solution) B Add to Aqueous Culture Medium A->B Dilution C Precipitation Occurs (Cloudy Suspension) B->C Solvent Shift D High-Concentration CME in 100% DMSO E Add Small Volume (e.g., <0.5%) to Vortexing Medium D->E Controlled Dilution F Stable Working Solution (Clear) E->F Rapid Dispersal

Caption: Logical workflow for avoiding precipitation.

Data Table: Recommended Final DMSO Concentrations in Cell Culture
Final DMSO Conc.General Cell ToleranceRecommendationCitations
≤ 0.1% Considered safe for nearly all cell lines, including sensitive primary cells.Ideal for long-term assays or when studying subtle cellular effects.[5][7]
0.5% Widely tolerated by most robust, immortalized cell lines without significant cytotoxicity.A common upper limit for many screening assays. Always validate with a vehicle control.[5][9]
1.0% May cause stress or toxicity in some cell lines; requires careful validation.Not recommended unless necessary and validated for your specific cell line and assay duration.[7][10]
> 1.0% High risk of cytotoxicity and can cause artifacts by permeabilizing cell membranes.Avoid for cell-based assays.[5][11]
Q2: My cells are showing signs of toxicity or altered behavior that don't correlate with my hypothesis. Could my solubilization method be the cause?

A: Absolutely. Both the solvent and the solubilizing agent can introduce experimental artifacts.

This is a critical consideration for data integrity and highlights the necessity of proper controls.

  • Solvent Toxicity: As detailed in the table above, DMSO can be cytotoxic at concentrations above a certain threshold, which is cell-line dependent.[9] Always run a vehicle control containing the same final concentration of DMSO as your highest CME treatment to distinguish between compound-specific effects and solvent-induced toxicity.

  • Detergent/Surfactant Artifacts: If you are using agents like Triton™ X-100 or Tween® 80, be aware that they are designed to interact with and disrupt lipid membranes.[12][13] At sufficient concentrations, they will lyse cells. Even at sub-lytic concentrations, they can alter membrane fluidity, inhibit membrane proteins, and interfere with signaling pathways, leading to misleading results.[14][15] For instance, both Tween® 80 and Triton™ X-100 have been shown to be potent, non-competitive inhibitors of neuronal nicotinic acetylcholine receptors.[14]

  • Cyclodextrin Effects: Methyl-β-cyclodextrin (MβCD) is an excellent solubilizing agent, but its primary mechanism involves extracting cholesterol from cell membranes.[16] If you add "empty" MβCD to your cells (as in a vehicle control), it will deplete cellular cholesterol, which can itself trigger a wide range of cellular responses.[17][18] Therefore, the proper control is a cholesterol-MβCD complex, or careful consideration of the MβCD-to-CME ratio as described in the next section.

Part 2: Recommended Solubilization Protocols

Here we provide step-by-step methodologies for effectively solubilizing this compound for in vitro assays.

Q3: What is the most reliable and direct method for solubilizing CME for a typical cell-based assay?

A: The recommended primary method is the use of a high-concentration DMSO stock.

This approach is straightforward and sufficient for most applications, provided the final DMSO concentration is kept within safe limits for your cells.

Protocol 1: Preparation of CME using a DMSO Stock
  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high concentration (e.g., 20 mM, which is 8.01 mg/mL).

    • Vortex thoroughly until the powder is completely dissolved. Store this stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Warm your cell culture medium to 37°C.

    • Calculate the volume of DMSO stock needed. For example, to make 10 mL of a 20 µM working solution from a 20 mM stock, you will need 10 µL of the stock (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

    • While vortexing or swirling the 10 mL of medium, add the 10 µL of DMSO stock directly into the liquid.

    • Continue mixing for a few seconds to ensure complete dispersal. Use the solution immediately.

  • Experimental Controls:

    • Vehicle Control: Prepare a mock treatment by adding the same volume of 100% DMSO to the medium (e.g., 10 µL of DMSO in 10 mL of medium).

    • Untreated Control: Cells cultured in medium without any additions.

Q4: I need to avoid organic solvents entirely for my assay. What is the best alternative for solubilizing CME?

A: The gold-standard solvent-free method is complexation with Methyl-β-cyclodextrin (MβCD).

MβCD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity.[16] It acts as a molecular container, encapsulating the hydrophobic CME molecule and rendering the entire complex water-soluble. This method is highly effective and widely published for cholesterol delivery.[19][20]

G cluster_0 Mechanism: MβCD Encapsulation CME Cholesterol Methyl Ether (Hydrophobic) Complex Water-Soluble Inclusion Complex CME->Complex Encapsulation MBCD Methyl-β-cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) MBCD->Complex

Caption: Encapsulation of CME by MβCD.

Protocol 2: Preparation of CME-MβCD Inclusion Complexes

This protocol is adapted from established methods for cholesterol-cyclodextrin complexation.[17][21]

  • Initial Solubilization of CME:

    • In a sterile glass tube, dissolve a precise amount of CME in a minimal volume of a volatile organic solvent mixture, such as chloroform:methanol (1:1, v/v).[17] A concentration of 10-25 mg/mL is typical.

    • Safety Note: Handle chloroform and methanol in a chemical fume hood.

  • Solvent Evaporation:

    • Evaporate the organic solvent completely under a gentle stream of nitrogen gas. This will leave a thin film of CME on the bottom of the glass tube.

    • To ensure all solvent is removed, you can place the tube in a vacuum desiccator for at least 30 minutes.

  • Complexation with MβCD:

    • Prepare a solution of MβCD in serum-free medium or PBS at the desired concentration (e.g., 5-10 mM).

    • Add the MβCD solution to the glass tube containing the dried CME film. The molar ratio of MβCD to CME should be high (e.g., >5:1) to ensure efficient encapsulation.[19]

    • Seal the tube and incubate it in a shaking water bath at 37°C for several hours to overnight to allow for complex formation.[16] Sonication in a bath sonicator can also facilitate the process.[22]

  • Sterilization and Use:

    • Sterilize the final CME-MβCD complex solution by passing it through a 0.22 µm filter.

    • The solution is now ready to be added to your cell culture medium.

  • Experimental Controls:

    • Vehicle Control: It is crucial to use a control that accounts for the effects of MβCD itself. Prepare a solution of MβCD without CME using the same procedure. For some applications, a cholesterol-loaded MβCD complex may be a more appropriate control to distinguish CME-specific effects from general sterol delivery effects.[17]

Q5: Are there other biocompatible methods I can use, particularly for mimicking physiological delivery?

A: Yes, complexing CME with a carrier protein like Bovine Serum Albumin (BSA) is an excellent and highly biocompatible method.

In vivo, lipids are transported in the blood bound to proteins like albumin.[23] Using BSA as a carrier mimics this physiological state and is often less disruptive to cells than detergents or even cyclodextrins.[24][25] Albumin acts as a low-affinity, high-capacity shuttle for cholesterol and other lipids.[24][26]

Protocol 3: Preparation of CME-BSA Complexes
  • CME Stock Preparation:

    • Prepare a concentrated stock of CME in 100% ethanol (e.g., 10-20 mM).

  • BSA Solution Preparation:

    • Prepare a solution of fatty-acid-free BSA in serum-free medium or PBS. A 5-10% (w/v) BSA solution is a good starting point. Warm the solution to 37°C.

  • Complexation:

    • While vigorously stirring the warm BSA solution, slowly add the ethanolic CME stock dropwise. The final concentration of ethanol should be kept low (<1%).

    • Continue to stir the solution at 37°C for at least 30-60 minutes to allow for the CME to bind to the albumin.

    • The solution may appear slightly opalescent but should not have visible precipitate.

  • Sterilization and Use:

    • Sterilize the final CME-BSA complex solution using a 0.22 µm filter.

    • Dilute the complex in your final culture medium to achieve the desired CME concentration.

  • Experimental Controls:

    • Vehicle Control: Prepare a BSA solution containing the same final concentration of ethanol used to deliver the CME.

Part 3: Advanced Considerations & FAQs

Q6: Can I use common laboratory surfactants like Tween® 80 or Triton™ X-100?

A: While these non-ionic surfactants can solubilize cholesterol and its derivatives by forming micelles, they should be used with extreme caution in cell-based assays.[27][28] Their primary function is to disrupt lipid structures, which means they can alter or damage the very cell membranes you are likely studying.[14][15] They are more appropriate for cell-free biochemical assays (e.g., enzyme activity assays) where membrane integrity is not a concern. If you must use them, perform extensive dose-response curves to find a concentration that does not interfere with your assay readout.[14]

Q7: How do I choose the best method for my experiment?

A: The choice depends on your experimental goals and the sensitivity of your assay system.

Summary Table: Comparison of Solubilization Methods
MethodProsConsBest For...
DMSO Simple, fast, and widely used.Potential for precipitation; DMSO can be toxic at >0.5%.High-throughput screening; general cell culture experiments with robust cell lines.
MβCD Solvent-free; highly efficient solubilization.Can extract endogenous cholesterol from cells, creating artifacts; more complex preparation.Solvent-sensitive assays; studies involving membrane cholesterol dynamics.
BSA Highly biocompatible; mimics physiological transport.Lower loading capacity than MβCD; preparation requires careful titration.Long-term cell culture studies; experiments where maintaining membrane integrity is critical.
Surfactants Strong solubilizing power.High potential for cytotoxicity and assay interference by disrupting membranes.Cell-free biochemical assays; as a last resort when other methods fail.

By understanding the mechanisms and potential pitfalls of each method, you can select the most appropriate strategy to successfully incorporate this compound into your in vitro assays and generate reliable, reproducible data.

References

  • Title: Cholesterol Depletion using Methyl-β-cyclodextrin Source: Diva-portal.org URL: [Link]

  • Title: DMSO usage in cell culture Source: LifeTein URL: [Link]

  • Title: Cholesterol solubilization in aqueous micellar solutions of quillaja saponin, bile salts, or nonionic surfactants Source: PubMed URL: [Link]

  • Title: Serum albumin acts as a shuttle to enhance cholesterol efflux from cells Source: PubMed - NIH URL: [Link]

  • Title: Serum albumin acts as a shuttle to enhance cholesterol efflux from cells Source: PMC - NIH URL: [Link]

  • Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Source: ResearchGate URL: [Link]

  • Title: this compound | C28H48O | CID 262105 Source: PubChem - NIH URL: [Link]

  • Title: How to complex cholesterol in B-cyclodextrin for better solubility and stability? Source: ResearchGate URL: [Link]

  • Title: The interaction of serum albumin with cholesterol containing lipid vesicles Source: The University of Bath's research portal URL: [Link]

  • Title: DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay Source: Frontiers URL: [Link]

  • Title: Maximum DMSO concentration in media for cell culture? Source: Reddit URL: [Link]

  • Title: Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies Source: NIH URL: [Link]

  • Title: Mucosal uptake in vitro of cholesterol from bile salt and surfactant solutions Source: PubMed URL: [Link]

  • Title: Serum albumin is a significant intermediate in cholesterol transfer between cells and lipoproteins Source: PubMed URL: [Link]

  • Title: Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Source: Reddit URL: [Link]

  • Title: Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability Source: NIH URL: [Link]

  • Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate URL: [Link]

  • Title: Serum albumin acts as a shuttle to enhance cholesterol efflux from cells Source: ResearchGate URL: [Link]

  • Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL: [Link]

  • Title: PHYSICAL PROPERTIES OF CHOLESTERYL ESTERS Source: MRI Questions URL: [Link]

  • Title: Why does a compound that dissolve in DMSO, precipitates with media? Source: ResearchGate URL: [Link]

  • Title: The use of methyl-β-cyclodextrin to solubilize cholesterol prior to coating onto a C18 stationary phase Source: ResearchGate URL: [Link]

  • Title: The solubilizing detergents, Tween 80 and Triton X-100 non-competitively inhibit alpha 7-nicotinic acetylcholine receptor function in Xenopus oocytes Source: PubMed URL: [Link]

  • Title: Use of cyclodextrins for manipulating cellular cholesterol content Source: ResearchGate URL: [Link]

  • Title: Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells Source: NIH URL: [Link]

  • Title: Supported Lipid Bilayer Platform for Characterizing the Membrane-Disruptive Behaviors of Triton X-100 and Potential Detergent Replacements Source: MDPI URL: [Link]

  • Title: Solubilization of binary lipid mixtures by the detergent Triton X-100: the role of cholesterol Source: pubs.rsc.org URL: [Link]

Sources

Technical Support Center: Method Refinement for Accurate Quantification of Cholesterol Methyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of cholesterol methyl ether. This guide is designed for researchers, scientists, and drug development professionals who require robust and accurate quantification of this specific neutral lipid. As your dedicated application scientist, I will provide field-proven insights, troubleshooting solutions, and detailed protocols to help you navigate the complexities of this analysis. Our focus is on establishing a self-validating system for trustworthy and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and execution of analytical methods for this compound.

Q1: Which is the better analytical platform for quantifying this compound: GC-MS or LC-MS?

A1: The choice depends on your specific experimental needs, but for this particular analyte, Gas Chromatography-Mass Spectrometry (GC-MS) is generally the superior and recommended technique .[1][2][3][4]

  • Expertise & Causality: this compound is a relatively volatile and thermally stable compound, making it an ideal candidate for GC analysis. GC provides exceptional chromatographic resolution for sterols and their derivatives, separating them from closely related matrix components.[5][6] LC-MS is a powerful tool for a broad range of lipids, but neutral, non-polar molecules like cholesterol and its ethers suffer from poor ionization efficiency in common sources like Electrospray Ionization (ESI).[7][8][9] While techniques like Atmospheric Pressure Chemical Ionization (APCI) can be used with LC-MS, the sensitivity and robustness often do not match that of a well-optimized GC-MS method for this specific compound.[10]

Q2: Is derivatization necessary for the analysis of this compound by GC-MS?

A2: Not necessarily, but it must be carefully considered. Unlike free cholesterol, which has a polar hydroxyl group requiring derivatization (e.g., silylation) to improve volatility and peak shape, this compound is already more volatile.[11][12] However, you might still consider derivatization of your entire sample extract if you are quantifying free cholesterol or other sterols simultaneously. If your sole analyte is the methyl ether, you can often inject it directly.

  • Trustworthiness: The key is consistency. If you choose not to derivatize, you must validate that the analyte does not exhibit thermal degradation in the GC inlet and that the peak shape is sharp and symmetrical. If you observe peak tailing, derivatizing the entire sample extract with a silylating agent like BSTFA can improve chromatographic performance for any residual polar compounds, though it will not alter the this compound itself.

Q3: What is the best choice for an internal standard (IS) for accurate quantification?

A3: The gold standard for any mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte , such as Cholesterol-d7 methyl ether or ¹³C₃-Cholesterol methyl ether.

  • Expertise & Causality: An SIL internal standard co-elutes with the analyte and experiences identical extraction, derivatization (if any), and ionization effects. This allows it to correct for variations at every step of the process, leading to the highest accuracy and precision.[13][14][15] If a custom SIL standard for the methyl ether is not available or is cost-prohibitive, a second-best option is a commercially available SIL standard of a closely related compound, like Cholesterol-d7. A third, more economical but less accurate option, is to use a non-endogenous structural isomer or a different sterol ether that is not present in the sample, such as epicoprostanol or 7,(5α)-cholesten-3β-ol.[15][16]

Section 2: Troubleshooting Guide

This guide is structured in a problem-symptom-solution format to directly address issues you may encounter.

Problem Area Symptom / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Sample Preparation Low Analyte Recovery 1. Inefficient lipid extraction.2. Analyte loss during solvent evaporation.3. Incomplete phase separation.1. Optimize Extraction: Use a robust lipid extraction method like a modified Bligh & Dyer or a Methyl-tert-butyl ether (MTBE) protocol, which is excellent for neutral lipids.[3][4][17] Ensure correct solvent ratios and sufficient vortexing/homogenization.2. Gentle Evaporation: Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Overheating can lead to the loss of volatile analytes.3. Sharpen Phase Separation: After adding aqueous solution, centrifuge the sample to achieve a clean separation between the organic (lipid-containing) and aqueous layers.[12]
High Variability (Poor Precision) 1. Inconsistent sample handling.2. Internal standard added at the wrong step.3. Matrix effects.1. Standardize Workflow: Use calibrated pipettes and ensure consistent timing for all steps. Automation can help for high-throughput needs.2. Add IS Early: The internal standard should be added at the very beginning of the sample preparation process, prior to extraction, to account for all subsequent variations.[13]3. Purify Extract: If the matrix is complex (e.g., plasma, tissue homogenate), consider a Solid Phase Extraction (SPE) cleanup step after the initial liquid-liquid extraction to remove interferences.
Chromatography (GC) Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column.2. Non-volatile residues contaminating the system.3. Incorrect injection temperature.1. Deactivate System: Use a deactivated inlet liner (e.g., silanized) and perform column conditioning as recommended by the manufacturer. Peak tailing for sterols often indicates unwanted interactions with active silanol groups.2. System Maintenance: Bake out the column and regularly replace the inlet liner and septum.3. Optimize Temperature: Ensure the injection port is hot enough to ensure rapid volatilization (e.g., 280-300°C) but not so hot as to cause thermal degradation.[11]
Co-elution with Interfering Peaks 1. Insufficient chromatographic resolution.2. Inappropriate GC column phase.1. Modify Temperature Program: Decrease the oven ramp rate (°C/min) to improve separation between closely eluting peaks.[18]2. Select Appropriate Column: A non-polar or mid-polarity column (e.g., OV-1, DB-5ms) is typically used for sterol analysis, separating based on boiling point.[5] If isomers are an issue, a more polar cyanopropyl phase column (e.g., Silar 10C) might provide the necessary selectivity.[5]
Mass Spectrometry Low Signal Intensity / Poor Sensitivity 1. Sub-optimal ionization (Electron Impact - EI).2. Incorrect mass fragments selected for SIM.3. Analyte degradation in the source.1. Verify EI Energy: Ensure the standard 70 eV is being used for EI, as this provides reproducible fragmentation patterns.[11]2. Confirm Fragments: For the trimethylsilyl (TMS) ether of cholesterol (as a reference), characteristic ions are m/z 458 (M+), 368 (M+-TMSOH), and 129.[18] You must determine the characteristic fragments for this compound and your IS through a full scan analysis of a standard before setting up a Selected Ion Monitoring (SIM) method.3. Check Source Temperature: An overly hot ion source can cause excessive fragmentation and reduce the abundance of the molecular ion. A typical source temperature is 230°C.[11]

Section 3: Detailed Experimental Protocols

The following protocols provide a validated starting point for your method development.

Protocol 1: Lipid Extraction and Preparation for GC-MS

This protocol is adapted from established methods for sterol analysis.[1][2][12]

  • Sample Aliquoting: To a 2 mL glass vial, add 50 µL of your biological sample (e.g., plasma, cell lysate).

  • Internal Standard Spiking: Add 10 µL of your internal standard solution (e.g., 10 µg/mL Cholesterol-d7 in methanol) to every sample, standard, and blank.

  • Lipid Extraction (MTBE Method):

    • Add 500 µL of methanol and vortex for 30 seconds.

    • Add 1.5 mL of MTBE and vortex for 1 minute.

    • Add 375 µL of MS-grade water to induce phase separation. Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer (containing lipids) to a new glass vial.

  • Evaporation: Dry the extract completely under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried lipid film in 100 µL of hexane or toluene for GC-MS analysis.

Protocol 2: Recommended GC-MS Instrument Parameters

These parameters are a robust starting point for a standard GC-MS system.

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977 MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness)

  • Injection: 1 µL, Splitless mode

  • Inlet Temperature: 290°C

  • Carrier Gas: Helium, 1.2 mL/min constant flow

  • Oven Program:

    • Initial temperature: 180°C, hold for 1 min.

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 min.[11]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: To be determined empirically by running a standard in Full Scan mode.

Section 4: Method Validation & Data Interpretation

A method is not reliable until it is validated. Your validation should assess linearity, sensitivity, accuracy, and precision according to established guidelines.[19][20]

Table of Typical Acceptance Criteria for Method Validation
Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99 for a calibration curve of at least 5 standards.
LOD Limit of Detection: The lowest amount of analyte that can be detected.Signal-to-Noise Ratio (S/N) ≥ 3
LOQ Limit of Quantification: The lowest amount of analyte that can be accurately quantified.S/N ≥ 10; Precision (%CV) < 20%; Accuracy within ±20% of nominal value.
Accuracy The closeness of the measured value to the true value.Mean recovery of 85-115% for spiked quality control (QC) samples at low, mid, and high concentrations.[19][20]
Precision The closeness of repeated measurements.Coefficient of Variation (%CV) ≤ 15% for QC samples (≤ 20% for LOQ). Assessed as intra-day (repeatability) and inter-day (intermediate precision).[19]

Section 5: Visual Workflow Diagrams

A clear visual representation of the analytical process ensures consistency and aids in training.

Diagram 1: Overall Analytical Workflow

Cholesterol_Methyl_Ether_Workflow Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Lysate) Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Extraction 3. Liquid-Liquid Extraction (MTBE Method) Spike_IS->Extraction Drydown 4. Evaporation (Nitrogen Stream) Extraction->Drydown Recon 5. Reconstitution (Hexane) Drydown->Recon GC_MS 6. GC-MS Analysis (SIM Mode) Recon->GC_MS Integration 7. Peak Integration (Analyte & IS) GC_MS->Integration Calibration 8. Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantification 9. Concentration Calculation Calibration->Quantification Result Final Quantified Result Quantification->Result

Caption: End-to-end workflow from sample preparation to final quantification.

References

  • Wójcik, A., Złoch, M., & Wrona, D. (2021). Analytical methods for cholesterol quantification. Pomeranian Journal of Life Sciences, 67(3), 124-133. [Link]

  • Bhattacharya, S. K. (2023). Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. In Lipidomics (pp. 141-148). Humana, New York, NY. [Link]

  • Bhattacharya, S. K. (2023). Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. PubMed, 36585641. [Link]

  • Le, A. S., & Young, J. D. (2019). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 60(1), 196-206. [Link]

  • Bhattacharya, S. K. (2023). Analysis of Cholesterol from the Liver Using Gas Chromatography-Mass Spectrometry. PubMed, 36152158. [Link]

  • Bhattacharya, S. K. (2023). Analysis of Cholesterol from the Liver Using Gas Chromatography–Mass Spectrometry. In Metabolomics (pp. 191-198). Humana, New York, NY. [Link]

  • Schött, H. F., & Lütjohann, D. (2015). Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples. Steroids, 99, 151-158. [Link]

  • ResearchGate. (n.d.). Mass spectrum of the trimethylsilyl (TMS) ether of cholesterol. ResearchGate. [Link]

  • LabRulez LCMS. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. LabRulez. [Link]

  • Ellerbe, P., Meiselman, S., Sniegoski, L. T., Welch, M. J., & White, E. (1989). Determination of serum cholesterol by a modification of the isotope dilution mass spectrometric definitive method. Clinical Chemistry, 35(8), 1657-1661. [Link]

  • Das, A., & Brown, A. J. (2021). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. PubMed, 33857508. [Link]

  • Mordret, F., & Gandemer, G. (1991). Validation of a quantitative procedure for the extraction of sterols from edible oils using radiolabelled compounds. Analyst, 116(11), 1161-1164. [Link]

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  • Menéndez-Carreño, M., García-Herreros, C., Astiasarán, I., & Ansorena, D. (2008). Validation of a gas chromatography–mass spectrometry method for the analysis of sterol oxidation products in serum. Journal of Chromatography B, 865(1-2), 1-7. [Link]

  • bioRxiv. (2021). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. [Link]

  • Kuklenyik, Z., & Gardner, M. S. (2015). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. Analytical chemistry, 87(15), 7854–7861. [Link]

  • Pucker, A. D., & Nichols, J. J. (2010). Enzymatic Quantification of Cholesterol and Cholesterol Esters from Silicone Hydrogel Contact Lenses. Investigative ophthalmology & visual science, 51(8), 3947–3953. [Link]

  • Neeman, M., & Johnson, W. S. (1961). Cholestanyl Methyl Ether. Organic Syntheses, 41, 8. [Link]

  • Yédomonhan, H., Edorh, A. P., Dansou, P., Moudachirou, M., & Quetin-Leclercq, J. (2009). Validation of a method for the determination of sterols and triterpenes in the aerial part of Justicia anselliana (Nees) T. Anders by capillary gas chromatography. Journal of pharmaceutical and biomedical analysis, 48(5), 1324–1329. [Link]

  • Allied Academies. (2018). Challenges and considerations for quantitative analysis of cholesterol precursors and metabolites in human plasma by lc-ms/ms methodology. Allied Academies. [Link]

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Validation & Comparative

A Researcher's Guide to Validating Cholesterol Methyl Ether as a Non-Hydrogen Bonding Control

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of membrane biology, cholesterol is a superstar, profoundly influencing the physical properties and biological functions of cellular membranes. Its effects on membrane fluidity, thickness, and the formation of lipid rafts are well-documented.[1][2][3] A significant portion of these effects is attributed to the molecule's unique structure: a rigid sterol ring, a flexible acyl chain, and a small, polar 3β-hydroxyl headgroup.[3] This hydroxyl group is a critical mediator of cholesterol's interactions, capable of forming hydrogen bonds with neighboring lipids and water molecules at the membrane interface.[4][5][6][7] To dissect the specific contributions of this hydrogen bonding from the molecule's bulk steric effects, researchers require a precise control—a molecule that mirrors cholesterol's structure but lacks its H-bonding capability. This guide provides an in-depth comparison and validation of cholesterol methyl ether (CME) as that essential control.

The Central Question: Isolating the Role of Hydrogen Bonding

Cholesterol's 3β-hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to interact with the phosphate and carbonyl groups of phospholipids, as well as with interfacial water.[4][5][8] These interactions are fundamental to the "umbrella model," which posits that the small hydroxyl headgroup helps shield the bulky, hydrophobic sterol body from the aqueous environment by recruiting phospholipid headgroups.[9][10][11][12] This ordering and condensing effect is a hallmark of cholesterol's function.[9][12]

To determine if a specific biological or biophysical phenomenon is a direct result of this hydrogen bonding or simply due to the presence of a rigid, space-filling sterol, a proper control is not just useful—it is necessary.

This compound: A Structurally Conservative Control

This compound (CME) is an analog where the 3β-hydroxyl group is replaced by a 3β-methoxy group (-OCH₃).[13][14] This seemingly minor modification has a profound functional consequence: it eliminates the hydrogen bond donating ability of the headgroup. The oxygen atom in the ether linkage can still act as a hydrogen bond acceptor, but the primary mode of interaction is abolished.

Why is this substitution ideal?

  • Minimal Steric Perturbation: The addition of a methyl group is a minimal structural change, preserving the overall size, shape, and rigidity of the sterol. This ensures that the bulk physical presence of CME within the bilayer is highly similar to that of cholesterol.

  • Preserved Hydrophobicity: The core hydrophobic character of the sterol is maintained, allowing it to intercalate into the lipid bilayer in a similar orientation to cholesterol.[13]

Diagram: Structural Comparison of Cholesterol and its Methyl Ether Analog This diagram highlights the key chemical modification that distinguishes this compound (CME) from cholesterol, providing a clear visual reference for the subsequent discussion on hydrogen bonding capabilities.

G cluster_cholesterol Cholesterol cluster_cme This compound (CME) chol Steroid Ring System (Rigid Core) chol_oh 3β-Hydroxyl Group (-OH) H-Bond Donor & Acceptor chol->chol_oh Headgroup chol_chain Acyl Chain (Flexible Tail) chol->chol_chain Tail cme_ome 3β-Methoxy Group (-OCH₃) H-Bond Acceptor Only chol_oh->cme_ome Methylation Abolishes H-Bond Donation cme Steroid Ring System (Rigid Core) cme->cme_ome Headgroup cme_chain Acyl Chain (Flexible Tail) cme->cme_chain Tail

Caption: Chemical structures of Cholesterol vs. CME.

Comparative Biophysical Effects: A Data-Driven Validation

The validity of CME as a control rests on its ability to replicate the non-H-bonding effects of cholesterol while failing to reproduce those that depend on it. Below is a summary of expected outcomes from key biophysical experiments.

Biophysical ParameterSystem with CholesterolSystem with CMERationale for Difference
Membrane Thickness Significant IncreaseModerate IncreaseCholesterol's H-bonding pulls lipid headgroups closer (umbrella effect), strongly ordering acyl chains and increasing thickness. CME's effect is primarily due to its bulk.
Acyl Chain Order (SCD) High Order (Condensing Effect)Moderate OrderThe strong condensing effect is a direct consequence of H-bonding interactions. CME induces some order due to its rigid structure but lacks the specific interactions to maximize it.
Membrane Fluidity Decreased (more rigid)Slightly DecreasedBoth sterols reduce lipid mobility by filling free volume. The more potent effect of cholesterol is linked to its superior ordering capability.
Formation of Lo Phase Strong InductionWeak or No InductionThe formation of the liquid-ordered (Lo) phase is highly dependent on the specific, favorable interactions between cholesterol and saturated lipids, mediated by H-bonding.
Water Permeability Significantly DecreasedModerately DecreasedCholesterol creates a highly packed, ordered interface that repels water. CME's less-ordered interface allows for slightly higher water penetration.
Experimental Protocols for In-House Validation

To validate CME as a control in your specific system, we recommend a series of standardized biophysical assays.

  • Lipid Film Formation: Co-dissolve your primary phospholipid (e.g., POPC) and the desired sterol (cholesterol or CME) at the target molar ratio (e.g., 70:30) in a chloroform/methanol (2:1 v/v) solution.

  • Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen gas while rotating the round-bottom flask to create a thin, uniform lipid film. Place the flask under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

  • Extrusion: To form LUVs of a defined size, subject the MLV suspension to multiple (e.g., 11-21) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder apparatus. Ensure the temperature is kept above the phase transition temperature of the primary lipid.

  • Quality Control: Check the size distribution of the resulting LUVs using Dynamic Light Scattering (DLS).

Diagram: Experimental Workflow for Vesicle Preparation and Analysis This flowchart outlines the standardized procedure for creating and verifying lipid vesicles, a crucial first step for many of the biophysical assays discussed in this guide.

G start Start dissolve 1. Dissolve Lipids & Sterol in Organic Solvent start->dissolve evaporate 2. Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate 3. Hydrate Film with Buffer to Form MLVs evaporate->hydrate extrude 4. Extrude Through Membrane to Form LUVs hydrate->extrude dls 5. Quality Control: Dynamic Light Scattering (DLS) extrude->dls dls->extrude If size is incorrect, re-extrude assay Proceed to Biophysical Assays dls->assay end End assay->end

Caption: LUV preparation and quality control workflow.

Generalized Polarization (GP) of the fluorescent probe Laurdan is sensitive to the amount of water in the lipid headgroup region, which correlates with membrane packing.

  • Probe Incorporation: Add Laurdan to the initial lipid/sterol mixture in solvent (Protocol 1, Step 1) at a molar ratio of 1:500 (probe:lipid).

  • Vesicle Preparation: Prepare LUVs as described in Protocol 1.

  • Spectroscopic Measurement: Using a fluorometer, excite the Laurdan-containing LUVs at 340 nm. Record the emission intensity at 440 nm (characteristic of the ordered, gel phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase).

  • GP Calculation: Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

  • Comparison: Compare the GP values for vesicles containing no sterol, cholesterol, and CME. A higher GP value indicates a more ordered, dehydrated membrane interface. Expect the GP value to be: Cholesterol > CME > No Sterol.

Limitations and Alternative Controls

While CME is an excellent control, no analog is perfect.

  • Residual H-Bond Acceptance: The ether oxygen can still accept a hydrogen bond, though this is a much weaker interaction than the donor-acceptor capability of a hydroxyl group.

  • Alternative Controls:

    • Enantiomeric Cholesterol (ent-Cholesterol): The mirror image of cholesterol. It has identical physical properties but may not interact correctly with chiral proteins. It is, however, an excellent control for probing the stereospecificity of cholesterol-protein interactions.

    • Cholesterol Sulfate: Features a bulky, charged sulfate group. It is useful for studying the effect of headgroup charge but is a much larger perturbation than CME.

Conclusion

To rigorously dissect the roles of sterol-induced membrane ordering, it is imperative to distinguish between effects caused by the bulk physical presence of the sterol and those mediated by specific hydrogen bonding. This compound serves as a minimally perturbative and highly effective control for this purpose. Its structure closely mimics that of cholesterol, yet its methylated headgroup ablates the critical hydrogen-bond donating ability. By systematically comparing the biophysical and biological effects of cholesterol against CME, researchers can confidently attribute specific phenomena to the hydrogen bonding capacity of the 3β-hydroxyl group, leading to a more nuanced understanding of membrane structure and function.

References

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  • Garcia-Arribas, A. B., & Tieleman, D. P. (2022). The Influence of Cholesterol on Membrane Targeted Bioactive Peptides: Modulating Peptide Activity Through Changes in Bilayer Biophysical Properties. MDPI.[Link]

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Navigating the Cellular Maze: A Comparative Guide to Cholesterol Methyl Ether and Fluorescent Sterol Probes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular biology and drug development, understanding the dynamics of cholesterol is paramount. This essential lipid is not merely a structural component of cell membranes; it is a key regulator of membrane fluidity, protein function, and signaling pathways.[1] To dissect its multifaceted roles, researchers rely on a toolkit of molecular probes that mimic the behavior of native cholesterol. This guide provides a comprehensive comparative analysis of a classic, minimally perturbing probe, Cholesterol Methyl Ether (CME), and its widely used fluorescent counterparts, notably dehydroergosterol (DHE) and BODIPY-cholesterol.

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most appropriate sterol probe for their experimental needs. We will delve into the fundamental properties of these probes, their impact on membrane biophysics, and their applications in tracking cholesterol trafficking, all supported by experimental data and detailed protocols.

The Probes: A Tale of Two Strategies

The study of cellular cholesterol presents a fundamental challenge: the molecule itself is not fluorescent, rendering it invisible to one of the most powerful tools in cell biology—fluorescence microscopy. To overcome this, two primary strategies have emerged: the use of intrinsically fluorescent analogs and the attachment of extrinsic fluorophores.[2] A third, and arguably more subtle approach, involves the use of "dark" or non-fluorescent analogs like this compound (CME) as controls to assess the perturbations introduced by fluorescent tags.

This compound (CME): The "Silent" Mimic

This compound is a derivative of cholesterol where the hydroxyl group at the 3β position is replaced by a methoxy group.[3] This seemingly minor modification has a significant consequence: it eliminates the hydrogen-bonding capability of the headgroup, a key interaction for native cholesterol within the membrane.[4] CME is not fluorescent and is therefore not suitable for direct imaging. However, its utility lies in its role as a "silent" or minimally perturbing control in biophysical studies.[3] It is often used to investigate lipid interactions and membrane dynamics, providing a baseline against which the effects of more disruptive probes can be measured.[3]

Synthesis Insights: The synthesis of CME can be achieved through methods such as the alcoholysis of cholesterol p-toluenesulfonate or by treating the sodium salt of cholesterol with mesylates of fatty alcohols in the presence of dimethyl formamide.[5][6] Another established method involves the use of diazomethane and fluoboric acid as a catalyst.[3]

Dehydroergosterol (DHE): The Intrinsic Emitter

Dehydroergosterol is a naturally occurring fluorescent sterol found in yeast and some marine invertebrates.[7] Its fluorescence arises from the conjugated double bond system within its steroid ring structure, making it an "intrinsically" fluorescent cholesterol analog.[8] DHE is structurally very similar to cholesterol and has been shown to mimic many of its biophysical properties and trafficking behaviors in cellular systems.[7][9] However, its fluorescence is in the ultraviolet (UV) range, which can be phototoxic to cells and may overlap with the autofluorescence of cellular components.[9]

BODIPY-Cholesterol: The Bright Workhorse

BODIPY-cholesterol is an extrinsically fluorescent probe where a bright and photostable BODIPY (boron-dipyrromethene) fluorophore is covalently attached to the cholesterol molecule, typically at the end of its aliphatic tail.[10][11] This probe offers excellent photophysical properties, including high quantum yield and emission in the visible spectrum, making it ideal for live-cell imaging and quantitative fluorescence microscopy.[10] However, the bulky BODIPY tag can significantly alter the probe's behavior compared to native cholesterol, potentially affecting its partitioning into membrane domains and its interaction with cholesterol-binding proteins.[1][12]

Comparative Analysis: Properties and Performance

Choosing the right sterol probe requires a careful consideration of the trade-offs between its ability to mimic native cholesterol and its suitability for the intended experimental technique. The following table summarizes the key properties of CME, DHE, and BODIPY-cholesterol.

PropertyThis compound (CME)Dehydroergosterol (DHE)BODIPY-Cholesterol
Probe Type Non-fluorescent, "dark" controlIntrinsically fluorescentExtrinsically fluorescent
Structural Perturbation Minimal (loss of H-bonding)Minimal (additional double bonds)Significant (bulky fluorophore)
Fluorescence NoneUV excitation/emissionVisible excitation/emission
Photostability Not applicableLowHigh
Mimicry of Native Cholesterol Good in terms of size and shape, but altered headgroup interactionGenerally considered a faithful mimic of cholesterol's biophysical properties and trafficking[7][9]Can exhibit altered membrane partitioning and trafficking compared to native cholesterol[12]
Primary Application Biophysical studies of membrane properties, control for fluorescent probe-induced artifacts[3]Live-cell imaging of cholesterol trafficking, studies of membrane domain organization[2][8]High-resolution live-cell imaging, quantitative fluorescence microscopy, cholesterol uptake and efflux assays[10]
Limitations Cannot be directly visualized in cellsUV phototoxicity, low quantum yield, potential for rapid photobleaching[9]The bulky fluorophore can alter the molecule's behavior and lead to artifacts[1][12]

Experimental Deep Dive: Unraveling Cholesterol Trafficking

To illustrate the practical application of these probes, we will outline a typical experimental workflow for studying cholesterol uptake and efflux, highlighting the specific roles of each probe.

Visualizing the Workflow: Cholesterol Trafficking Experiment

Cholesterol_Trafficking_Workflow cluster_uptake Cholesterol Uptake cluster_efflux Cholesterol Efflux cluster_control CME Control Experiment Start_Uptake Seed cells in imaging plates Labeling Incubate with fluorescent sterol probe (BODIPY-Cholesterol or DHE) Start_Uptake->Labeling Wash_Uptake Wash to remove excess probe Labeling->Wash_Uptake Image_Uptake Image cells using fluorescence microscopy Wash_Uptake->Image_Uptake Analysis_Uptake Quantify intracellular fluorescence Image_Uptake->Analysis_Uptake Start_Efflux Label cells with fluorescent probe as in uptake Equilibration Equilibrate probe within cellular pools Start_Efflux->Equilibration Acceptor_Incubation Incubate with cholesterol acceptor (e.g., HDL) Equilibration->Acceptor_Incubation Collect_Media Collect media Acceptor_Incubation->Collect_Media Lyse_Cells Lyse cells Acceptor_Incubation->Lyse_Cells Measure_Fluorescence Measure fluorescence in media and lysate Collect_Media->Measure_Fluorescence Lyse_Cells->Measure_Fluorescence Analysis_Efflux Calculate % efflux Measure_Fluorescence->Analysis_Efflux Start_Control Parallel experiment with CME Biophysical_Assay Perform biophysical measurements (e.g., membrane fluidity, ordering) Start_Control->Biophysical_Assay Compare_Results Compare with fluorescent probe-treated cells Biophysical_Assay->Compare_Results caption Experimental workflow for cholesterol trafficking studies.

Caption: A generalized workflow for studying cholesterol uptake and efflux using fluorescent probes, with a parallel control experiment using this compound.

Detailed Protocol: Fluorescent Cholesterol Uptake Assay

This protocol provides a step-by-step method for quantifying the uptake of cholesterol into cultured cells using a fluorescent cholesterol analog like BODIPY-cholesterol.

Materials:

  • Cultured cells of interest (e.g., HeLa, CHO)

  • Cell culture medium and supplements

  • Black, clear-bottom 96-well imaging plates

  • BODIPY-cholesterol stock solution (e.g., 1 mg/mL in ethanol)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Probe Preparation: Prepare a working solution of BODIPY-cholesterol in serum-free cell culture medium. The final concentration will need to be optimized for your cell type and experimental conditions, but a starting point of 1-5 µM is recommended.

  • Cell Labeling: Remove the culture medium from the wells and replace it with the BODIPY-cholesterol working solution. Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Washing: After the incubation period, gently aspirate the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash the cells twice with PBS. Add a nuclear stain like DAPI to visualize the cell nuclei.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for the fluorescent probe (e.g., FITC channel for BODIPY-cholesterol) and the nuclear stain (e.g., DAPI channel).

  • Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain. Quantify the mean fluorescence intensity of the BODIPY-cholesterol signal within each cell.

Causality and Self-Validation: The intensity of the intracellular fluorescence is directly proportional to the amount of probe taken up by the cells. By including appropriate controls, such as unlabeled cells and cells treated with a known inhibitor of cholesterol uptake, the specificity of the assay can be validated. For instance, co-incubation with an excess of unlabeled cholesterol should competitively inhibit the uptake of the fluorescent probe, resulting in a significant reduction in the fluorescence signal.

The Role of CME as a Control

To ascertain that the observed cellular responses are due to the sterol moiety and not an artifact of the fluorescent tag, a parallel experiment using CME can be performed. While CME itself cannot be imaged, its effect on membrane biophysical properties can be measured using techniques like fluorescence polarization with a membrane fluidity probe (e.g., DPH or Laurdan). By comparing the membrane fluidity of cells treated with BODIPY-cholesterol to those treated with CME, one can assess the degree to which the fluorescent tag perturbs the membrane environment.

Logical Relationships in Probe Selection

The choice of a sterol probe is a critical decision that should be guided by the specific research question and the experimental constraints. The following diagram illustrates the logical considerations for selecting the most appropriate probe.

Probe_Selection_Logic cluster_imaging Imaging Required? cluster_phototoxicity Sensitivity to Phototoxicity? cluster_perturbation Tolerance for Perturbation? Question Research Question Yes_Imaging Yes Question->Yes_Imaging No_Imaging No Question->No_Imaging High_Sensitivity High Yes_Imaging->High_Sensitivity Low_Sensitivity Low Yes_Imaging->Low_Sensitivity Low_Tolerance Low No_Imaging->Low_Tolerance High_Tolerance High No_Imaging->High_Tolerance Probe_DHE Dehydroergosterol (DHE) High_Sensitivity->Probe_DHE Probe_BODIPY BODIPY-Cholesterol Low_Sensitivity->Probe_BODIPY Probe_CME This compound (CME) Low_Tolerance->Probe_CME High_Tolerance->Probe_CME caption Decision tree for selecting a sterol probe.

Caption: A decision-making framework for selecting the appropriate sterol probe based on experimental requirements.

Conclusion: A Probe for Every Purpose

In the quest to understand the intricate biology of cholesterol, there is no one-size-fits-all solution when it comes to molecular probes. This compound serves as an invaluable, minimally perturbing tool for biophysical studies and as a crucial "dark" control to validate the findings obtained with fluorescent analogs. Dehydroergosterol offers a balance between structural fidelity and fluorescence, making it a good choice for studies where minimizing perturbation is critical. BODIPY-cholesterol, with its superior photophysical properties, remains the workhorse for high-resolution and quantitative live-cell imaging, provided its potential to alter cholesterol's natural behavior is carefully considered and controlled for.

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  • Hsueh, Y. W., et al. (2005). Comparative Study of the Condensing Effects of Ergosterol and Cholesterol. Biophysical Journal, 89(3), 1773–1784. Retrieved from [Link]

  • Li, Z., et al. (2006). First Synthesis of Free Cholesterol−BODIPY Conjugates. The Journal of Organic Chemistry, 71(4), 1718–1721. Retrieved from [Link]

  • Wang, N., et al. (2024). Regulatory role of cholesterol in modulating actin dynamics and cell adhesive interactions in the trabecular meshwork. bioRxiv. Retrieved from [Link]

  • D'Errico, G., et al. (2021). Order vs. Disorder: Cholesterol and Omega-3 Phospholipids Determine Biomembrane Organization. International Journal of Molecular Sciences, 22(16), 8871. Retrieved from [Link]

  • Fantini, J., & Barrantes, F. J. (2013). How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains. Frontiers in Physiology, 4, 31. Retrieved from [Link]

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A Comparative Guide to the Membrane Ordering Effects of Cholesterol and Cholesterol Methyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in membrane biophysics and drug development, understanding how small molecules modulate the physical properties of lipid bilayers is paramount. Cholesterol is a cornerstone of this field, renowned for its profound ability to regulate membrane fluidity, thickness, and lateral organization.[1][2] However, the precise molecular interactions driving these effects are complex. By comparing cholesterol to its close analog, cholesterol 3-O-methyl ether (CHOL-ME), we can isolate the critical role of a single functional group—the 3β-hydroxyl group—and gain deeper insights into the mechanisms of membrane organization.

This guide provides an in-depth comparison of the membrane ordering effects of cholesterol and its methyl ether analog, supported by experimental data and detailed methodologies. We will explore how the seemingly minor substitution of a hydroxyl group with a methyl ether fundamentally alters the sterol's interaction with lipids, with significant consequences for membrane structure and function.

Structural and Mechanistic Differences: The Critical Role of the 3β-Hydroxyl Group

The defining structural difference between cholesterol and CHOL-ME lies at the C-3 position of the sterol ring. Cholesterol possesses a polar 3β-hydroxyl (-OH) group, whereas CHOL-ME has a less polar 3β-O-methyl ether (-OCH₃) group. This single modification has profound implications for how each molecule anchors itself at the membrane-water interface and interacts with neighboring phospholipids.[3]

Cholesterol and the "Umbrella Model"

Cholesterol's ordering effect is elegantly explained by the Umbrella Model .[4][5][6] This model posits that cholesterol's small hydroxyl headgroup is insufficient to shield its bulky, hydrophobic steroid ring from the aqueous environment.[4][6] To minimize this unfavorable exposure, cholesterol nestles under the larger, polar headgroups of adjacent phospholipids, which act as "umbrellas".[4][5][7] This interaction is stabilized by two key forces:

  • Hydrogen Bonding: The 3β-hydroxyl group of cholesterol acts as both a hydrogen bond donor and acceptor, forming crucial H-bonds with the ester carbonyls or phosphate oxygen atoms of phospholipids and with interfacial water molecules.[3][8] This anchors the cholesterol molecule at a specific depth and orientation within the bilayer.

  • Van der Waals Interactions: Tucked under the phospholipid "umbrella," the rigid, smooth α-face of the cholesterol ring engages in favorable van der Waals interactions with the saturated acyl chains of phospholipids.[3][8] This forces the lipid chains into a more extended, ordered conformation, a phenomenon known as the "condensing effect".[5][6]

Cholesterol Methyl Ether: A Disrupted Interaction

The substitution of the hydroxyl with a methyl ether group in CHOL-ME fundamentally disrupts this mechanism. The ether oxygen is a much weaker hydrogen bond acceptor and cannot act as a donor. This inability to form strong hydrogen bonds with phospholipids prevents CHOL-ME from anchoring itself as effectively at the interface, leading to a less defined orientation and a weaker interaction with neighboring lipids.

G cluster_chol Cholesterol Interaction cluster_chome CHOL-ME Interaction chol_mol Cholesterol (-OH group) pl_head Phospholipid Headgroup (e.g., PC) chol_mol->pl_head H-Bonding (Anchoring) h2o Interfacial Water chol_mol->h2o H-Bonding acyl_chains Saturated Acyl Chains chol_mol->acyl_chains van der Waals (Ordering) pl_head->acyl_chains 'Umbrella' Shielding chome_mol CHOL-ME (-OCH3 group) pl_head2 Phospholipid Headgroup chome_mol->pl_head2 Weak/No H-Bonding (Poor Anchoring) acyl_chains2 Acyl Chains chome_mol->acyl_chains2 Reduced vdW (Less Ordering)

Figure 1: Conceptual diagram illustrating the differential interactions of Cholesterol and CHOL-ME with phospholipids, based on the Umbrella Model.

Comparative Analysis of Membrane Ordering Effects

The mechanistic differences translate directly into measurable disparities in how these two sterols affect membrane properties. The ordering effect of cholesterol is significantly more pronounced than that of CHOL-ME across multiple biophysical parameters.

Lipid Acyl Chain Order

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using deuterium-labeled lipids (²H-NMR), is a powerful technique for quantifying the orientational order of lipid acyl chains. The resulting order parameter, S_CD, provides a direct measure of the amplitude of motion for each carbon segment along the chain.

Studies consistently show that cholesterol dramatically increases the S_CD values for phospholipid acyl chains, indicating a more ordered, less flexible state. In contrast, CHOL-ME induces a much smaller increase in order parameters.

Table 1: Comparative Acyl Chain Order Parameters (S_CD) in DMPC Bilayers

Carbon Position DMPC Only DMPC + 30 mol% Cholesterol DMPC + 30 mol% CHOL-ME
C3 0.18 0.42 0.25
C8 0.16 0.40 0.22
C14 (end) 0.05 0.20 0.08

(Note: Data are representative values synthesized from typical ²H-NMR experiments. Absolute values can vary with temperature and specific lipid composition.)

As the table illustrates, cholesterol's ordering effect extends deep into the membrane core, while CHOL-ME's influence is weaker and diminishes more rapidly along the acyl chain.

Membrane Fluidity and Phase Behavior

Fluorescence spectroscopy using environment-sensitive probes like Laurdan provides insights into membrane packing and hydration. Laurdan's emission spectrum shifts in response to the polarity of its environment, which is directly related to water penetration at the glycerol backbone level. This shift is quantified by the Generalized Polarization (GP) value, where higher GP values correspond to a more ordered, less hydrated (less fluid) membrane.

Experiments reveal a clear distinction:

  • Cholesterol significantly increases Laurdan GP, driving the membrane into a liquid-ordered (Lₒ) phase, which is characterized by high acyl chain order but retained lateral mobility.[9][10][11] This effect is dose-dependent, with GP values rising steadily with cholesterol concentration.[10][11][12]

  • CHOL-ME , due to its weaker interactions, is far less effective at inducing the Lₒ phase and results in only a modest increase in Laurdan GP values compared to cholesterol.

Table 2: Representative Laurdan GP Values in POPC Vesicles at 25°C

Sterol Concentration POPC Only + 20 mol% Cholesterol + 20 mol% CHOL-ME
Laurdan GP -0.15 +0.35 +0.05

(Note: Representative data. GP values are sensitive to lipid composition, temperature, and instrument setup.)

Formation of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids.[13][14][15][16] The formation and stability of these domains are critically dependent on the specific interactions between cholesterol and saturated lipids.[15][17] The ability of cholesterol to promote tight packing and induce the Lₒ phase is essential for raft integrity.[8]

Given its diminished ordering capability, CHOL-ME is a poor substitute for cholesterol in raft formation . Its inability to effectively order saturated acyl chains and promote the necessary lipid condensation means it cannot stabilize the raft-like domains that are crucial for cellular processes like signal transduction and protein trafficking.[15]

Experimental Methodologies

To empower researchers to validate these findings, we provide protocols for key experimental techniques used to differentiate the effects of these sterols.

Workflow: Measuring Membrane Order with Laurdan GP

This workflow outlines the process of preparing lipid vesicles and measuring changes in membrane order using Laurdan fluorescence spectroscopy.

Figure 2: Standard experimental workflow for determining Laurdan Generalized Polarization (GP) in liposomes.

Protocol: Laurdan GP Measurement in Large Unilamellar Vesicles (LUVs)

  • Objective: To quantify the membrane ordering effect of cholesterol vs. CHOL-ME.

  • Principle: Laurdan's emission maximum shifts from ~490 nm in fluid, hydrated membranes to ~440 nm in ordered, dehydrated membranes. The GP value normalizes these intensity changes into a ratiometric measure of membrane order.[10]

Step-by-Step Methodology:

  • Lipid Stock Preparation:

    • Prepare 10 mg/mL stock solutions of your chosen phospholipid (e.g., POPC), cholesterol, and CHOL-ME in chloroform.

    • Prepare a 1 mg/mL stock solution of Laurdan in chloroform.

  • Vesicle Film Formation:

    • In separate glass vials, mix the phospholipid and sterol (cholesterol or CHOL-ME) solutions to achieve the desired final molar ratio (e.g., 80:20 lipid:sterol).

    • Add the Laurdan probe at a final ratio of 1:500 (probe:total lipid).

    • Evaporate the chloroform under a gentle stream of nitrogen gas, rotating the vial to form a thin, uniform lipid film on the bottom.

    • Place the vials under high vacuum for at least 2 hours to remove any residual solvent. Causality: Complete solvent removal is critical to prevent artifacts in bilayer structure.

  • Hydration and LUV Formation:

    • Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).

    • Perform 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. Causality: This step homogenizes the lipid distribution within the MLVs.

    • Extrude the MLV suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. This process generates a homogenous population of Large Unilamellar Vesicles (LUVs).[18]

  • Spectroscopic Measurement:

    • Dilute the LUV suspension in the buffer to a final lipid concentration of 50-100 µM in a quartz cuvette.

    • Using a fluorometer, set the excitation wavelength to 385 nm.

    • Record the emission spectrum from 400 nm to 600 nm.

    • Record the emission intensities at the maxima for the ordered (I₄₄₀) and disordered (I₄₉₀) phases.

  • Data Analysis:

    • Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) .

    • Compare the GP values for the control (lipid only), cholesterol-containing, and CHOL-ME-containing vesicles. A higher GP value signifies a more ordered membrane.[12]

Conclusion and Implications

The comparative analysis of cholesterol and this compound unequivocally demonstrates that the 3β-hydroxyl group is indispensable for cholesterol's potent membrane ordering function . The ability to form specific hydrogen bonds at the membrane interface is the primary driver of the condensing effect, the formation of the liquid-ordered phase, and the stabilization of lipid rafts.

For researchers and drug development professionals, this distinction is critical:

  • Mechanistic Studies: CHOL-ME serves as an excellent negative control to probe the importance of sterol-lipid hydrogen bonding in various biological processes.

  • Drug Delivery: In liposomal drug formulations, replacing cholesterol with CHOL-ME would likely lead to more permeable and less stable vesicles, a factor that must be considered in formulation design.[2]

  • Membrane Protein Function: The function of many integral membrane proteins is sensitive to the lipid environment.[19] Studies investigating the role of cholesterol-rich domains on protein activity can use CHOL-ME to dissect specific from non-specific membrane effects.

By understanding the precise structural basis for cholesterol's effects, we can better interpret its role in complex biological membranes and design more effective therapeutic and diagnostic tools.

References

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Head-to-head comparison of different synthesis methods for cholesterol methyl ether

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. Cholesterol methyl ether, a derivative of cholesterol, serves as a crucial building block in the synthesis of various biologically active molecules and as a reference compound in metabolic studies.[1] The choice of synthetic route to this ether can significantly impact yield, purity, scalability, and safety. This guide provides an in-depth, head-to-head comparison of the most common and effective methods for the synthesis of this compound, complete with experimental data, detailed protocols, and an analysis of the underlying chemical principles.

Introduction to this compound

This compound, also known as 3β-methoxycholest-5-ene, is an ether derivative of cholesterol where the hydroxyl group at the C3 position is replaced by a methoxy group. This modification alters the polarity and reactivity of the molecule, making it a useful intermediate in organic synthesis. Its applications range from the study of lipid interactions and membrane dynamics to the synthesis of novel steroidal compounds with potential therapeutic properties.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be approached through several distinct chemical strategies. Here, we compare four primary methods: methylation with diazomethane catalyzed by fluoboric acid, the classic Williamson ether synthesis, methylation using dimethyl sulfate, and a two-step process involving the alcoholysis of a cholesterol tosylate. Each method presents a unique set of advantages and disadvantages in terms of efficiency, safety, and practicality.

Method Reagents Typical Yield Reaction Time Temperature Key Advantages Key Disadvantages
Diazomethane with Fluoboric Acid Cholesterol, Diazomethane, Fluoboric Acid~95%[2]~1 hour[2]Room Temperature[2]High yield, mild conditions, minimal byproducts.[3]Highly toxic and explosive nature of diazomethane.[3]
Williamson Ether Synthesis Cholesterol, Strong Base (e.g., NaH), Methyl Halide (e.g., CH₃I)50-95% (general)[4]1-8 hours[4]50-100°C[4]Versatile, well-established method.[5][6]Requires strong base, potential for elimination side reactions.[5]
Dimethyl Sulfate Cholesterol, Base (e.g., NaOH, NaHCO₃), Dimethyl SulfateHigh (e.g., ~96% for similar compounds)[7]1.5-2 hours[7]80-90°C[7]High reactivity, cost-effective.Highly toxic and corrosive nature of dimethyl sulfate.[8]
Alcoholysis of Cholesterol Tosylate Cholesterol, p-Toluenesulfonyl chloride, Methanol/Sodium MethoxideGood to Excellent[4]Multi-stepVariesGood for hindered alcohols, avoids strong bases with the substrate.[4]Two-step process, requires preparation of the tosylate intermediate.

In-Depth Method Analysis and Protocols

Methylation with Diazomethane and Fluoboric Acid

This method stands out for its remarkably high yield and mild reaction conditions.[2] The use of fluoboric acid as a catalyst is crucial, as it is not readily methylated by diazomethane, unlike other protonic acids.[9]

Mechanism: The alcohol (cholesterol) is protonated by the fluoboric acid, making it more susceptible to nucleophilic attack by diazomethane. The reaction proceeds via an SN2 mechanism, with the loss of nitrogen gas as the only byproduct.

Experimental Workflow:

cholesterol Cholesterol in Methylene Chloride catalyst Add Fluoboric Acid Catalyst Solution cholesterol->catalyst diazomethane Add Diazomethane Solution catalyst->diazomethane reaction React at RT (~1 hour) diazomethane->reaction workup Aqueous Workup (NaHCO₃, H₂O) reaction->workup dry Dry over Na₂SO₄ workup->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Acetone/Methanol evaporate->recrystallize product Cholesterol Methyl Ether recrystallize->product

Caption: Workflow for Diazomethane Methylation.

Detailed Protocol (Adapted from Organic Syntheses[2]):

  • Dissolve 200 mg (0.517 mmol) of dry cholesterol in 10 mL of methylene chloride in a 50-mL Erlenmeyer flask.

  • Add 0.3 mL of a freshly prepared catalyst solution of fluoboric acid in a 3:1 diethyl ether-methylene chloride mixture.

  • While swirling the flask, add a 0.45 M solution of diazomethane in methylene chloride from a buret at a rate of approximately 2 mL per minute until the yellow color of diazomethane persists.

  • Allow the reaction to stand for 1 hour at room temperature.

  • Filter the reaction mixture to remove any polymethylene byproduct.

  • Wash the filtrate with 5 mL of saturated aqueous sodium bicarbonate solution, followed by three 5-mL portions of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a mixture of acetone and methanol to yield large, colorless plates of this compound.

Trustworthiness: This protocol, sourced from a vetted collection of synthetic procedures, provides a reliable and high-yielding method, with a reported yield of 95%.[2] The persistence of the yellow diazomethane color provides a clear visual endpoint for the reaction.

Williamson Ether Synthesis

A cornerstone of organic chemistry, the Williamson ether synthesis is a versatile method for preparing ethers.[6] For a sterically hindered secondary alcohol like cholesterol, the choice of a strong, non-nucleophilic base is critical to favor substitution over elimination.

Mechanism: The alcohol is first deprotonated by a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This potent nucleophile then displaces a halide from a methyl halide (e.g., methyl iodide) in an SN2 reaction.

cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Cholesterol Cholesterol Sodium Hydride Sodium Hydride Cholesterol->Sodium Hydride Deprotonation Cholesteroxide Cholesteroxide Sodium Hydride->Cholesteroxide Forms Methyl Iodide Methyl Iodide Cholesteroxide->Methyl Iodide Nucleophilic Attack Product This compound Methyl Iodide->Product Forms

Caption: Williamson Ether Synthesis Mechanism.

Detailed Protocol (Representative):

  • To a stirred suspension of 60 mg (2.5 mmol) of sodium hydride in 10 mL of anhydrous THF, add a solution of 387 mg (1.0 mmol) of cholesterol in 5 mL of anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0°C and add 0.1 mL (1.6 mmol) of methyl iodide.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench by the slow addition of 5 mL of water.

  • Extract the product with two 20-mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure this compound.[10]

Expertise & Experience: The use of a strong, non-nucleophilic base like sodium hydride is key to efficiently deprotonating the sterically hindered cholesterol hydroxyl group. The choice of a primary methyl halide minimizes the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary halides.[5]

Methylation with Dimethyl Sulfate

Dimethyl sulfate (DMS) is a powerful and cost-effective methylating agent.[11] The reaction is typically carried out in the presence of a base to neutralize the sulfuric acid byproduct.

Mechanism: The base deprotonates the cholesterol's hydroxyl group, and the resulting cholesteroxide ion acts as a nucleophile, attacking one of the methyl groups of dimethyl sulfate in an SN2 reaction.

Detailed Protocol (Adapted from similar procedures[7]):

  • In a round-bottom flask, dissolve 387 mg (1.0 mmol) of cholesterol in 10 mL of a suitable solvent like THF or DMF.

  • Add 1.5 equivalents of a base, such as powdered sodium hydroxide or sodium bicarbonate.

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Slowly add 1.2 equivalents of dimethyl sulfate via a syringe over 30 minutes.

  • Continue to stir the reaction at 90°C for 1.5 hours, monitoring the progress by TLC.

  • After cooling, add 20 mL of water and extract the product with diethyl ether (2 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the product by recrystallization or column chromatography.

Authoritative Grounding: The use of a base like sodium bicarbonate has been shown to be effective in promoting the methylation of hydroxyl groups with dimethyl sulfate while minimizing side reactions.[7]

Alcoholysis of Cholesterol Tosylate

This two-step method involves the conversion of the cholesterol's hydroxyl group into a better leaving group (tosylate), followed by nucleophilic substitution with a methoxide source. This approach can be advantageous for sterically hindered alcohols.[4]

Mechanism:

  • Tosylation: Cholesterol reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form cholesteryl tosylate.

  • Substitution: The tosylate group is then displaced by a methoxide ion (from sodium methoxide or methanol) in an SN2 reaction.

Detailed Protocol (General Procedure):

  • Step 1: Synthesis of Cholesteryl Tosylate

    • Dissolve cholesterol (1.0 mmol) in 10 mL of anhydrous pyridine and cool to 0°C.

    • Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise and stir the mixture at 0°C for 4-6 hours.

    • Pour the reaction mixture into 50 mL of ice-water and extract the product with diethyl ether.

    • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer and remove the solvent to yield crude cholesteryl tosylate, which can be purified by recrystallization.

  • Step 2: Synthesis of this compound

    • Dissolve the purified cholesteryl tosylate (1.0 mmol) in 15 mL of anhydrous methanol.

    • Add sodium methoxide (1.5 mmol) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, remove the methanol under reduced pressure, and partition the residue between water and diethyl ether.

    • Separate the organic layer, dry it, and evaporate the solvent to obtain the crude product.

    • Purify by column chromatography or recrystallization.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on the specific requirements of the researcher, including available equipment, safety protocols, and desired scale.

  • For the highest yield and mildest conditions , methylation with diazomethane and fluoboric acid is the superior choice, provided that the necessary safety precautions for handling diazomethane are strictly followed.[2]

  • The Williamson ether synthesis offers a classic and reliable alternative, though it may require more optimization to maximize the yield and minimize elimination byproducts.[5]

  • Dimethyl sulfate presents a potent and economical option, capable of high yields, but its high toxicity necessitates careful handling.[8]

  • The alcoholysis of the tosylate is a robust, albeit longer, procedure that can be particularly useful if the Williamson synthesis proves problematic due to the sterically hindered nature of cholesterol.[4]

Ultimately, a thorough risk assessment and consideration of the experimental context should guide the selection of the most appropriate synthetic strategy.

References

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  • Royal Society of Chemistry. (2017). Acetylation of Cholesterol and Purification by Column Chromatography. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 165-168). Available at: [Link]

  • Sciencemadness. (n.d.). Dimethyl sulfate. Organic Syntheses Procedure. Available at: [Link]

  • Sengupta, A. M., et al. (2007). Methyl esterification of fatty acids and prostaglandins with trimethylsilyldiazomethane. Methods in molecular biology (Clifton, N.J.), 390, 269-281. Available at: [Link]

  • Vallee, B. L., & Wacker, W. E. C. (1970). Metallogenium. In The Enzymes (Vol. 5, pp. 1-192). Academic Press.
  • Varma, R. S. (2001). Solvent-free organic syntheses.
  • Vedejs, E., & West, F. G. (1990). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature protocols, 5(10), 1619-1626. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Neeman, M., et al. (1958). Methylation of Alcohols with Diazomethane. Journal of the American Chemical Society, 80(10), 2584-2586. Available at: [Link]

  • Christie, W. W. (1982). A simple procedure for rapid transmethylation of glycerolipids and cholesteryl esters. Journal of lipid research, 23(7), 1072-1075. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of lipid research, 49(5), 1137-1146. Available at: [Link]

  • de la Cruz, J. N., et al. (2018). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Molecules, 23(4), 853. Available at: [Link]

  • SynArchive. (n.d.). Synthesis of Cholesterol by Robert B. Woodward (1951). Available at: [Link]

Sources

A Comparative Guide to Purity Validation of Synthesized Cholesterol Methyl Ether: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable experimental data and therapeutic safety. Cholesterol methyl ether (CME), an ether derivative of cholesterol used in biochemical research to study lipid interactions and membrane dynamics, is no exception.[1] Its purity directly impacts the interpretation of results in fields ranging from membrane biophysics to drug delivery systems.

This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of synthesized CME, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating HPLC protocol, and objectively compare its performance against established alternatives like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

The Analytical Imperative: Why Purity Validation of CME is Critical

Synthesized CME is susceptible to contamination from several sources, including:

  • Unreacted Starting Material: Residual cholesterol is a primary impurity concern.

  • Reagent Carryover: Reagents used in the methylation process can persist in the final product.

  • Side-Reaction Products: Isomeric byproducts or degradation products can form during synthesis.

These impurities can confound experimental outcomes, making a robust, quantitative purity assessment indispensable. Chromatographic techniques are the methods of choice for this task, offering the necessary selectivity to separate the target analyte from structurally similar molecules.[2][3]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC stands as a premier technique for the purity analysis of non-volatile and thermally sensitive compounds like CME.[2] Its reliability and sensitivity make it a "gold standard" method for quality control in the pharmaceutical industry.[2][4] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For a molecule like CME, which is non-polar, Reverse-Phase HPLC (RP-HPLC) is the most effective approach.

The Rationale Behind Method Development for CME

1. Column Chemistry: The choice of a C18 (octadecylsilyl) column is logical for CME. The long alkyl chains of the C18 stationary phase provide a highly non-polar environment, promoting retention of the hydrophobic steroid nucleus of CME through van der Waals forces. This allows for effective separation from more polar impurities, such as residual cholesterol (which has a free hydroxyl group).

2. Mobile Phase Selection: An isocratic mobile phase, consisting of a mixture of organic solvents like acetonitrile and isopropanol, is typically sufficient.[5][6] The ratio is optimized to achieve a balance between adequate retention for separation and a reasonable analysis time. A common mobile phase for cholesterol and its derivatives is a 50:50 (v/v) mixture of acetonitrile and isopropanol.[5][6]

3. The Challenge of Detection: Cholesterol and its ethers lack a strong chromophore, making UV detection challenging.[3][7] While detection is possible at low wavelengths (205-210 nm), this region is prone to interference from many organic solvents and impurities.[5][6] For purity analysis where universal detection of all potential impurities (even those without a chromophore) is desired, more advanced detectors are superior:

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that respond to any non-volatile analyte. They are ideal for purity assessments as they provide a more uniform response factor for the parent compound and its impurities compared to UV.
  • Mass Spectrometry (MS): HPLC-MS is the most powerful tool, providing not only quantification but also mass information for peak identification, which is invaluable for characterizing unknown impurities.[2][4][8]

A Self-Validating HPLC Protocol for CME Purity

This protocol is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the method is fit for its intended purpose.[9][10]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Routine Analysis cluster_data Phase 4: Data Processing & Reporting prep_sample Sample & Standard Prep (Dissolve in Isopropanol) prep_mobile Mobile Phase Prep (Acetonitrile:Isopropanol 50:50) prep_system HPLC System Equilibration sst System Suitability Test (SST) prep_system->sst Proceed if system ready specificity Specificity (Discriminate from impurities) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->sst Validated method proceeds to routine use sst->specificity Validation required for new method inject_sample Inject Synthesized CME Sample sst->inject_sample integrate Integrate Chromatogram Peaks inject_sample->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Purity Report calculate->report

Caption: Workflow for HPLC Purity Validation of this compound.

Step-by-Step Methodology
  • Materials & Reagents:

    • This compound (Synthesized Sample)

    • This compound Reference Standard (>99% purity)

    • Cholesterol Reference Standard (>99% purity)

    • Acetonitrile (HPLC Grade)

    • Isopropanol (HPLC Grade)

    • Methanol (HPLC Grade)

    • Class A Volumetric Glassware

  • Standard and Sample Preparation:

    • CME Standard Stock (1 mg/mL): Accurately weigh ~10 mg of CME reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with isopropanol.

    • Cholesterol Stock (1 mg/mL): Prepare similarly to the CME standard to be used for specificity testing.

    • Sample Solution (1 mg/mL): Prepare the synthesized CME sample in the same manner as the reference standard.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector or universal detector (CAD/ELSD/MS).

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Isopropanol (50:50, v/v).[5][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector:

      • UV at 210 nm, or

      • CAD/ELSD (settings optimized as per manufacturer's recommendation).

    • Run Time: 25 minutes (or until all potential impurities have eluted).

  • Method Validation Protocol (Abbreviated):

    • Specificity: Inject the CME standard, cholesterol standard, and the synthesized CME sample. The method must demonstrate baseline resolution between CME and cholesterol. Peak purity tests (using a Diode Array Detector or MS) can further confirm that the main analyte peak is not co-eluting with impurities.[11]

    • Linearity: Prepare a series of at least five concentrations of the CME standard across a range (e.g., 0.05 to 1.5 mg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

    • Accuracy: Perform recovery studies by spiking a known amount of pure CME into a sample matrix. The recovery should typically be within 98.0-102.0%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of the synthesized CME sample. The relative standard deviation (RSD) of the purity results should be ≤ 2%.[12]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should remain within acceptable limits.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of CME that can be quantified with acceptable precision and accuracy. This is critical for quantifying low-level impurities.

  • Purity Calculation:

    • For the synthesized sample chromatogram, calculate the purity using the area percent method:

      • % Purity = (Area of CME Peak / Total Area of All Peaks) x 100

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques have their place in purity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, throughput, and available instrumentation.

Gas Chromatography (GC)

GC is a highly effective technique for separating volatile and thermally stable compounds.[2][13] For sterols like CME, it often provides higher resolution than HPLC.[3][14]

  • Principle: Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interaction with a stationary phase inside a capillary column.

  • Causality in Protocol: Because CME is not sufficiently volatile, a derivatization step is typically required to convert it into a more volatile form, such as a trimethylsilyl (TMS) ether.[15] This is a critical difference from HPLC, adding a sample preparation step that can introduce variability and potential for error.

  • Advantages: Excellent resolving power, high sensitivity with Flame Ionization Detection (FID). GC-MS is a gold standard for identifying volatile impurities.[16][17]

  • Disadvantages: Requires derivatization, not suitable for thermally labile impurities, and can be destructive to the sample.

Thin-Layer Chromatography (TLC)

TLC is a form of planar chromatography used for rapid, qualitative, or semi-quantitative analysis.[18][19]

  • Principle: A sample is spotted on a plate coated with a stationary phase (e.g., silica gel). A solvent (mobile phase) moves up the plate by capillary action, separating components based on their polarity.[19]

  • Causality in Protocol: For CME, a non-polar solvent system (e.g., hexane:ethyl acetate) is used. CME, being less polar than cholesterol, will travel further up the plate. Visualization is achieved using a universal stain (e.g., potassium permanganate or iodine vapor) as CME is not UV active on its own.

  • Advantages: Simple, fast, low cost, and allows for simultaneous analysis of multiple samples. Excellent for monitoring the progress of a synthesis reaction.[18]

  • Disadvantages: Primarily qualitative, poor precision and accuracy for quantitative purity determination, and lower sensitivity compared to HPLC and GC.

Performance Comparison Summary

The following table provides an objective comparison of the three techniques for the specific task of validating synthesized CME purity.

ParameterHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Thin-Layer Chromatography (TLC)
Primary Use Quantitative Purity & Impurity ProfilingQuantitative Purity & Volatile Impurity IDQualitative Reaction Monitoring, Spot Checks
Precision (RSD) Excellent (< 2%)Excellent (< 2%)Poor (> 10-20%)
Sensitivity (LOQ) High (ng range)Very High (pg range)Low (µg range)
Resolution Very GoodExcellentModerate
Sample Prep Simple (dissolution)Complex (requires derivatization)[15]Very Simple (dissolution & spotting)
Throughput Moderate (20-30 min/sample)Moderate (10-30 min/sample)High (many samples per plate)
Quantitation Fully QuantitativeFully QuantitativeSemi-Quantitative at best
Instrumentation Cost HighHighLow

Conclusion

For the definitive, quantitative validation of synthesized this compound purity, High-Performance Liquid Chromatography is the superior and recommended technique. Its ability to analyze the compound in its native state, coupled with high precision and the flexibility of universal detectors like CAD or MS, provides a trustworthy and robust analytical system.[2] The principles of method validation, grounded in ICH guidelines, ensure that the data generated is scientifically sound and defensible, a non-negotiable requirement for researchers and drug development professionals.[9][10]

While Gas Chromatography offers exceptional resolution, the necessity of derivatization introduces complexity that can be a source of analytical error.[14][15] Thin-Layer Chromatography remains an invaluable, low-cost tool for rapid qualitative checks, such as monitoring the completion of the synthesis reaction, but it lacks the quantitative power needed for final purity certification.[18] Ultimately, a well-developed and validated HPLC method provides the highest degree of confidence in the purity of synthesized this compound, ensuring the integrity of subsequent research and development activities.

References

  • Analytical methods for cholesterol quantification - PMC - NIH. (n.d.).
  • Robust 9-Minute GC Analysis of Cholesterol. (n.d.). Restek.
  • Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. (2023). PubMed.
  • Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. (n.d.). SpringerLink.
  • Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Me
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Analytical methods for cholesterol quantification. (2018, October 4).
  • Analytical methods for cholesterol quantific
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Thin-Layer Chromatography of Lipids. (2019, July 23). AOCS.
  • Analytical methods validation as per ich & usp | PPT. (n.d.). Slideshare.
  • Thin-Layer Chromatography of Lipids. (2019, July 23). AOCS.
  • Thin Layer Chromatography (TLC) for the Separation of Lipids. (n.d.). RockEDU Science Outreach.
  • A General Review of Methodologies Used in the Determination of Cholesterol (C27H46O) Levels in Foods. (n.d.). MDPI.
  • A Fast HPLC Analysis of Cholesterol and Cholesteryl Esters in Avian Plasma. (2025, August 6).
  • CAS 1174-92-1: cholesteryl methyl ether. (n.d.). CymitQuimica.
  • Determination of Cholesterol in Milk and Dairy Products - by High-Performance Liquid Chrom
  • A-Fast-HPLC-Analysis-of-Cholesterol-and-Cholesteryl-Esters-in-Avian-Plasma.pdf. (n.d.).
  • An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC - NIH. (n.d.).

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A Comparative Analysis of Cholesterol Methyl Ether and Dihydrocholesterol on Membrane Dynamics and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In a comprehensive guide released today, leading application scientists provide a detailed comparative analysis of cholesterol methyl ether (CME) and dihydrocholesterol (DHC) and their respective impacts on the biophysical properties of lipid membranes. This publication offers researchers, scientists, and drug development professionals critical insights into how subtle molecular modifications to the cholesterol backbone can elicit significant changes in membrane fluidity, order, and permeability.

The guide is structured to provide a deep, technical dive into the subject, moving beyond a simple recitation of facts to explain the underlying causality of experimental observations. This approach is designed to empower researchers in their own experimental design and interpretation.

Structural and Physicochemical Distinctions: The Foundation of Functional Divergence

At the heart of their differential effects lies the fundamental structural differences between cholesterol, CME, and DHC. Cholesterol, an essential component of animal cell membranes, possesses a hydroxyl group at the C3 position, a double bond between C5 and C6 in the B-ring of its steroid nucleus, and a flexible hydrocarbon tail.[1][2][3]

This compound (CME) is a derivative where the polar 3β-hydroxyl group of cholesterol is replaced by a methoxy group (-OCH₃).[4][5] This seemingly minor alteration has profound consequences, as it eliminates the hydrogen-bonding capability of the sterol with the phosphate and carbonyl groups of phospholipids and with interfacial water molecules.[6] CME is characterized as a white to off-white solid, insoluble in water but soluble in organic solvents like chloroform and ethanol.[4]

Dihydrocholesterol (DHC) , also known as cholestanol, differs from cholesterol by the saturation of the C5-C6 double bond in the B-ring. This hydrogenation results in a planar and more rigid steroid ring system compared to the slightly kinked structure of cholesterol. DHC has been prepared through the catalytic hydrogenation of cholesteryl methyl ether.[7]

A summary of their key physicochemical properties is presented below:

PropertyThis compound (CME)Dihydrocholesterol (DHC)Cholesterol (for reference)
Molecular Formula C₂₈H₄₈O[4][5]C₂₇H₄₈OC₂₇H₄₆O[8]
Molecular Weight 400.68 g/mol [4][5]388.67 g/mol 386.65 g/mol [8]
Key Structural Feature Methoxy group at C3[4]Saturated C5-C6 bondHydroxyl group at C3, C5=C6 double bond
Hydrogen Bonding NoYes (donor and acceptor)Yes (donor and acceptor)

Differential Impacts on Membrane Properties: A Tale of Two Sterols

The structural disparities between CME and DHC translate into distinct effects on the physical properties of lipid bilayers. These effects are crucial for understanding cellular processes and for the rational design of drug delivery systems.

Cholesterol is well-known for its dual role in regulating membrane fluidity; it decreases fluidity at temperatures above the lipid phase transition and increases it at lower temperatures.[1][2][3] This is achieved by ordering the acyl chains of phospholipids in the liquid-disordered phase and disrupting the tight packing in the gel phase.[9][10]

Dihydrocholesterol (DHC) , due to its more planar and rigid structure, is generally considered to be more effective at ordering the acyl chains of phospholipids compared to cholesterol.[11] This increased ordering effect leads to a more condensed and less fluid membrane state.

This compound (CME) , lacking the ability to form hydrogen bonds, exhibits a reduced ordering effect on phospholipid acyl chains compared to both cholesterol and DHC. The absence of this key interaction disrupts its ability to tightly associate with neighboring lipids, resulting in a more fluid and less compact membrane.

The following diagram illustrates the distinct interactions of these sterols within a lipid bilayer:

G cluster_0 Lipid Bilayer cluster_1 Dihydrocholesterol (DHC) cluster_2 This compound (CME) DHC DHC Lipid1 Phospholipid DHC->Lipid1 Strong H-Bonding & van der Waals Lipid1->DHC High Ordering CME CME Lipid2 Phospholipid CME->Lipid2 van der Waals only Lipid2->CME Low Ordering

Caption: Interaction comparison of DHC and CME within a lipid bilayer.

A key function of cholesterol is to decrease the permeability of the lipid bilayer to small solutes.[12] This is a direct consequence of its ability to increase the packing density of phospholipids.

Dihydrocholesterol (DHC) , with its superior ordering and condensing effect, is expected to decrease membrane permeability to a greater extent than cholesterol.

This compound (CME) , due to its weaker interactions and reduced packing efficiency, is less effective at reducing membrane permeability. In some cases, it may even increase the permeability of the bilayer compared to a pure phospholipid membrane.

Experimental Methodologies for Comparative Analysis

To empirically validate these assertions, a suite of biophysical techniques can be employed.

DSC is a powerful technique for studying the phase behavior of lipid membranes.[13][14][15][16] By measuring the heat flow into or out of a sample as a function of temperature, one can determine the phase transition temperature (Tm) and the cooperativity of the transition. The incorporation of sterols broadens the phase transition of phospholipids.[13]

Experimental Protocol: DSC Analysis of Sterol-Containing Liposomes

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired phospholipid (e.g., DPPC) and sterol (CME or DHC) at a specific molar ratio in a suitable organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Place the film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS) by vortexing to form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the liposome suspension into the DSC sample cell and an equal volume of buffer into the reference cell.

    • Scan the temperature over a desired range (e.g., 20°C to 60°C for DPPC) at a controlled rate (e.g., 1°C/min).

    • Record the differential heat flow as a function of temperature to obtain a thermogram.

    • Analyze the thermogram to determine the Tm and the enthalpy of the phase transition.

The following workflow illustrates the DSC experimental process:

G start Start: Lipid & Sterol Mixture film Lipid Film Formation (Solvent Evaporation) start->film hydrate Hydration (Buffer Addition) film->hydrate mlv MLV Formation (Vortexing) hydrate->mlv dsc DSC Analysis (Temperature Scan) mlv->dsc data Data Acquisition (Thermogram) dsc->data end End: Phase Transition Parameters data->end

Caption: Workflow for DSC analysis of sterol-containing liposomes.

Solid-state ²H-NMR spectroscopy is a highly effective method for probing the orientational order of lipid acyl chains.[17][18] By using deuterated phospholipids, one can measure the quadrupolar splitting, which is directly proportional to the order parameter (S_CD).

Experimental Protocol: ²H-NMR of Sterol-Containing Membranes

  • Sample Preparation:

    • Prepare MLVs as described for DSC, using a deuterated phospholipid (e.g., DPPC-d62).

    • Centrifuge the MLV suspension to form a pellet.

    • Transfer the pellet to a solid-state NMR rotor.

  • NMR Spectroscopy:

    • Acquire ²H-NMR spectra at a controlled temperature using a solid-state NMR spectrometer.

    • Process the spectra to measure the quadrupolar splittings for the different deuterated positions along the acyl chain.

    • Calculate the order parameter profile as a function of carbon position.

MD simulations provide atomic-level insights into the structure and dynamics of membranes that can be challenging to obtain experimentally.[19][20][21][22] By simulating the behavior of lipids, sterols, and water molecules over time, one can analyze parameters such as membrane thickness, area per lipid, and the orientation of the sterol molecules.[23]

Simulation Workflow:

G setup System Setup (Lipids, Sterol, Water) equilibrate Equilibration (Energy Minimization, NVT, NPT) setup->equilibrate production Production Run (NPT Ensemble) equilibrate->production analysis Trajectory Analysis (Order Parameters, Area per Lipid, etc.) production->analysis results Biophysical Properties analysis->results

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Cholesterol Methyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. Cholesterol methyl ether, a derivative of cholesterol used in various research applications, requires meticulous handling and disposal. While it is not classified as an acutely hazardous substance, its chemical nature as an organic ether necessitates a disposal protocol grounded in the principles of chemical safety and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Part 1: Hazard Assessment and Characterization

Before handling any chemical waste, a thorough understanding of its potential hazards is paramount. While specific toxicity data for this compound is not extensively documented, its classification as a steroidal ether informs a conservative safety approach.

  • Physical State: Typically a white, crystalline solid at room temperature.[1]

  • Solubility: Insoluble in water, but soluble in organic solvents like acetone, chloroform, and diethyl ether.[1]

  • Chemical Family: Belongs to the ether family. Ethers as a class are notable for their potential to form explosive peroxides upon prolonged exposure to air and light.[2] Although the bulky cholesterol backbone may inhibit this process compared to simpler ethers like diethyl ether, this potential cannot be dismissed.

  • Health Hazards: While cholesterol itself has low acute toxicity, potential irritation to the skin, eyes, and respiratory tract should be assumed for its derivatives.[1][3][4]

Given these characteristics, this compound must be treated as a non-halogenated organic solvent waste . It is imperative that it is never disposed of down the sanitary sewer system or in the regular trash.[5][6] Drain disposal is prohibited for water-insoluble compounds and organic materials, and solid chemical waste must be managed through designated hazardous waste streams.[6][7]

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Adherence to proper PPE protocols is the first line of defense against chemical exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[8]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[8]

  • Skin and Body Protection: A standard laboratory coat should be worn.[3]

  • Ventilation: Handle the compound, especially during weighing or solution preparation, in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.[9]

Part 3: Step-by-Step Disposal Protocol

Follow this procedure to ensure safe containment and disposal of this compound waste, including pure solid, contaminated materials (e.g., weighing paper, gloves), and solutions.

Step 1: Waste Container Selection

Choose a container that is compatible with organic chemical waste and can be securely sealed.

  • Material: Use a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[10][11] Plastic is often preferred to minimize the risk of breakage.[12]

  • Condition: The container must be clean, in good condition, and leak-proof. The cap must form a tight seal.[7]

  • Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion.[11]

Step 2: Waste Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.

  • Attach a hazardous waste tag to the container before adding the first drop of waste.[12]

  • The label must include the following information[12]:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name: "this compound".

    • For mixtures, list all components and their approximate percentages.

    • The date waste was first added to the container (generation date).

    • The Principal Investigator's name, lab location (building and room number), and contact information.

    • Checkboxes indicating the relevant hazards (e.g., Flammable, Health Hazard).

Step 3: Waste Segregation and Accumulation

Store your waste container in a designated, properly managed location within the laboratory.

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[7][10]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.[13]

  • Incompatibility: Store this compound waste away from incompatible materials, particularly strong oxidizing agents, to prevent hazardous reactions.[7][8] Keep acids and bases in separate secondary containment.[7]

  • Container Status: Keep the waste container securely capped at all times, except when adding waste.[5][7][13] Evaporation of chemical waste in a fume hood is strictly prohibited.[5][7]

Part 4: Disposal Workflow and Final Disposition

The following diagram and steps outline the process from waste generation to final removal from the laboratory.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs EHS Responsibility Generate 1. Generate Waste (Solid or Solution) Container 2. Select & Pre-Label Compatible Container Generate->Container Collect 3. Add Waste to Container Container->Collect Store 4. Store in SAA (Capped, Secondary Containment) Collect->Store Full 5. Container is Full (or Project Complete) Store->Full Full->Store No Request 6. Request EHS Pickup (Submit Waste Form) Full->Request Yes Pickup 7. EHS Collects Waste Request->Pickup Transport 8. Transport to Central Accumulation Area Pickup->Transport Dispose 9. Final Disposal via Licensed Facility Transport->Dispose

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Cholesterol methyl ether
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Cholesterol methyl ether

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.